molecular formula C12H10ClNO2 B2990987 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid CAS No. 338428-51-6

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Katalognummer: B2990987
CAS-Nummer: 338428-51-6
Molekulargewicht: 235.67
InChI-Schlüssel: XPJKMZUUGBJFKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.67. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-7,8-dimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJKMZUUGBJFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of 2-chloroquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloroquinoline-3-Carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities. Among its many variations, the 2-chloroquinoline-3-carboxylic acid framework serves as a uniquely versatile and reactive starting point for the synthesis of novel therapeutic agents. The strategic placement of a reactive chlorine atom at the C-2 position and a carboxylic acid at the C-3 position allows for extensive chemical modification, leading to derivatives with significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental designs, detail key synthetic and biological evaluation protocols, and present a forward-looking perspective on this promising class of compounds.

The 2-Chloroquinoline-3-Carboxylic Acid Scaffold: A Foundation for Discovery

The core structure, 2-chloroquinoline-3-carboxylic acid, is a synthetic intermediate of considerable interest.[1] Its utility stems from the reactivity of the C-2 chloro group, which is susceptible to nucleophilic substitution, and the C-3 carboxylic acid, which is critical for the biological activity of many quinoline-based drugs.[1][2] The precursor, 2-chloroquinoline-3-carbaldehyde, is commonly synthesized from substituted acetanilides via the Vilsmeier-Haack reaction, a multicomponent process involving chlorination, formylation, and cyclization.[3][4] The aldehyde is then oxidized to the corresponding carboxylic acid.[5] This synthetic accessibility makes the scaffold an attractive platform for generating extensive libraries of derivatives for biological screening.

General Synthetic Pathway

The transformation from a simple acetanilide to the versatile 2-chloroquinoline-3-carboxylic acid core is a foundational process in this area of research. The Vilsmeier-Haack reaction creates the key aldehyde intermediate, which is then readily oxidized.

Synthesis_Pathway Acetanilide Acetanilide Derivative Aldehyde 2-Chloroquinoline-3-carbaldehyde Acetanilide->Aldehyde Cyclization, Chlorination, Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) CarboxylicAcid 2-Chloroquinoline-3-carboxylic Acid Aldehyde->CarboxylicAcid Oxidation of Aldehyde Oxidation Oxidation (e.g., AgNO₃, alkaline medium)

Caption: General synthesis of the 2-chloroquinoline-3-carboxylic acid core.

Structure-Activity Relationship (SAR) Analysis: Tailoring Function Through Design

The biological profile of 2-chloroquinoline-3-carboxylic acid derivatives can be profoundly altered by modifying three key regions: the C-2 position, the C-3 carboxylic acid group, and the benzo portion of the quinoline ring (C-5 to C-8).

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents, acting through mechanisms that include enzyme inhibition and DNA interaction.[6][7]

Causality Behind Experimental Choices: The acidic microenvironment of solid tumors provides a key rationale for focusing on carboxylic acid derivatives over their ester counterparts. The lower pKa of the carboxylic acid allows the molecule to exist in a more unionized, nonpolar form within acidic cancer tissues, which is hypothesized to enhance drug absorption and accumulation selectively in tumor cells, thereby increasing efficacy and reducing off-target toxicity.[8][9]

  • Position C-2 Modifications: The chloro group is an excellent leaving group, making it the primary site for diversification.

    • Replacement with Amino Group: Substitution with an amino group to form 2-aminoquinoline-3-carboxylic acid derivatives has yielded potent inhibitors of protein kinase CK2, a target implicated in various cancers.[5][10]

    • Hydrolysis to Oxo Group: Hydrolysis of the C-2 chlorine results in 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (quinolones), which have also been investigated as CK2 inhibitors, though their activity can vary compared to the 2-amino or tetrazolo derivatives.[5]

    • Formation of Fused Tetrazole Ring: Reaction with sodium azide cyclizes the molecule to form tetrazolo[1,5-a]quinoline-4-carboxylic acids. This transformation often leads to highly active compounds. In studies against protein kinase CK2, these tetrazolo derivatives were among the most potent inhibitors identified, with IC50 values in the low micromolar range.[5][10] The rationale for this modification is that the tetrazole ring can act as a bioisostere for a carboxylic acid, influencing binding interactions and metabolic stability.

  • Position C-3 Carboxylic Acid: The carboxylic acid at C-3 is often considered essential. For some quinoline derivatives, it has been shown to be a strict requirement for activity, particularly for those targeting dihydroorotate dehydrogenase (DHODH).[11] More recently, it has been suggested that the carboxylic acid, in concert with the quinoline nitrogen, may participate in chelation with metal ions or act as a crucial hydrogen bond donor/acceptor, facilitating binding to biological targets like the minor groove of DNA.[12][13]

  • Benzo Ring Substitutions (C-5 to C-8): Modifications on the benzene ring modulate the electronic and steric properties of the molecule, fine-tuning its activity. Electron-withdrawing groups such as fluoro or chloro can enhance potency compared to electron-donating groups.[11]

SAR_Anticancer cluster_quinoline 2-Chloroquinoline-3-Carboxylic Acid Core cluster_mods Modifications & Impact Core Quinoline Scaffold C2 C-2 Position (Reactive Site) C2_mods C-2 Modifications -NH₂ (Amino): ↑ Potency (CK2) -OH (Oxo): Variable Activity -N₃ (Tetrazole): ↑↑ Potency (CK2) C2->C2_mods:head C3 C-3 Position (Carboxylic Acid) C3_mods C-3 Carboxylic Acid Essential for activity DNA minor groove binding ↑ Selectivity for cancer cells C3->C3_mods:head Benzo Benzo Ring (C5-C8 Positions) Benzo_mods Benzo Ring Mods Electron-withdrawing groups (F, Cl): ↑ Potency Benzo->Benzo_mods:head

Caption: Key SAR insights for anticancer activity.

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

Compound Type Modification Target/Cell Line Reported Activity (IC₅₀) Reference
2-Aminoquinoline-3-carboxylic acid C-2: -Cl → -NH₂ Protein Kinase CK2 0.65 - 18.2 µM [5][10]
Tetrazolo[1,5-a]quinoline-4-carboxylic acid C-2: -Cl → Fused Tetrazole Protein Kinase CK2 0.65 - 18.2 µM [5][10]
2,4-Disubstituted quinoline-3-carboxylic acid Varied MCF-7, K562 (Cancer) Micromolar Inhibition [8][9]

| 2,4-Disubstituted quinoline-3-carboxylic acid | Varied | HEK293 (Non-cancerous) | Minimal Distribution/Toxicity |[8][9] |

Antimicrobial Activity

The quinolone scaffold is legendary in the field of antibacterial agents (e.g., fluoroquinolones). Derivatives of 2-chloroquinoline-3-carboxylic acid have been explored as potential next-generation antimicrobial agents.

  • Position C-2 Modifications: The reactive chloro group is an ideal handle for introducing moieties known to interact with bacterial targets. Syntheses have involved replacing the chlorine with heterocyclic amines like 2-aminothiazole or 2-aminopyridine to generate novel compounds.[14]

  • Position C-3 Carboxylic Acid: As with the classic quinolone antibiotics, the carboxylic acid at C-3 is considered indispensable for antibacterial activity, playing a key role in binding to the DNA gyrase enzyme complex.[11]

  • Benzo Ring Substitutions: The nature and position of substituents on the benzo ring can influence antibacterial potency and spectrum.[11] For instance, in fluoroquinolones, a fluorine atom at C-6 is a common feature that enhances activity.

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have been identified as having impressive anti-inflammatory properties.[12][15]

  • Core Scaffold: Studies have shown that the basic quinoline-3-carboxylic acid structure can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models, comparable to the classical NSAID indomethacin but without associated cytotoxicity.[12]

  • Mechanism of Action: The anti-inflammatory effects of certain substituted quinoline carboxylic acids appear to be distinct from those of NSAIDs, as they do not inhibit cyclooxygenase (COX) or lipoxygenase enzymes.[16] Instead, evidence suggests they may act by down-regulating T-cell function, which could be beneficial in T-cell-mediated inflammatory and autoimmune diseases.[16]

Table 2: Anti-inflammatory Activity of Quinoline Carboxylic Acids

Compound Type Assay Result Reference
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 macrophages Appreciable anti-inflammatory affinity vs. indomethacin [12]

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis in rats | Suppressed inflammation and joint destruction |[16] |

Experimental Protocols: Self-Validating Methodologies

The integrity of SAR studies relies on robust and reproducible experimental methods. The following protocols represent standard, validated procedures for the synthesis and evaluation of these derivatives.

Synthesis Protocol: 2-Chloroquinoline-3-carboxylic Acid (3) to Tetrazolo[1,5-a]quinoline-4-carboxylic Acid (6)

This procedure details a common and critical transformation that often enhances biological activity. The choice of DMF as a solvent and a reaction temperature of 100 °C are optimized to ensure the nucleophilic substitution and subsequent cyclization proceed efficiently.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) and sodium azide (NaN₃, 2.3 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Heating: Stir the suspension at 100 °C for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, add water (30 mL) to precipitate the product.

  • Acidification: Acidify the mixture to pH 1 using a 15% aqueous HCl solution. This ensures the carboxylic acid is fully protonated and insoluble.

  • Isolation: Filter the solid product, wash thoroughly with water (2 x 20 mL) to remove any remaining salts and DMF.

  • Drying: Dry the final product in a vacuum oven at 60 °C to yield the pure tetrazolo[1,5-a]quinoline-4-carboxylic acid.[5]

Biological Assay Protocol: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay provides a reliable method to quantify the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in immunologically-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 mouse macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., indomethacin).

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to all wells except for the negative control group.

  • Incubation: Incubate the plate for 24 hours to allow for NO production.

  • NO Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add Griess Reagent to each well. The reagent reacts with nitrite (a stable product of NO) to produce a colored azo compound.

  • Quantification: Measure the absorbance at ~540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite in the supernatant.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit NO production by 50%.[12][15]

Assay_Workflow Start Start: RAW 264.7 Macrophages in 96-well plate Step1 1. Pre-treat with Test Compounds Start->Step1 Step2 2. Stimulate with LPS Step1->Step2 Step3 3. Incubate for 24 hours Step2->Step3 Step4 4. Collect Supernatant Step3->Step4 Step5 5. Add Griess Reagent Step4->Step5 Step6 6. Measure Absorbance (540 nm) Step5->Step6 End End: Calculate % Inhibition and IC₅₀ Value Step6->End

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Perspectives

The 2-chloroquinoline-3-carboxylic acid scaffold has firmly established itself as a versatile and fruitful platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal clear patterns:

  • The C-2 position is the primary driver of diversification. Its substitution with bioisosteric groups like tetrazoles or pharmacologically relevant moieties like amines is a highly effective strategy for enhancing potency, particularly for anticancer applications targeting protein kinases.

  • The C-3 carboxylic acid is a critical pharmacophore, essential for activity across multiple therapeutic areas, likely by facilitating crucial binding interactions with biological targets. Its ionization state also provides a clever mechanism for achieving selective accumulation in acidic tumor microenvironments.

  • Substitutions on the benzo ring offer a means to fine-tune the electronic and pharmacokinetic properties of the lead compounds.

Future research in this field should focus on integrating computational methods, such as molecular docking and ADMET prediction, earlier in the design phase to more rationally select substituents.[8][17] Exploration of novel substitutions at the C-2 position, beyond those already reported, could yield compounds with new mechanisms of action or improved selectivity. Furthermore, a deeper investigation into the anti-inflammatory and antimicrobial potential of these derivatives is warranted, as these areas have been less explored than the anticancer applications but show considerable promise. By continuing to build upon this foundational SAR knowledge, the 2-chloroquinoline-3-carboxylic acid scaffold will undoubtedly lead to the discovery of next-generation therapeutics.

References

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  • Al-Ostath, O. A., Ali, A. A., & El-Awady, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4851. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]

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  • ResearchGate. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Sancilio, L. F., & Strike, D. P. (1990). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 31(1-2), 153–161. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Shawer, T. Z. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5645–5666. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. [Link]

  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. S., Abdel-Aziz, A. A., & El-Azab, A. S. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 49(5), 847-856. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Bansal, Y., & Silakari, O. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 21(11), 1335-1357. [Link]

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  • ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2014). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • Tegegn, M., Tadesse, S., & Melaku, Y. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 1-10. [Link]

  • Annex Publishers. (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Loubidi, M., Mague, J. T., & Essassi, E. M. (2014). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o32. [Link]

Sources

Introduction: The Strategic Importance of the Quinoline Core and the 7,8-Dimethyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 7,8-Dimethylquinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle comprising a fused benzene and pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives are prevalent in nature, with over 500 alkaloids from the Rutaceae plant family featuring this ring system.[2] This structural motif is the foundation for a multitude of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Within this versatile family, the 7,8-dimethylquinoline scaffold presents a unique and compelling case for drug design. The strategic placement of two methyl groups on the carbocyclic ring introduces specific steric and electronic modifications that significantly influence molecular interactions and pharmacokinetic properties. The methyl groups enhance lipophilicity, which can improve membrane permeability, and their electron-donating nature can modulate the pKa of the quinoline nitrogen, affecting target binding and solubility. This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of 7,8-dimethylquinoline derivatives, providing a technical resource for researchers and drug development professionals.

Synthetic Strategies for the 7,8-Dimethylquinoline Core

The construction of the 7,8-dimethylquinoline scaffold and its derivatives leverages both classical and modern synthetic methodologies. While traditional named reactions like the Skraup or Friedländer synthesis provide foundational routes to the quinoline core, contemporary methods often focus on building complexity from pre-functionalized precursors to achieve higher yields and greater molecular diversity.[5][6]

A particularly effective strategy involves the derivatization of a 7,8-dimethylquinoline-2,4-diol intermediate.[2][7] This precursor serves as a versatile platform for introducing a wide array of pharmacophores at key positions, enabling the systematic exploration of structure-activity relationships (SAR). The diol can be synthesized and subsequently modified through chlorination, hydrazinolysis, and condensation reactions to yield diverse libraries of compounds.

Below is a generalized workflow illustrating the synthesis of various derivatives from a common intermediate.

G cluster_0 Core Synthesis & Functionalization start 7,8-Dimethylquinoline-2,4-diol (1) hydrazine 4-Hydrazinyl-7,8-dimethylquinolin-2-ol (2) start->hydrazine Hydrazine Hydrate furoquinoline 6,7-Dimethylfuro[3,2-c]quinolin-4-ol (8) start->furoquinoline Chloroacetaldehyde chloro_pyrazole 2-Chloro-4-(pyrazol-1-yl)-7,8-dimethylquinoline (6) hydrazine->chloro_pyrazole 1. Pentane-2,4-dione 2. Thionyl Chloride schiff Schiff's Bases (3) hydrazine->schiff Aldehydes urea Urea/Thiourea Derivatives (4) hydrazine->urea Isocyanates/ Isothiocyanates amines_a Substituted Amines (7a-h) chloro_pyrazole->amines_a Aromatic Amines chloro_furo 4-Chloro-6,7-dimethylfuro[3,2-c]quinoline (9) furoquinoline->chloro_furo POCl3 amines_b Substituted Amines (10a-h) chloro_furo->amines_b Aromatic Amines G cluster_0 Drug Discovery & Development Workflow synthesis Compound Synthesis (7,8-Dimethylquinoline Library) screening In Vitro Screening (e.g., Cytotoxicity Assay) synthesis->screening hit_id Hit Identification (IC50 < Threshold) screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis) hit_id->moa admet In Silico / In Vitro ADMET (Lipinski's Rules, Caco-2) hit_id->admet lead_opt Lead Optimization (SAR Studies) moa->lead_opt admet->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Studies (Xenograft Models) lead_opt->invivo candidate Preclinical Candidate invivo->candidate G cluster_0 Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling (PI3K/Akt, MAPK) Src->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 7,8-Dimethylquinoline Derivative Inhibitor->Src Inhibition

Sources

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-3-Carboxyquinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its role in the development of numerous therapeutic agents.[3] Derivatives of quinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]

Within this broad class, 2-chloro-3-carboxyquinoline derivatives and their precursors, 2-chloro-3-formylquinolines, represent a particularly significant subclass. The presence of a reactive chlorine atom at the 2-position and a modifiable carboxyl or formyl group at the 3-position makes them highly versatile synthetic intermediates.[5] These reactive handles allow for extensive chemical modifications, enabling the generation of large libraries of novel compounds for biological screening. The Vilsmeier-Haack reaction is a cornerstone in the synthesis of these foundational molecules, providing a regioselective and efficient route from readily available acetanilides.[8][9] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 2-chloro-3-carboxyquinoline derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Strategy: From Acetanilides to Functionalized Quinolines

The primary route to the 2-chloro-3-carboxyquinoline scaffold begins with the synthesis of its aldehyde precursor, 2-chloro-3-formylquinoline, via the Vilsmeier-Haack reaction. This reaction involves the formylation of activated aromatic compounds, in this case, N-arylacetamides (acetanilides), using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).[3] The resulting 2-chloro-3-formylquinoline is a stable and versatile intermediate. Subsequent oxidation of the aldehyde group at the 3-position readily yields the target 2-chloro-3-carboxyquinoline. This carboxylic acid can then be further derivatized, for instance, by coupling with various amines to form a diverse range of carboxamides.[8]

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Oxidation & Derivatization Acetanilide Substituted Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Intermediate_Aldehyde 2-Chloro-3-formylquinoline Vilsmeier_Reagent->Intermediate_Aldehyde Cyclization & Formylation Carboxylic_Acid 2-Chloro-3-carboxyquinoline Intermediate_Aldehyde->Carboxylic_Acid Oxidation Final_Derivatives Amides, Esters, etc. Carboxylic_Acid->Final_Derivatives Coupling Reactions

General synthetic pathway to 2-chloro-3-carboxyquinoline derivatives.

A Spectrum of Biological Activities

The strategic placement of reactive groups on the 2-chloro-3-carboxyquinoline scaffold allows for the creation of derivatives with a wide array of biological functions. These compounds have been extensively evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Numerous studies have highlighted the potent cytotoxic effects of 2-chloro-3-carboxyquinoline derivatives against a panel of human cancer cell lines, including liver (HepG2), ovarian (SKOV-3), lung (NCI-H460), and breast (BEL-7404, MCF-7) cancers.[10][11][12] The mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell proliferation and the induction of programmed cell death.

Mechanisms of Action:

  • Kinase and Topoisomerase Inhibition: Certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Topoisomerase 1 (Topo 1).[2][10] EGFR is a critical regulator of cell growth and proliferation, and its inhibition can halt tumor progression. Topo 1 is essential for DNA replication and repair; its inhibition leads to DNA damage and cell death.[2]

  • Cell Cycle Arrest and Apoptosis: Mechanistic studies have revealed that these compounds can induce cell cycle arrest, particularly at the G2/M phase, by inhibiting cyclin-dependent kinase (CDK) activity.[11] Furthermore, they trigger apoptosis by modulating the expression of key regulatory proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to the activation of caspases and subsequent cell death.[11]

G cluster_pathway EGFR Signaling Pathway Derivative 2-Chloro-3-carboxyquinoline Derivative EGFR EGFR Derivative->EGFR Inhibition EGF EGF EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the EGFR signaling pathway by quinoline derivatives.

Quantitative Anticancer Activity Data:

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Chloro-3-(chromene)quinolineVarious15.8 - 28.2[2]
2-Chloro-3-(1,4-DHP)quinolineVarious12.03 - 20.09[10]
2-Chloro-3-(benzimidazole)quinolineHepG2Potent Activity[11]

Note: IC50 values are highly dependent on the specific derivative and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][2][10]

  • Cell Seeding: Plate human tumor cells (e.g., HepG2, MCF-7) in 96-well plates at a density of approximately 8,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-chloro-3-carboxyquinoline derivatives (e.g., from 1.56 to 200 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity: Combating Bacteria and Fungi

Derivatives of 2-chloro-3-carboxyquinoline have demonstrated a broad spectrum of antimicrobial activity.[3][8] Modifications of the carboxy group into amides, esters, or using it as an anchor to introduce other heterocyclic systems like pyrazolines and triazoles, have been shown to be effective strategies for enhancing potency.[8][13]

Spectrum of Activity:

  • Antibacterial: Activity has been observed against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli.[3][8] While some of the foundational compounds show weak activity, certain derivatives exhibit significant minimum bactericidal concentrations (MBC).[8]

  • Antifungal: These compounds have also been effective against fungal strains, including Aspergillus niger and Candida albicans.[3][14]

G start Synthesized Quinoline Derivative add_compound Impregnate Discs with Test Compound (and Controls) start->add_compound prep_plates Prepare Bacterial/Fungal Culture Plates apply_discs Apply Sterile Filter Paper Discs prep_plates->apply_discs apply_discs->add_compound incubate Incubate Plates (e.g., 24-48h at 37°C) add_compound->incubate measure Measure Zone of Inhibition (mm) incubate->measure analyze Analyze & Compare to Standard Drug (e.g., Ciprofloxacin) measure->analyze

Workflow for antimicrobial screening via the disc diffusion method.

Experimental Protocol: Filter Paper Disc Diffusion Method

This method is a widely used qualitative and semi-quantitative technique to evaluate the antimicrobial activity of chemical agents.[14]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab to create a lawn.

  • Disc Application: Aseptically place sterile filter paper discs (typically 6 mm in diameter) onto the surface of the inoculated agar plate.

  • Compound Loading: Pipette a known concentration of the test derivative solution onto each disc. Also prepare discs with a standard antibiotic (positive control, e.g., Ciprofloxacin) and a solvent control (negative control).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial potency of the compound.

Anti-inflammatory and Antiviral Potential

The versatile quinoline scaffold has also been explored for other therapeutic applications, demonstrating its broad biological relevance.

  • Anti-inflammatory Activity: Quinoline derivatives are known to possess anti-inflammatory properties.[5][15] The potential of 2-chloro-3-carboxyquinoline derivatives has been evaluated using methods such as the inhibition of albumin denaturation technique, which serves as an in vitro model for protein denaturation seen in inflammatory responses.[16][17]

  • Antiviral Activity: In a highly relevant and recent application, 2-chloroquinoline-based molecules were designed and synthesized as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro).[1] These cysteine proteases are crucial for viral replication. The designed compounds were shown to bind to the active sites of these enzymes, with some derivatives achieving potent inhibition in the nanomolar range with minimal cytotoxicity, marking them as promising candidates for further antiviral drug development.[1]

Structure-Activity Relationships (SAR): A Guide for Rational Drug Design

Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. For 2-chloro-3-carboxyquinoline derivatives, several key SAR insights have been established:

  • Substituents on the Benzenoid Ring: The electronic properties of substituents on the benzene portion of the quinoline ring can significantly modulate biological activity. For example, the presence of electron-donating groups like methoxy is often associated with enhanced anticancer potency.[4]

  • Modification at the 3-Position: The carboxyl group at C-3 is a critical point for modification. Converting it into various amides, esters, or using it to link other heterocyclic moieties (e.g., benzimidazoles, pyrazoles) is a proven strategy to enhance and diversify biological activity, leading to potent anticancer and antimicrobial agents.[8][11]

  • The Role of the 2-Chloro Group: The chlorine atom at the 2-position is not just a synthetic handle; it contributes to the overall electronic character of the molecule and can be involved in interactions with biological targets. Its easy displacement by nucleophiles also allows for the synthesis of a wide range of 2-substituted quinolines.[1]

Conclusion and Future Perspectives

2-chloro-3-carboxyquinoline derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, primarily through the Vilsmeier-Haack reaction, and the presence of two reactive sites for chemical modification make them an ideal scaffold for drug discovery. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The future of research in this area lies in the rational design of new derivatives based on established structure-activity relationships. By leveraging computational docking studies and advanced synthetic methodologies, novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles can be developed. Further elucidation of their molecular mechanisms of action will be crucial in translating these promising scaffolds into next-generation therapeutic agents to address pressing global health challenges.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis of 2-chloroquinoline-3-carbaldehydes and... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry. Retrieved from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (2019). ResearchGate. Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences. Retrieved from [Link]

  • Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved from [Link]

  • 2-Chloroquinoline-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved from [Link]

  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Pharmaceutical Sciences. Retrieved from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

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Literature review of polysubstituted quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Literature of Polysubstituted Quinoline-3-Carboxylic Acids

Executive Summary

The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, most universally recognized as the structural foundation of fluoroquinolone antibiotics. However, recent literature demonstrates that polysubstitution around the quinoline core unlocks a vast landscape of nonclassical biological activities, including potent anticancer, antiviral, and antimalarial properties. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive synthesis of the structural biology, mechanistic rationale, and field-proven synthetic methodologies governing polysubstituted quinoline-3-carboxylic acids.

Structural Biology and Mechanistic Rationale

The pharmacological versatility of polysubstituted quinoline-3-carboxylic acids stems from their highly tunable structure-activity relationship (SAR). The core itself acts as a rigid scaffold, orienting functional groups in 3D space to interact with specific enzymatic pockets.

The Metal-Chelating Pharmacophore (C-3 and C-4)

The C-3 carboxylic acid, typically paired with a C-4 ketone (in 4-oxo-quinolones) or a C-2/C-4 substituent, is non-negotiable for many of its primary targets. This motif acts as a bidentate ligand. In bacteria, it chelates Mg²⁺ ions within the Topoisomerase II (DNA gyrase) and Topoisomerase IV cleavage complexes . In viral targets, such as HIV-1 Integrase (e.g., the GS-9137/Elvitegravir scaffold), this exact same C-3/C-4 oxygen triad chelates two catalytic Mg²⁺ ions in the enzyme's active site, competitively displacing the 3'-OH of the viral DNA and halting integration .

Exploiting pKa Shifts for Selective Anticancer Cytotoxicity

Recent advancements have repurposed this scaffold for oncology. A critical challenge in chemotherapy is off-target toxicity. Mittal et al. demonstrated that synthesizing 2,4-disubstituted quinoline-3-carboxylic acids allows for precise manipulation of the molecule's pKa .

  • The Causality: Solid tumors exhibit an acidic microenvironment (pH 6.5–6.9) compared to healthy tissue (pH 7.4). By tuning the pKa of the quinoline-3-carboxylic acid, the drug remains predominantly in its unionized, lipophilic state within the acidic tumor matrix. This drives selective passive diffusion into cancer cells (e.g., MCF-7 and K562), drastically reducing absorption and cytotoxicity in non-cancerous cells (e.g., HEK293) .

SAR_Map Core Quinoline-3-Carboxylic Acid Core N1 N-1 Substitution (e.g., Cyclopropyl, Ethyl) Core->N1 Pharmacokinetics & Cell Penetration C3 C-3 Carboxylic Acid (Essential Ligand) Core->C3 Mg2+ Chelation (Gyrase / Integrase) C6 C-6 Substitution (e.g., Fluorine) Core->C6 Target Affinity & Lipophilicity C7 C-7 Substitution (e.g., Piperazine, Pyrrole) Core->C7 Spectrum of Activity & Efflux Evasion C8 C-8 Substitution (e.g., Methoxy, Halogen) Core->C8 Anaerobic Activity & Photostability

Caption: Structure-Activity Relationship (SAR) mapping of polysubstituted quinoline-3-carboxylic acids.

Quantitative SAR Summary

To facilitate rapid decision-making in lead optimization, the following table summarizes the quantitative and qualitative impacts of specific substitutions:

Substitution PositionFunctional Group ExamplePrimary Biological EffectMechanistic Rationale
N-1 Ethyl, CyclopropylEnhanced pharmacokineticsIncreases overall lipophilicity, improving cellular membrane penetration.
C-3 Carboxylic AcidEssential for target bindingActs as a bidentate ligand for Mg²⁺/Mn²⁺ chelation in target enzymes.
C-6 FluorineIncreased target affinityEnhances cell wall penetration; highly electronegative nature strengthens gyrase binding.
C-7 Piperazine, PyrroleBroadened spectrumModulates efflux pump susceptibility; alters isoelectric point for selective uptake.
C-8 MethoxyOvercomes resistanceTargets resistant topoisomerase mutants; sterically hinders UV-induced phototoxicity.

Synthetic Methodologies: The "How" and "Why"

The synthesis of polysubstituted quinolines requires regiocontrol. The choice of synthetic route dictates the substitution pattern achievable. The two most robust pathways are the Gould-Jacobs reaction and the Friedländer annulation.

The Gould-Jacobs Reaction (Classical 4-Oxo-Quinolones)

The Gould-Jacobs sequence is the industry standard for synthesizing 4-quinolone-3-carboxylic acids . It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.

  • The Causality of Thermal Cyclization: The intermediate must undergo a 6π-electrocyclic ring closure. This step has a high activation energy barrier. Using Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) allows the reaction to be heated to 250°C without solvent degradation, providing the necessary kinetic energy to drive the cyclization and yield the quinoline core .

The Friedländer Annulation (2,4-Disubstituted Quinolines)

When N-1 substitution is not required, but complex 2,4-polysubstitution is desired (such as in the anticancer agents discussed earlier), the Friedländer synthesis is preferred. It involves the condensation of a 2-aminobenzaldehyde with an active methylene compound (e.g., a β-keto ester) .

  • Green Chemistry Advancements: Historically, this required harsh acids/bases. Modern literature favors solvent-free microwave irradiation or the use of protic ionic liquids (e.g., triethanolammonium formate). These catalysts lower the transition state energy of the initial aldol-type condensation while facilitating the subsequent cyclodehydration in a single pot, drastically improving yields and reducing environmental impact .

Synth_Workflow Start Target: Polysubstituted Quinoline-3-Carboxylic Acid Cond1 Is N-1 substitution required? Start->Cond1 GJ Gould-Jacobs Reaction (Aniline + DEEM) Cond1->GJ Yes (4-oxo core) Fried Friedländer Annulation (2-Aminobenzaldehyde) Cond1->Fried No (2,4-disubstituted) StepGJ1 1. Condensation (125°C) 2. Thermal Cyclization (250°C) 3. Alkylation & Hydrolysis GJ->StepGJ1 StepFried1 1. Ionic Liquid / Microwave 2. Active Methylene Addition 3. One-pot Cyclodehydration Fried->StepFried1

Caption: Decision tree for selecting the optimal synthetic pathway for quinoline-3-carboxylic acids.

Self-Validating Experimental Protocol: Gould-Jacobs Synthesis

To ensure scientific integrity, the following protocol for the synthesis of a model 1-ethyl-1,4-dihydro-4-oxo-7-substituted-quinoline-3-carboxylic acid is designed as a self-validating system. Each step includes built-in quality control (QC) checkpoints to verify the causality of the chemical transformation before proceeding .

Step 1: Condensation
  • Procedure: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq). Heat neat at 125°C for 2 hours. Ethanol will distill off as a byproduct.

  • Causality: The nucleophilic amine attacks the electrophilic enol ether of DEEM, eliminating ethanol to form an anilinomethylenemalonate intermediate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting aniline spot must disappear, replaced by a highly UV-active intermediate spot.

Step 2: Thermal Electrocyclization
  • Procedure: Heat Dowtherm A to 250°C in a separate flask. Slowly add the intermediate from Step 1. Reflux for 45 minutes. Cool to room temperature and add hexane to precipitate the solid.

  • Causality: The extreme heat overcomes the activation energy for intramolecular electrophilic aromatic substitution, closing the ring. Hexane is added because the resulting 4-hydroxyquinoline core is highly polar and insoluble in non-polar alkanes, forcing precipitation.

  • Validation Checkpoint: Melting point analysis should show a sharp, high melting point (>250°C). LC-MS must confirm the loss of one equivalent of ethanol (M-46) from the intermediate mass.

Step 3: N-Alkylation
  • Procedure: Dissolve the cyclized product in DMF. Add K₂CO₃ (2.0 eq) and ethyl iodide (1.5 eq). Heat at 90°C for 4 hours. Pour into ice water and filter the precipitate.

  • Causality: K₂CO₃ deprotonates the quinolone nitrogen (or the tautomeric 4-hydroxyl). The soft electrophile (ethyl iodide) preferentially alkylates the nitrogen via an S_N2 mechanism due to the thermodynamic stability of the resulting 4-oxo compound.

  • Validation Checkpoint: ¹H-NMR must reveal a new triplet (~1.4 ppm, 3H) and quartet (~4.2 ppm, 2H) corresponding to the N-ethyl group.

Step 4: Saponification (Ester Hydrolysis)
  • Procedure: Suspend the N-alkylated ester in 10% aqueous NaOH. Reflux for 2 hours until the solution becomes homogenous. Cool to room temperature and acidify with concentrated HCl to pH 2.

  • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester to a water-soluble sodium carboxylate (hence the solution becoming homogenous). Acidifying to pH 2 protonates the carboxylate, drastically reducing its aqueous solubility and driving the precipitation of the final pure acid.

  • Validation Checkpoint: ¹H-NMR (in DMSO-d6) must show the complete disappearance of the ester ethyl protons and the appearance of a highly deshielded, sharp singlet at ~14.5–15.5 ppm, confirming the presence of the C-3 carboxylic acid proton.

Conclusion and Future Perspectives

The polysubstituted quinoline-3-carboxylic acid scaffold is far more than an antibacterial relic. By understanding the mechanistic causality behind its target binding—specifically its metal-chelating properties and tunable pKa—researchers can rationally design next-generation therapeutics. The integration of green chemistry into Friedländer syntheses and the strategic utilization of the Gould-Jacobs reaction ensure that these complex molecules can be accessed efficiently, paving the way for novel HIV-1 integrase inhibitors, selective antineoplastics, and beyond.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

  • Zhao, X., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(9), 10652-10666.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline. BenchChem.

  • Foroumadi, A., et al. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72.

  • Keri, R. S., et al. (2022). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate.

  • Deshmukh, A. R., et al. (2020). Ionic Liquid Assisted Friedlander Synthesis of Quinoline Derivatives. JETIR, 7(4).

Rational Design and Pharmacophore Modeling of Chloro-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In modern computer-aided drug design (CADD), the quinoline ring is universally recognized as a privileged scaffold. However, the specific functionalization seen in chloro-dimethylquinoline derivatives presents a highly specialized stereoelectronic profile. By merging the halogen-bonding and lipophilic anchoring capabilities of chloroquinolines (historically validated in antimalarial and antimicrobial agents) with the steric shielding and conformational locking provided by dimethyl substitution, this scaffold offers unique opportunities for target specificity.

As a Senior Application Scientist, I approach the chloro-dimethylquinoline scaffold not merely as a static 2D chemical entity, but as a dynamic 3D array of stereoelectronic vectors. This guide details the causal reasoning, quantitative data, and self-validating methodologies required to build robust 3D QSAR and pharmacophore models for this class of compounds.

Structural Rationale & Causality: Deconstructing the Pharmacophore

To build an effective pharmacophore model, we must first understand why specific functional groups on the quinoline core drive biological activity.

The Chloro Substituent: Halogen Bonding and Hydrophobic Anchoring

The placement of a chlorine atom (typically at the C2 or C7 position) is rarely arbitrary. Chlorine acts as a potent hydrophobic anchor and a halogen bond donor. For example, in the development of Botulinum Neurotoxin Serotype A (BoNT/A) inhibitors, the 4-amino-7-chloroquinoline (ACQ) substructure maps perfectly to a critical hydrophobic component of the refined pharmacophore, driving sub-micromolar inhibition[1]. Similarly, in SARS-CoV-2 MPro inhibitors, the 2-chloroquinoline moiety acts as an active pharmacophore where the chlorine atom is strategically positioned to occupy the S1′ pocket or act as a leaving group for covalent binding to catalytic cysteines[2].

The Dimethyl Groups: Steric Tuning and Scaffold Hopping

Methyl groups at positions such as 2,4 or 5,7 dictate the spatial orientation of the molecule and influence the basicity of the quinoline nitrogen. In the discovery of M4 positive allosteric modulators (PAMs), a 2,4-dimethylquinoline carboxamide core was identified via scaffold hopping. The dimethyl groups provided essential steric bulk that maintained CNS penetration and PAM activity while successfully replacing problematic β-amino carboxamide motifs that caused poor solubility and P-gp efflux[3]. Furthermore, in F508del CFTR potentiators, a 5,7-dimethylquinoline core effectively mimics hydrophobic contacts and π–π stacking required for target binding, outperforming mono-methylated congeners[4].

Quantitative Data Presentation: Feature Mapping

A robust pharmacophore model translates these chemical intuitions into mathematical vectors. Table 1 summarizes the typical quantitative parameters used when mapping chloro-dimethylquinoline derivatives in software like MOE or Discovery Studio (Catalyst).

Table 1: Standard Pharmacophoric Features of Chloro-Dimethylquinolines

Pharmacophore FeatureStructural MoietyVector / CoordinatesTolerance (Å)Mechanistic Rationale
Aromatic Ring (AR) Quinoline CoreCentroid of bicyclic system1.2 - 1.5Facilitates π–π stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket[4].
Hydrophobic (HYD1) Chloro SubstituentCl atom center1.0 - 1.2Anchors the ligand in deep lipophilic pockets; potential for halogen bonding (σ-hole interaction)[1].
Hydrophobic (HYD2) Dimethyl GroupsC atom centers1.5Provides steric shielding and dictates the conformational twist of adjacent functional groups[3].
H-Bond Acceptor (HBA) Quinoline NitrogenProjected 2.5Å from N1.0 - 1.3Critical for anchoring to backbone amides or polar side chains. Basicity is tuned by methyl proximity[5].

Self-Validating Experimental Protocol: 3D Pharmacophore Generation

To ensure trustworthiness, a pharmacophore model cannot simply be generated; it must be rigorously challenged. The following protocol outlines a self-validating workflow for generating and testing a 3D QSAR pharmacophore model for chloro-dimethylquinolines.

Step 1: Dataset Curation & Conformational Sampling
  • Action: Assemble a training set of at least 20 structurally diverse chloro-dimethylquinoline derivatives with known biological activity (e.g., IC50 values spanning 3 orders of magnitude).

  • Causality: We use AM1 semiempirical calculations or the OPLS4 force field to generate low-energy conformers. The energy window is strictly set to 20 kcal/mol above the global minimum [5]. Why? Because restricting the conformational space too tightly risks missing the bioactive conformation, which often resides at a higher energy state than the global minimum due to induced-fit target binding.

Step 2: Feature Extraction & Model Generation
  • Action: Utilize the best-fit method in Catalyst/Discovery Studio to minimize the conformational energy of the molecules while optimizing the fit to the pharmacophore features[6].

  • Causality: The model must identify at least two aromatic hydrophobic interaction sites and one hydrogen bond acceptor site (preferably on the quinoline nitrogen)[5]. This specific triad is the fundamental requirement for activity in many quinoline-based resistance reversal agents and kinase inhibitors.

Step 3: Decoy-Driven Validation (The Self-Validating Checkpoint)
  • Action: Seed the active compounds into a decoy dataset of 10,000 structurally similar but biologically inactive molecules (e.g., generated via DUD-E). Screen this library using the generated pharmacophore.

  • Validation Logic: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Enrichment Factor at 1% (EF1%).

  • System Check: If the EF1% is < 10, the model is rejected. A low EF indicates the spatial tolerances (Table 1) are too loose, allowing false positives. The protocol dictates returning to Step 2 to reduce the tolerance of the HYD1 (Chloro) feature by 0.2 Å to increase stringency.

Visualizing the Workflow

The logical progression of this self-validating system is mapped below.

PharmacophoreWorkflow N1 1. Dataset Curation (Actives vs. Decoys) N2 2. Conformational Sampling (Energy Window < 20 kcal/mol) N1->N2 N3 3. Feature Extraction (HBA, HYD, AR, Halogen Bond) N2->N3 N4 4. Model Validation (ROC-AUC & Enrichment Factor) N3->N4 N4->N3 Failed (Refine Tolerances) N5 5. Virtual Screening (Commercial Libraries) N4->N5 Validated (EF > 10)

Fig 1: Iterative 3D pharmacophore modeling and virtual screening workflow for quinoline derivatives.

Conclusion

The pharmacophore modeling of chloro-dimethylquinoline derivatives requires a precise understanding of how halogen bonding and steric bulk interact within a 3D biological pocket. By strictly adhering to energy-windowed conformational sampling and decoy-driven validation, computational chemists can reliably deploy these models to discover novel, highly potent therapeutics—whether they be allosteric modulators, neurotoxin inhibitors, or antiviral agents.

References

  • A 3D QSAR Pharmacophore Model and Quantum Chemical Structure-Activity Analysis of Chloroquine(CQ)
  • Mapping of the pharmacophore in four well-known CQ-resistance reversal agents ResearchGate URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • PMC (NIH)
  • New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach MDPI URL
  • Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM)

Sources

The 7,8-Dimethylquinoline Core: A Scaffolding for Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a particularly profound impact on the development of novel anticancer drugs.[2][3] This in-depth technical guide focuses on a specific, yet underexplored, derivative: the 7,8-dimethylquinoline core. While the broader quinoline family has been extensively studied for its antitumor properties, the unique potential of this dimethylated scaffold remains a compelling frontier. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientific rationale for its investigation, detailing potential synthetic routes, exploring plausible mechanisms of action based on established quinoline chemistry, and offering detailed experimental protocols to empower further research and development in this promising area.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in drug discovery. Its derivatives are known to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. In oncology, quinoline-based compounds have exhibited remarkable efficacy through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can insert themselves into the DNA helix, disrupting replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cell division.

  • Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and play a pivotal role in tumor growth and proliferation.[1]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton, some quinoline compounds can arrest the cell cycle and induce apoptosis.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: A significant number of quinoline derivatives have been shown to trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells through various signaling pathways.[3]

The 7,8-dimethylquinoline core presents a unique structural motif. The presence and position of methyl groups on the quinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. While direct studies on the antitumor effects of 7,8-dimethylquinoline are limited, the established anticancer pedigree of the broader quinoline family provides a strong rationale for its investigation as a novel scaffold for antitumor agents.

Synthetic Strategies for 7,8-Dimethylquinoline Derivatives

The functionalization of the 7,8-dimethylquinoline core at key positions, particularly C2, C3, and C4, is crucial for developing a library of compounds for biological screening. Based on established quinoline chemistry, several synthetic routes can be envisioned.

Synthesis of Key Intermediates

A critical starting material for many synthetic pathways is a halogenated 7,8-dimethylquinoline. For instance, 2-chloro-7,8-dimethylquinoline can serve as a versatile intermediate for introducing various substituents at the C2 position.

Protocol 1: Synthesis of 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline (A Representative C2-Substituted Derivative)

This protocol is adapted from the synthesis of similar 2-chloroquinoline derivatives.

Step 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol

  • React 7,8-dimethylquinoline-2,4-diol with hydrazine hydrate to form 4-hydrazinyl-7,8-dimethylquinolin-2-ol.

  • Cyclize the resulting compound using pentane-2,4-dione to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol.

Step 2: Chlorination to 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline

  • To a stirred solution of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro derivative.

Step 3: Nucleophilic Substitution at C2

The resulting 2-chloro derivative can then be reacted with various nucleophiles (e.g., amines, thiols) to introduce diverse functionalities at the C2 position. For example, reacting with a substituted aniline in the presence of a base can yield 2-amino-substituted derivatives.[5]

Synthesis of 4-Amino-7,8-dimethylquinoline Derivatives

The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry.[6]

Protocol 2: Synthesis of 4-Amino-7,8-dimethylquinoline

This protocol is a general approach based on the synthesis of other 4-aminoquinolines.[6]

  • Starting Material: 4-Chloro-7,8-dimethylquinoline (can be synthesized from 7,8-dimethylquinolin-4-ol using a chlorinating agent like phosphorus oxychloride).

  • Reaction: In a sealed tube or a microwave reactor, combine 4-chloro-7,8-dimethylquinoline (1 equivalent) with a source of ammonia (e.g., a solution of ammonia in a suitable solvent like ethanol or a salt like ammonium carbonate) and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).

  • Conditions: Heat the reaction mixture at a high temperature (e.g., 100-150°C) for several hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

The resulting 4-amino-7,8-dimethylquinoline can be further functionalized at the amino group to generate a library of derivatives.

Postulated Mechanisms of Antitumor Activity

While specific mechanistic studies on 7,8-dimethylquinoline derivatives are yet to be conducted, we can extrapolate potential mechanisms of action based on the extensive research on other quinoline-based anticancer agents.

Inhibition of Cancer-Related Signaling Pathways

Many quinoline derivatives are known to inhibit key signaling pathways that are hyperactive in cancer cells. The introduction of specific substituents on the 7,8-dimethylquinoline core could modulate its interaction with critical protein kinases involved in these pathways.

Anticancer_Signaling_Pathways Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline 7,8-Dimethylquinoline Derivative Quinoline->Receptor Inhibition Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->Raf Inhibition

Caption: Potential inhibition of key cancer signaling pathways by 7,8-dimethylquinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

The antitumor activity of many quinoline derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. These effects are often mediated by the modulation of key regulatory proteins.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Based on existing literature for other quinoline scaffolds, we can propose some initial SAR hypotheses for the 7,8-dimethylquinoline core.

Position of SubstitutionPotential Impact on Antitumor ActivityRationale
C2 Introduction of aryl or heteroaryl groups can enhance cytotoxicity.These groups can participate in π-π stacking interactions with biological targets.
C3 Carboxamide or aldehyde functionalities can be crucial for activity.These groups can act as hydrogen bond donors or acceptors, facilitating target binding.
C4 Amino groups, especially with a basic side chain, are often associated with potent activity.[6]The basic nitrogen can be protonated at physiological pH, leading to electrostatic interactions with targets.
C7, C8 (Methyl groups) The presence of these methyl groups is expected to increase lipophilicity.This could enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, it may also affect solubility and metabolism.

Experimental Protocols for Biological Evaluation

To assess the antitumor potential of newly synthesized 7,8-dimethylquinoline derivatives, a series of in vitro assays are essential.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 7,8-dimethylquinoline derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Treat Treat with 7,8-Dimethylquinoline Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and apoptosis.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Future Perspectives and Conclusion

The 7,8-dimethylquinoline core represents a promising, yet largely untapped, scaffold for the development of novel antitumor agents. The existing body of knowledge on the anticancer properties of the broader quinoline family provides a solid foundation and a clear rationale for the exploration of this specific derivative. The synthetic strategies outlined in this guide offer a starting point for the generation of a diverse library of 7,8-dimethylquinoline compounds.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation into the effects of various substituents at different positions of the 7,8-dimethylquinoline ring is crucial for identifying potent and selective lead compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be essential for their further development.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety in a more complex biological system.

References

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  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry. Retrieved March 7, 2024, from [Link]

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  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. Retrieved March 7, 2024, from [Link]

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Sources

Chemical synthesis pathways for 2-chloro-7,8-dimethylquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Synthesis of 2-Chloro-7,8-dimethylquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[3][4][5] Within this important class of heterocycles, 2-chloro-7,8-dimethylquinoline derivatives serve as crucial synthetic intermediates and, in some cases, as bioactive molecules themselves. The presence of the chlorine atom at the C-2 position provides a reactive handle for further functionalization through nucleophilic substitution, while the dimethyl substitution pattern on the benzene ring influences the molecule's lipophilicity and steric profile, which can be critical for target engagement.

This technical guide provides a comprehensive overview of the principal synthetic pathways to access 2-chloro-7,8-dimethylquinoline derivatives. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings and strategic rationale behind each approach. We will explore classical cyclization strategies, such as the Gould-Jacobs and Conrad-Limpach-Knorr reactions, which build the core heterocycle prior to chlorination, as well as more direct methods like the Vilsmeier-Haack reaction, which installs the chloro- and other functional groups concurrently with ring formation. Each section includes detailed experimental protocols, comparative data, and visual diagrams to provide a field-proven and authoritative resource for professionals in synthetic and medicinal chemistry.

Part 1: Synthesis via Pre-formed Hydroxyquinoline Intermediates

A robust and widely practiced strategy for synthesizing 2-chloroquinolines involves a two-stage process: first, the construction of a 2-hydroxyquinoline (or its tautomeric 2-quinolone) core, followed by a chlorination step. This approach leverages well-established named reactions for the initial cyclization.

Constructing the 7,8-Dimethyl-2-quinolone Core

The choice of cyclization reaction is critical and often depends on the desired substitution pattern and the availability of starting materials. The Conrad-Limpach-Knorr synthesis is particularly well-suited for producing 2-quinolones.

This reaction involves the condensation of an aniline with a β-ketoester.[6][7] A key feature of this synthesis is its temperature-dependent regioselectivity. When the initial condensation is performed at lower temperatures (kinetic control), the aniline's amino group attacks the keto-carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate that cyclizes to a 4-quinolone.[8][9] Conversely, at higher temperatures (thermodynamic control), the reaction favors the formation of a β-ketoester anilide, which then cyclizes to the thermodynamically more stable 2-quinolone isomer.[10][11]

For the synthesis of a 7,8-dimethyl-2-quinolone derivative, 2,3-dimethylaniline is reacted with ethyl acetoacetate under thermal conditions.

Conrad_Limpach_Synthesis cluster_0 Stage 1: Anilide Formation (Thermodynamic Control) cluster_1 Stage 2: Cyclization & Tautomerization Aniline 2,3-Dimethylaniline Anilide Acetoacetanilide Intermediate Aniline->Anilide + β-Ketoester (High Temp, ~140-160°C) Ketoester Ethyl Acetoacetate Ketoester->Anilide Cyclization Thermal Cyclization (H₂SO₄) Anilide->Cyclization - EtOH Product 4-methyl-7,8-dimethylquinolin-2(1H)-one Cyclization->Product Tautomerization

Caption: Conrad-Limpach-Knorr pathway to 2-quinolones.

Experimental Protocol: Synthesis of 4-methyl-7,8-dimethylquinolin-2(1H)-one

  • Anilide Formation: In a round-bottom flask, combine 2,3-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq). Heat the mixture to 140-160 °C for 1-2 hours, allowing the ethanol byproduct to distill off. Monitor the reaction's progress by TLC.

  • Cyclization: Cool the resulting crude anilide to below 100 °C. Cautiously add concentrated sulfuric acid (2-3 volumes) with stirring. Heat the mixture to 100 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid under vacuum to yield the desired 2-quinolone.

Chlorination of the 2-Quinolone

The conversion of the 2-quinolone (a cyclic amide) to the 2-chloroquinoline is a standard transformation. The hydroxyl group of the enol tautomer is a poor leaving group and must be activated. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose, acting as both a chlorinating and dehydrating agent.[12][13]

Chlorination_Workflow Quinolone 7,8-Dimethyl-2-quinolone Intermediate Reaction Reflux (e.g., 110°C) Quinolone->Reaction Reagent POCl₃ or SOCl₂ Reagent->Reaction Product 2-Chloro-7,8-dimethylquinoline Derivative Reaction->Product Nucleophilic Displacement

Caption: General workflow for the chlorination of 2-quinolones.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-7,8-dimethylquinoline

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 4-methyl-7,8-dimethylquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization & Extraction: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 8-9 while keeping the mixture cool in an ice bath. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: The Vilsmeier-Haack Reaction: A Direct Approach

The Vilsmeier-Haack reaction is a powerful and versatile one-pot method for the synthesis of 2-chloro-3-formylquinolines directly from N-arylacetamides.[14] This approach is highly efficient as it constructs the quinoline ring while simultaneously installing the chloro- and formyl- functionalities, which are valuable for further derivatization.[15]

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[15]

  • Cyclization: The starting N-(2,3-dimethylphenyl)acetamide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.[15]

This method is particularly advantageous because electron-donating groups on the N-arylacetamide substrate, such as the two methyl groups at the 2- and 3-positions of the aniline precursor, facilitate the electrophilic substitution and generally lead to good yields.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Cyclization & Chlorination (Heat, ~90°C) Vilsmeier->Reaction Acetanilide N-(2,3-dimethylphenyl)acetamide Acetanilide->Reaction Product 2-Chloro-7,8-dimethylquinoline -3-carbaldehyde Reaction->Product

Caption: The two-stage process of the Vilsmeier-Haack reaction.

Experimental Protocol and Optimization

The yield of the Vilsmeier-Haack reaction is highly dependent on the stoichiometry of the reagents and the reaction temperature.

Experimental Protocol: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde [16]

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 7.0 eq) dropwise while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to form the Vilsmeier adduct.

  • Substrate Addition: Add solid N-(2,3-dimethylphenyl)acetamide (1.0 eq) portion-wise to the prepared reagent, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 12-15 hours.[16]

  • Work-up: Cool the mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent mixture, such as petroleum ether/ethyl acetate.[16]

Data Presentation: Reaction Optimization

Optimizing the molar ratio of POCl₃ is critical for maximizing yield. Insufficient POCl₃ leads to incomplete reaction, while a large excess offers diminishing returns and complicates the work-up.

EntrySubstrateMolar eq. of POCl₃Temperature (°C)Reaction Time (h)Yield (%)
1N-(m-methoxy)acetamide3901035
2N-(m-methoxy)acetamide690852
3N-(m-methoxy)acetamide990675
4N-(m-methoxy)acetamide1290588
5N-(m-methoxy)acetamide1590588
Data adapted from studies on substituted acetanilides to illustrate the effect of reagent stoichiometry.

As shown, a significant molar excess of POCl₃ (around 12 equivalents relative to the substrate) is often optimal for achieving high yields.

Conclusion

The synthesis of 2-chloro-7,8-dimethylquinoline derivatives can be approached through several reliable pathways. The choice between a multi-step strategy involving a classical cyclization followed by chlorination, or a direct one-pot Vilsmeier-Haack reaction, depends on the specific goals of the research. The former offers modularity and access to 2-hydroxyquinoline intermediates, while the latter provides a highly efficient route to 2-chloro-3-formylquinolines, which are versatile synthons for building molecular complexity. The detailed protocols and mechanistic insights provided in this guide serve as a practical and authoritative resource for chemists engaged in the synthesis of these valuable heterocyclic compounds for applications in drug discovery and materials science.

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  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

  • Centurion University. Skraup synthesis of Quinoline.

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  • Mohamed, S. O., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E, 66(Pt 1), o200.

  • Google Patents. (1971). Process for the preparation of chlorinated quinolines.

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  • MilliporeSigma. 6-Chloro-2-hydroxyquinoline 97.

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  • Kumar, A., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

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Methodological & Application

Protocol for oxidation of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid via Oxidation

Abstract

This application note provides a detailed protocol for the oxidation of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde to its corresponding carboxylic acid, a key synthetic intermediate in the development of novel therapeutics. The conversion of heterocyclic aldehydes to carboxylic acids is a fundamental transformation, yet it requires careful selection of reagents to avoid unwanted side reactions on the sensitive quinoline core. This guide focuses on the Pinnick oxidation, a mild and highly selective method employing sodium chlorite (NaClO₂), which is particularly effective for substrates with diverse functional groups, including halogenated and α,β-unsaturated systems.[1][2] We will explore the mechanistic underpinnings of this choice, provide a robust, step-by-step experimental protocol, and outline the necessary safety precautions for handling the specified reagents.

Introduction: Selecting an Optimal Oxidation Strategy

The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis.[3] For a substrate like 2-chloro-7,8-dimethylquinoline-3-carbaldehyde, the presence of a halogen, an electron-rich aromatic system, and a conjugated aldehyde group necessitates a method that is both efficient and chemoselective.

While classical strong oxidants like chromium-based reagents (e.g., Jones reagent) can effect this transformation, they present significant drawbacks.[4][5] Jones reagent, a mixture of chromium trioxide and sulfuric acid, is highly acidic and operates under harsh conditions that can lead to degradation of the quinoline nucleus or other unwanted side reactions.[6] Furthermore, chromium(VI) compounds are highly toxic and carcinogenic, making their use environmentally and occupationally hazardous.[7][8][9]

In contrast, the Pinnick oxidation, which utilizes sodium chlorite under mildly acidic buffered conditions, has emerged as a superior method.[1][10] It is renowned for its tolerance of a wide array of functional groups, including halides, epoxides, and ethers, and its efficacy with sterically hindered and α,β-unsaturated aldehydes.[1] The reaction proceeds under mild conditions, typically at room temperature, and its byproducts are significantly less hazardous than those from heavy metal oxidants.[1][11]

The Pinnick Oxidation: Mechanism and Rationale

The effectiveness of the Pinnick oxidation lies in its carefully controlled reaction mechanism, which prevents over-oxidation and side reactions.

Core Mechanism:

  • Formation of the Active Oxidant: In a mildly acidic environment, typically buffered with a phosphate salt like NaH₂PO₄, sodium chlorite (NaClO₂) is protonated to form chlorous acid (HClO₂), the active oxidizing species.[1]

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation. In this step, the aldehydic hydrogen is transferred to an oxygen on the chlorine atom, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][3]

  • Scavenging the Byproduct: The generated hypochlorous acid (HOCl) is a reactive oxidant that can cause undesired side reactions, such as the chlorination of double bonds.[1] To prevent this, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a common and effective scavenger that reacts rapidly with HOCl.[10][12]

This controlled mechanism ensures a clean and high-yielding conversion to the desired carboxylic acid.

Caption: The core mechanism of the Pinnick oxidation.

Experimental Protocol

This protocol is designed for the oxidation of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde on a 1 mmol scale. Reactions should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde≥97% PurityCommercial
Sodium chlorite (NaClO₂), 80% technical gradeTechnicalCommercial
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS Reagent GradeCommercial
2-Methyl-2-butene≥99%Commercial
tert-Butanol (t-BuOH)ACS Reagent GradeCommercial
Deionized Water (H₂O)Type II or higherLaboratory
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial
Saturated Sodium Sulfite (Na₂SO₃) Solution-Prepared in-house
1 M Hydrochloric Acid (HCl)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial
Round-bottom flask, magnetic stirrer, ice bath-Laboratory Supply
Step-by-Step Procedure

Caption: Experimental workflow for the oxidation protocol.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (219.7 mg, 1.0 mmol) in 10 mL of tert-butanol.

  • Addition of Buffer and Scavenger: To the stirring solution, add deionized water (3 mL), followed by sodium dihydrogen phosphate monohydrate (83 mg, 0.6 mmol) and 2-methyl-2-butene (0.21 mL, 2.0 mmol). Stir until the buffer has dissolved.

  • Preparation of Oxidant: In a separate vial, dissolve sodium chlorite (80% technical grade, 226 mg, 2.0 mmol) in 2 mL of deionized water.

  • Oxidation: Cool the reaction flask containing the aldehyde to 0 °C using an ice-water bath. Add the sodium chlorite solution dropwise to the reaction mixture over a period of 10-15 minutes. A slight yellowing of the solution due to the formation of chlorine dioxide is normal.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting aldehyde spot.[13]

  • Work-up - Quenching: Cool the mixture back to 0 °C and carefully quench any remaining oxidants by adding saturated aqueous sodium sulfite solution (~5 mL) until a KI-starch test paper no longer turns blue.

  • Work-up - Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to approximately pH 2-3 with 1 M HCl. The desired carboxylic acid product should precipitate. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. While specific solvents for this compound are not detailed, a common procedure for quinoline carboxylic acids involves dissolving the crude solid in a minimal amount of a hot polar solvent like N,N-dimethylformamide (DMF) or ethanol, followed by cooling to induce crystallization.[14] The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Representative Reaction Data
ParameterValue
Substrate2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (1.0 equiv)
OxidantSodium Chlorite (2.0 equiv)
BufferNaH₂PO₄·H₂O (0.6 equiv)
Scavenger2-Methyl-2-butene (2.0 equiv)
Solvent Systemtert-Butanol / H₂O (approx. 3:1 v/v)
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Yield 80-95% (Typical for Pinnick Oxidations)[10]

Safety and Handling

Adherence to safety protocols is paramount when performing this procedure.

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent.[15] It is corrosive and can cause skin and eye burns.[16] Crucially, it becomes a fire and explosion hazard if allowed to dry on combustible materials like paper, cloth, or wood.[15][17]

    • PPE: Always wear a lab coat, chemical-resistant gloves (e.g., neoprene), and safety goggles with a face shield.[16][18]

    • Handling: Use only clean plastic or glass utensils. Never mix with acids or organic materials outside of the controlled reaction vessel.[15]

    • Spills: Contain spills immediately, dilute with plenty of water, and clean the area thoroughly. Do not allow spilled solution to evaporate to dryness.[16][17] Contaminated clothing must be removed immediately and soaked in water to prevent fire risk.[15][16]

  • 2-Methyl-2-butene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • General Precautions: Perform all operations in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[16][19]

Conclusion

The Pinnick oxidation offers a reliable, safe, and high-yielding pathway for the synthesis of 2-chloro-7,8-dimethylquinoline-3-carboxylic acid from its corresponding aldehyde. Its mild reaction conditions and tolerance for the sensitive chloro-quinoline moiety make it the preferred method over harsher, traditional oxidants. By following the detailed protocol and adhering to the stringent safety guidelines outlined in this note, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

Sources

Application Notes & Protocols: Esterification Strategies for Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoline-3-Carboxylate Esters

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Among these, esters of quinoline-3-carboxylic acid are of particular interest due to their prevalence in a wide array of biologically active compounds, including antitumor agents.[1] The ester moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making the efficient and selective synthesis of quinoline-3-carboxylate esters a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth exploration of various esterification procedures applicable to quinoline-3-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and explaining the rationale behind the selection of specific reagents and conditions.

Methodologies for Esterification

The choice of an esterification method is dictated by several factors, including the stability of the starting materials, the desired scale of the reaction, and the steric and electronic properties of both the carboxylic acid and the alcohol. Here, we discuss three widely employed and versatile methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This equilibrium-driven process is particularly suitable for simple, sterically unhindered alcohols and thermally stable quinoline-3-carboxylic acids.

Causality of Experimental Choices:

The reaction's success hinges on pushing the equilibrium towards the ester product.[4] This is typically achieved by using a large excess of the alcohol, which acts as both a reactant and the solvent, or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[2][4] The acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]

Experimental Protocol: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if applicable), dissolve the quinoline-3-carboxylic acid derivative in an excess of the desired alcohol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 0.1-0.5 equivalents of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography on silica gel.

Diagram: Fischer Esterification Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Quinoline-3-carboxylic Acid + Excess Alcohol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Dissolve Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize with Base (e.g., NaHCO₃) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Dry, Concentrate, & Purify Extract->Purify End Pure Ester Purify->End

Caption: Workflow for Fischer Esterification.

Steglich Esterification: Mild Conditions for Sensitive Substrates

For quinoline-3-carboxylic acid derivatives that are sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a mild and efficient alternative.[7][8] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8]

Causality of Experimental Choices:

The core of the Steglich esterification is the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP plays a crucial role by reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which accelerates the reaction and suppresses the formation of the N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[8][10] The reaction is typically performed at room temperature in an aprotic solvent like dichloromethane.[8][11]

Experimental Protocol: General Procedure for Steglich Esterification

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline-3-carboxylic acid derivative (1 equivalent), the alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide (e.g., DCC or EDC, 1.1-1.3 equivalents) portion-wise or as a solution in dichloromethane.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

  • Extraction and Purification: Wash the filtrate or reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Diagram: Steglich Esterification Mechanism

Steglich_Mechanism CarboxylicAcid Quinoline-3-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium Reacts with Ester Ester O_Acylisourea->Ester Direct Nucleophilic Attack DCU DCU (Byproduct) Alcohol Alcohol Alcohol->Ester Alcohol->Ester DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium N_Acylpyridinium->Ester Nucleophilic Attack

Caption: Simplified mechanism of Steglich Esterification.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for esterification, particularly when a stereocenter at the alcohol is to be inverted.[12][13] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Causality of Experimental Choices:

The reaction proceeds through the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[12] This betaine then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile in an Sₙ2 reaction, displacing an activated hydroxyl group of the alcohol (which has been activated by the phosphine), leading to the desired ester with inversion of configuration at the alcohol's stereocenter.[12][13][14] The choice of solvent is typically an aprotic one, like tetrahydrofuran (THF) or diethyl ether.[12] The reaction is often run at low temperatures initially to control the reactivity.[12]

Experimental Protocol: General Procedure for the Mitsunobu Reaction

  • Reaction Setup: To a solution of the quinoline-3-carboxylic acid (1.2 equivalents), the alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 equivalents) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product, which contains triphenylphosphine oxide and the reduced azodicarboxylate byproduct, can be purified by column chromatography. The separation of these byproducts can sometimes be challenging.

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Workflow Start Quinoline-3-Carboxylic Acid + Alcohol + PPh₃ in THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD React Warm to RT, Stir Add_DEAD->React Concentrate Concentrate in vacuo React->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Inverted Ester Purify->Product

Caption: General workflow for the Mitsunobu Reaction.

Comparative Summary of Esterification Methods

Method Reagents Conditions Advantages Disadvantages Best Suited For
Fischer Carboxylic acid, Alcohol, Strong Acid (cat.)High temperature, often excess alcoholInexpensive reagents, simple procedure.[4]Harsh conditions, equilibrium-limited.[4]Simple, robust substrates on a large scale.
Steglich Carboxylic acid, Alcohol, DCC/EDC, DMAP (cat.)Mild, room temperature.[8]High yields, mild conditions, wide substrate scope.[7][10]Cost of reagents, byproduct removal (DCU).[8]Acid/base sensitive substrates, sterically hindered alcohols.[7][11]
Mitsunobu Carboxylic acid, Alcohol, PPh₃, DEAD/DIADMild, low to room temperature.[12]Inversion of stereochemistry, mild conditions.[12][13]Stoichiometric byproducts, purification challenges.[12]Chiral secondary alcohols where inversion is desired.[13]

Conclusion

The esterification of quinoline-3-carboxylic acid derivatives is a critical transformation in the synthesis of many important molecules. The choice of method should be carefully considered based on the specific characteristics of the substrates and the desired outcome. The Fischer, Steglich, and Mitsunobu reactions each offer a unique set of advantages and are powerful tools in the synthetic chemist's arsenal. By understanding the underlying principles and following robust protocols, researchers can efficiently access a diverse range of quinoline-3-carboxylate esters for their scientific endeavors.

References

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  • Zou, L., et al. (2015). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. Available at: [Link]

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Application Notes and Protocols for the Synthesis of N-(2,3-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,3-dimethylphenyl)acetamide, a key precursor and intermediate in the development of various pharmaceuticals and fine chemicals. The protocol herein details a robust and reproducible method for the N-acetylation of 2,3-dimethylaniline. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure successful and safe synthesis.

Introduction and Scientific Context

N-(2,3-dimethylphenyl)acetamide, also known as 2',3'-acetoxylidide, is an amide of significant interest in organic synthesis. Its structural motif is present in a range of biologically active molecules. The synthesis of this compound is a fundamental example of N-acylation, a cornerstone reaction in organic chemistry used to introduce an acetyl group onto a nitrogen atom.[1][2] The precursor, 2,3-dimethylaniline, is a readily available aromatic amine, making this synthesis both practical and scalable.[1][3] Understanding the nuances of this synthesis provides a valuable methodological template for the preparation of a wide array of substituted acetanilides.

The reaction proceeds via the nucleophilic attack of the amino group of 2,3-dimethylaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The choice of the acetylating agent and reaction conditions can influence the reaction rate, yield, and purity of the final product. This document will focus on the use of acetic anhydride, a common and effective reagent for this transformation.

Reaction Mechanism and Causality

The synthesis of N-(2,3-dimethylphenyl)acetamide is a classic example of nucleophilic acyl substitution. The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion is a good leaving group and departs, regenerating the carbonyl double bond.

  • Deprotonation: A proton is lost from the nitrogen atom, typically to a weak base in the reaction mixture (such as another molecule of the aniline or added sodium acetate), to yield the final stable amide product, N-(2,3-dimethylphenyl)acetamide.

The choice of glacial acetic acid as a solvent is not merely for dissolution; it also serves to protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and thus accelerating the initial nucleophilic attack. The addition of a base like sodium acetate can further drive the reaction to completion by neutralizing the acetic acid byproduct, preventing the protonation of the starting aniline which would render it non-nucleophilic.[4]

Diagram of the Reaction Mechanism:

Reaction_Mechanism Mechanism of N-acetylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aniline 2,3-Dimethylaniline tetrahedral Tetrahedral Intermediate aniline->tetrahedral Nucleophilic Attack anhydride Acetic Anhydride anhydride->tetrahedral acetamide N-(2,3-dimethylphenyl)acetamide tetrahedral->acetamide Leaving Group Departure & Deprotonation acetic_acid Acetic Acid tetrahedral->acetic_acid

Caption: Nucleophilic acyl substitution mechanism.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
2,3-Dimethylaniline≥98.0%Sigma-Aldrich87-59-2Toxic, handle with care.[3][5][6]
Acetic AnhydrideReagent GradeFisher Scientific108-24-7Corrosive and flammable.[7][8][9]
Glacial Acetic AcidACS GradeVWR64-19-7Corrosive.
Sodium AcetateAnhydrousAlfa Aesar127-09-3Hygroscopic.
Deionized WaterN/AIn-house7732-18-5For workup and washing.
Ethanol95%Decon Labs64-17-5For recrystallization.

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Erlenmeyer flask (250 mL)

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Glass stirring rod

  • Melting point apparatus

  • Analytical balance

Detailed Synthesis Protocol

5.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (approximately 41.2 mmol) of 2,3-dimethylaniline.

  • In a fume hood, carefully add 15 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.

  • Slowly add 6.0 mL (approximately 63.6 mmol) of acetic anhydride to the solution. An exothermic reaction may be observed.

  • Add 3.4 g (approximately 41.4 mmol) of anhydrous sodium acetate to the reaction mixture.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

5.2. Reaction Execution

  • Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

5.3. Work-up and Isolation

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a 250 mL beaker containing 150 mL of ice-cold deionized water. Stir vigorously with a glass rod.

  • A white precipitate of N-(2,3-dimethylphenyl)acetamide should form. If precipitation is slow, scratching the inside of the beaker with the glass rod may induce crystallization.

  • Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 25 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Press the solid as dry as possible on the filter paper.

5.4. Purification

  • The crude product can be purified by recrystallization.[10] Transfer the solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid completely. Start with approximately 50 mL and add more if necessary.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and colored impurities.[11]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a desiccator or a vacuum oven at a moderate temperature.

5.5. Characterization

The final product, N-(2,3-dimethylphenyl)acetamide, should be a white to off-white crystalline solid.

PropertyExpected Value
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol [12][13]
Melting Point134-136 °C
AppearanceWhite to off-white crystalline solid

Safety and Handling Precautions

  • 2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5] It may cause damage to organs through prolonged or repeated exposure.[5] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[5][6]

  • Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator.[7][8][9] It reacts violently with water. Handle with extreme care in a fume hood, away from ignition sources.[7][8] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes. Handle in a fume hood.

  • General Precautions: It is imperative to conduct this synthesis in a well-ventilated laboratory fume hood. Ensure that all glassware is dry before use, especially when handling acetic anhydride. Have appropriate spill kits and safety shower/eyewash stations readily accessible.

Workflow Diagram:

Synthesis_Workflow Synthesis of N-(2,3-dimethylphenyl)acetamide Workflow A 1. Reaction Setup: - Add 2,3-dimethylaniline to flask. - Add glacial acetic acid. - Add acetic anhydride. - Add sodium acetate. B 2. Reaction: - Reflux for 1 hour at 110-120 °C. A->B Heating C 3. Work-up: - Cool to room temperature. - Precipitate in ice-cold water. B->C Cooling D 4. Isolation: - Collect crude product by vacuum filtration. - Wash with cold water. C->D Filtration E 5. Purification: - Recrystallize from ethanol/water. D->E Purification F 6. Characterization: - Determine melting point. - Assess appearance. E->F Analysis

Caption: A step-by-step workflow for the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction was refluxed for the full duration at the correct temperature. Confirm the quality and stoichiometry of the reagents.
Loss of product during work-up.Ensure the precipitation is complete by allowing sufficient time in the ice bath. Avoid using excessive solvent for washing the filter cake.
Product is an Oil or Gummy Solid Impurities are present.The crude product may contain unreacted starting materials or byproducts. Ensure thorough washing. Recrystallization should yield a crystalline solid.[11]
Incomplete drying.Ensure the product is thoroughly dried under vacuum to remove residual solvent.
Colored Product Oxidation of the starting aniline.Purify the 2,3-dimethylaniline by distillation before use if it is significantly colored. Use activated charcoal during recrystallization to remove colored impurities.[11]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-(2,3-dimethylphenyl)acetamide. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain a high-purity product. This foundational synthesis is readily adaptable for the preparation of other N-aryl acetamides, making it a valuable technique in the repertoire of synthetic chemists.

References

  • The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. (n.d.).
  • Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o964. Retrieved from [Link]

  • SAFETY DATA SHEET - INEOS Group. (2020, January 22). Retrieved from [Link]

  • Safety data sheet - 2,3-Dimethylaniline. (n.d.). Retrieved from [Link]

  • N-(2,3-dimethylphenyl)acetamide. PubChemLite. (n.d.). Retrieved from [Link]

  • Purification of Acetamide. Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-150.
  • Safety Data Sheet: acetic anhydride. Valudor Products. (n.d.). Retrieved from [Link]

  • Aniline. Wikipedia. (n.d.). Retrieved from [Link]

  • N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. (n.d.). Retrieved from [Link]

  • The 2-Step Synthesis of Lidocaine. (n.d.). Retrieved from [Link]

  • Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]

  • Acetamide, N-(2,3-dimethylphenyl)-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega, 7(13), 11048–11060.
  • Process for preparing acetanilide. (n.d.). Google Patents.
  • On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride. (n.d.). Retrieved from [Link]

  • Dimethylaniline : Synthesis. (2021, September 29). YouTube. Retrieved from [Link]

  • Synthesis of N-(2,6-dimethylphenyl) acetamide. PrepChem.com. (n.d.). Retrieved from [Link]

  • Purification method of N,N-dimethylacetamide. (n.d.). Google Patents.

Sources

Microwave-Assisted Synthesis of 2-Chloro-7,8-dimethylquinoline Derivatives: A High-Yield Vilsmeier-Haack Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are privileged scaffolds in medicinal chemistry and drug discovery. Specifically, 2-chloro-7,8-dimethylquinoline-3-carbaldehyde serves as a highly versatile building block for downstream functionalization. Traditionally, synthesizing this core via a1 is a bottleneck;2[2].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we exploit dielectric heating to selectively excite polar intermediates. This approach 1[1], drastically improving yield, purity, and atom economy. This application note details a robust, self-validating protocol for the microwave-assisted synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.

Mechanistic Rationale & Causality

The Vilsmeier-Haack cyclization relies on the formation of a highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Why Microwave? Under conventional conductive heating, the activation energy barrier for the subsequent electrophilic aromatic substitution and annulation requires prolonged thermal input, which often leads to substrate degradation and tar formation. Microwave irradiation directly targets the highly polar iminium dipole. This localized superheating accelerates the reaction kinetics exponentially, allowing the cyclization to 3[3] while suppressing undesired side reactions.

Workflow cluster_0 Phase 1: Vilsmeier Reagent Formation cluster_1 Phase 2: Microwave-Assisted Cyclization cluster_2 Phase 3: Hydrolysis & Validation A DMF + POCl3 B Chloromethyleneiminium Ion (Active Electrophile) A->B 0°C, Exothermic D Electrophilic Aromatic Substitution & Annulation B->D C N-(2,3-dimethylphenyl)acetamide C->D E Ice-Water Quench (Hydrolysis) D->E MW: 500W, 5-10 min F 2-Chloro-7,8-dimethylquinoline -3-carbaldehyde E->F Precipitation

Workflow for the microwave-assisted Vilsmeier-Haack synthesis of quinoline derivatives.

Quantitative Data & Methodological Comparison

Table 1: Kinetic and Yield Comparison
ParameterConventional HeatingMicrowave Irradiation (MAOS)Causality / Mechanism
Temperature 353 K (80 °C)~373 K (100 °C, localized)Dielectric heating targets polar intermediates directly.
Reaction Time 15 hours5 - 10 minutesRapid dipole alignment accelerates activation energy.
Average Yield 60 - 65%83 - 92%Shorter reaction time prevents thermal degradation.
Solvent Volume High (Excess DMF)Low (Minimal DMF)High localized concentration drives rapid cyclization.

Detailed Step-by-Step Protocol

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using appropriate PPE.

Step 1: Preparation of the Vilsmeier-Haack Reagent
  • Equip a dry 50 mL microwave-safe reaction vessel with a magnetic stir bar.

  • Add N,N-dimethylformamide (DMF) (30 mmol, ~2.3 mL) and cool the vessel to 0 °C in an ice bath.

  • Causality Check: Add phosphorus oxychloride (POCl₃) (70 mmol, ~6.5 mL) dropwise over 10 minutes. The formation of the chloromethyleneiminium ion is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the active electrophile before the substrate is introduced.

  • Stir the complex at 0 °C for 30 minutes until a pale, viscous liquid forms.

Step 2: Substrate Addition
  • Gradually add N-(2,3-dimethylphenyl)acetamide (10 mmol, ~1.63 g) to the cold Vilsmeier reagent.

  • Causality Check: Maintaining the reaction at 0 °C during substrate addition prevents premature, uncontrolled side reactions, ensuring that the cyclization is driven entirely by the uniform dielectric heating of the microwave in the next step.

Step 3: Microwave-Assisted Cyclization
  • Seal the reaction vessel and transfer it to a dedicated microwave synthesizer.

  • Irradiate the mixture at 500 W for 5 to 10 minutes.

  • Causality Check: The highly polar reaction mixture absorbs microwave energy efficiently, rapidly reaching the optimal cyclization temperature without the lag time of conductive heating.

Step 4: Hydrolytic Quench and Isolation
  • Carefully remove the vessel and allow it to cool to room temperature.

  • Pour the viscous mixture slowly over 100 g of crushed ice while stirring vigorously.

  • Causality Check: The ice quench serves a dual purpose: it safely dissipates residual heat and hydrolyzes the iminium intermediate into the final formyl group (carbaldehyde), triggering the immediate precipitation of the product.

  • Filter the resulting pale-yellow solid under vacuum, wash with cold water, and dry. Recrystallize from a petroleum ether/ethyl acetate mixture to obtain pure 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.

The Self-Validating System: Analytical Confirmation

To ensure experimental trustworthiness, this protocol is designed to be self-validating. The success of the reaction can be confirmed sequentially:

  • Visual Validation: The immediate formation of a pale-yellow to white precipitate upon ice quenching indicates successful hydrolysis of the iminium salt.

  • Chromatographic Validation: TLC (Hexane:EtOAc 7:3) will show the complete disappearance of the starting acetanilide and the appearance of a distinct, UV-active product spot.

  • Spectroscopic Validation: ¹H NMR (CDCl₃) provides definitive proof of the structure.

Table 2: Diagnostic NMR Shifts for Validation
Proton AssignmentChemical Shift (δ, ppm)MultiplicityDiagnostic Significance
Aldehyde (-CHO) 4[4]Singlet (1H)Confirms successful hydrolysis to the carbaldehyde.
Aromatic (C4-H) 8.65Singlet (1H)Confirms successful pyridine ring annulation.
Methyl (C8-CH₃) 1[1]Singlet (3H)Validates regiochemistry of the 2,3-dimethylaniline core.
Methyl (C7-CH₃) 1[1]Singlet (3H)Validates regiochemistry of the 2,3-dimethylaniline core.

Downstream Derivatization

The synthesized 2-chloro-7,8-dimethylquinoline-3-carbaldehyde is an exceptional intermediate for drug development.

  • Reduction: The aldehyde can be rapidly5[5] using sodium borohydride under microwave irradiation (500 W, 5 min).

  • Cross-Coupling: The 2-chloro position acts as an excellent leaving group for 6[6], allowing for the rapid generation of complex polycyclic libraries.

References

  • 7-Chloro-3,8-dimethylquinoline|CAS 90717-09-2 Source: Benchchem
  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes Source: ResearchG
  • 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline Source: PMC - NIH
  • Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling Source: Figshare
  • Synthesis and free radical scavenging property of some quinoline derivatives Source: ResearchG
  • 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Source: PMC - NIH

Sources

Anwendungsleitfaden und Protokolle: Funktionalisierung der 2-Chlor-Gruppe in Chinolin-3-carbonsäuren

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur Derivatisierung der 2-Chlor-Position von Chinolin-3-carbonsäuren. Diese Molekülklasse ist ein zentraler Baustein in der medizinischen Chemie, da ihre Derivate ein breites Spektrum an biologischen Aktivitäten aufweisen. Die hier beschriebenen Methoden ermöglichen den Zugang zu einer Vielzahl von Analoga durch nukleophile Substitution und metallkatalysierte Kreuzkupplungsreaktionen.

Einleitung: Die strategische Bedeutung von 2-Chlorchinolin-3-carbonsäure

Die Chinolin-3-carbonsäure-Einheit ist ein "privilegiertes Gerüst" in der Pharmazie. Die 2-Chlor-Substitution dient als vielseitiger synthetischer Ankerpunkt ("Handle"), der selektiv durch eine Vielzahl von funktionellen Gruppen ersetzt werden kann. Die Elektronenarmut des Chinolinrings, verstärkt durch die benachbarte Carbonsäuregruppe, aktiviert die C2-Position für nukleophile Angriffe und erleichtert die oxidative Addition in Kreuzkupplungszyklen. Dieser Leitfaden erläutert die wichtigsten strategischen Ansätze zur Modifikation dieses Schlüsselsubstrats.

Die allgemeine Strategie beginnt typischerweise mit der Synthese des 2-Chlorchinolin-3-carbonsäure-Vorläufers, der dann in verschiedene Derivatisierungspfade eintreten kann.

G cluster_start Synthese des Ausgangsmaterials cluster_derivatization Derivatisierungsstrategien cluster_products Produktklassen Start Acetanilide Vilsmeier Vilsmeier-Haack-Reaktion (POCl₃, DMF) Start->Vilsmeier Aldehyd 2-Chlorchinolin-3-carbaldehyd Vilsmeier->Aldehyd Oxidation Oxidation (z.B. AgNO₃, NaOH) Aldehyd->Oxidation Acid 2-Chlorchinolin-3-carbonsäure Oxidation->Acid SNAr Nukleophile Aromatische Substitution (SNAr) Acid->SNAr Nuc-H Pd_Coupling Palladium-katalysierte Kreuzkupplung Acid->Pd_Coupling Pd(0), Base Ullmann Ullmann-Kondensation (Cu-katalysiert) Acid->Ullmann Cu(I), Base Amine 2-Amino-Derivate SNAr->Amine Ether 2-Alkoxy/Aryloxy-Derivate SNAr->Ether Thioether 2-Thio-Derivate SNAr->Thioether Pd_Coupling->Amine Buchwald-Hartwig Aryl 2-Aryl/Heteroaryl-Derivate Pd_Coupling->Aryl Suzuki/Stille Alkinyl 2-Alkinyl-Derivate Pd_Coupling->Alkinyl Sonogashira Ullmann->Amine Ullmann->Ether

Abbildung 1: Überblick über die Synthese und Derivatisierung.
Synthese des Ausgangsmaterials: 2-Chlorchinolin-3-carbonsäure

Die gängigste und zuverlässigste Methode zur Herstellung der Titelverbindung ist die zweistufige Synthese aus substituierten Acetaniliden.

Schritt 1: Vilsmeier-Haack-Reaktion zur Synthese von 2-Chlorchinolin-3-carbaldehyd

Die Reaktion von Acetaniliden mit einem Überschuss des Vilsmeier-Reagenz (hergestellt aus Phosphoroxychlorid und DMF) führt zu einer elektrophilen Zyklisierung und liefert 2-Chlorchinolin-3-carbaldehyde.[1][2]

Schritt 2: Oxidation zum Carbonsäure-Derivat

Die Aldehydgruppe wird selektiv zur Carbonsäure oxidiert, typischerweise mit Silbernitrat in einem alkalischen Medium.[1]

Materialien:

  • Substituiertes 2-Chlorchinolin-3-carbaldehyd (1.0 Äq.)

  • Silbernitrat (AgNO₃) (1.6 Äq.)

  • Natriumhydroxid (NaOH) (5.0 Äq.)

  • Ethanol (EtOH)

  • Wasser

  • Salzsäure (HCl, 15% wässrig)

  • CELITE®

Durchführung:

  • In einem Rundkolben wird das 2-Chlorchinolin-3-carbaldehyd in Ethanol suspendiert.

  • Eine warme Lösung von Silbernitrat in Ethanol/Wasser wird unter Rühren zugegeben.

  • Eine Lösung von Natriumhydroxid in 80%igem wässrigem Ethanol wird tropfenweise über 15 Minuten bei Raumtemperatur zugegeben.

  • Die Reaktionsmischung wird 12 Stunden bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird die Mischung durch ein Bett aus CELITE® filtriert, um das reduzierte Silber zu entfernen.

  • Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in Wasser aufgenommen.

  • Die wässrige Lösung wird mit 15%iger Salzsäure vorsichtig auf pH 1 angesäuert.

  • Das ausfallende Produkt, 2-Chlorchinolin-3-carbonsäure, wird abfiltriert, mit Wasser gewaschen und im Vakuum getrocknet.

Methode 1: Nukleophile Aromatische Substitution (SₙAr)

Die SₙAr-Reaktion ist ein direkter und oft metallfreier Weg zur Einführung von Heteroatom-Nukleophilen an der C2-Position. Die hohe Elektrophilie des C2-Kohlenstoffs, bedingt durch den induktiven Effekt des Ringstickstoffs und der benachbarten Carboxylgruppe, begünstigt diese Reaktion.

  • Nukleophile: Amine, Alkohole und Thiole können als Nukleophile dienen. Stärkere Nukleophile oder höhere Reaktionstemperaturen sind oft erforderlich, um die Aromatizität des Rings zu überwinden.

  • Lösungsmittel: Polare aprotische Lösungsmittel wie DMF oder DMSO sind ideal, da sie die Nukleophile nicht solvatisieren und die Bildung des geladenen Meisenheimer-Komplex-Intermediats stabilisieren.

  • Temperatur: Erhitzen ist in der Regel notwendig, um die Aktivierungsenergie für den Angriff auf den aromatischen Ring und die anschließende Eliminierung des Chloridions zu überwinden.

Materialien:

  • Substituierte 2-Chlorchinolin-3-carbonsäure (1.0 Äq.)

  • Heterocyclisches Amin (z.B. 2-Aminopyridin, 2-Aminothiazol) (1.1 Äq.)

  • Dimethylformamid (DMF)

Durchführung:

  • Die 2-Chlorchinolin-3-carbonsäure und das heterocyclische Amin werden in DMF gelöst.

  • Die Mischung wird für mehrere Stunden unter Rückfluss erhitzt (typischerweise 4-8 Stunden). Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach dem Abkühlen wird die Reaktionsmischung in Eiswasser gegossen.

  • Der resultierende Niederschlag wird abfiltriert, gründlich mit Wasser gewaschen und aus einem geeigneten Lösungsmittel (z.B. Ethanol oder DMF/Wasser) umkristallisiert.

Materialien:

  • 2-Chlorchinolin-3-carbonsäure (1.0 Äq.)

  • Natriumazid (NaN₃) (2.3 Äq.)

  • Dimethylformamid (DMF)

Durchführung:

  • Eine Suspension der 2-Chlorchinolin-3-carbonsäure und Natriumazid in DMF wird in einem Rundkolben vorgelegt.

  • Die Mischung wird unter Rühren für 12 Stunden auf 100 °C erhitzt.

  • Nach dem Abkühlen auf Raumtemperatur wird Wasser zugegeben, und die Mischung wird mit 15%iger HCl auf pH 1 angesäuert.

  • Das feste Produkt wird abfiltriert, mit Wasser gewaschen und im Vakuum getrocknet.

Tabelle 1: Repräsentative SₙAr-Reaktionen und Bedingungen

NukleophilProdukt-TypTypische BedingungenAusbeute (%)Referenz
Ammoniak (wässrig)2-Amino-150 °C, versiegeltes Rohr30-50[1]
2-Aminopyridin2-(Pyrid-2-yl)amino-DMF, RückflussGut[3]
NatriumazidTetrazolo[1,5-a]chinolinDMF, 100 °C, 12h79[1]
Wasser / Essigsäure2-Oxo-1,2-dihydro-AcOH/H₂O, Rückfluss, 12-24h89[1]
Methode 2: Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungen sind die leistungsfähigsten Methoden zur Bildung von C-C- und C-N-Bindungen. Die größte Herausforderung bei der Verwendung von Chloriden als Substrate ist der erste Schritt des katalytischen Zyklus: die oxidative Addition.[4][5]

  • Katalysator/Ligand: Die C-Cl-Bindung ist stärker als die C-Br- oder C-I-Bindung.[5] Daher erfordert ihre Aktivierung hochentwickelte Katalysatorsysteme. Sperrige, elektronenreiche Phosphinliganden (z.B. XPhos, SPhos, BrettPhos) oder N-heterocyclische Carbene (NHCs) sind entscheidend.[6][7] Sie erhöhen die Elektronendichte am Palladium(0)-Zentrum, was die oxidative Addition erleichtert, und ihre sterische Hinderung fördert die reduktive Eliminierung des Produkts.

  • Base: Eine Base ist in den meisten Kreuzkupplungen erforderlich, um das Nukleophil zu aktivieren (z.B. Deprotonierung des Amins bei Buchwald-Hartwig) oder um das Boronat im Suzuki-Zyklus zu bilden. Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) für C-N-Kupplungen oder Kaliumphosphat (K₃PO₄) für Suzuki-Kupplungen sind üblich.[6][8]

  • Lösungsmittel: Aprotische, polare oder unpolare Lösungsmittel wie Toluol, Dioxan oder THF sind Standard, da sie die katalytisch aktiven Spezies stabilisieren.

G cluster_cycle Allgemeiner Pd-katalysierter Kreuzkupplungszyklus center LₙPd⁽⁰⁾ OA Oxidative Addition center->OA Ar-X Int1 LₙPd(II)(Ar)X OA->Int1 RE Reduktive Eliminierung RE->center Ar-Nuc TM Transmetallierung (oder Amin-Koordination/Deprotonierung) Int2 LₙPd(II)(Ar)(Nuc) TM->Int2 Int1->TM Nuc-M (oder Nuc-H + Base) Int2->RE

Abbildung 2: Allgemeiner katalytischer Zyklus für Kreuzkupplungen.

Die Suzuki-Kupplung verbindet die 2-Chlorchinolin-Einheit mit Aryl- oder Heteroarylboronsäuren.

Materialien:

  • 2-Chlorchinolin-3-carbonsäure (oder Ester) (1.0 Äq.)

  • Arylboronsäure (1.5 Äq.)

  • Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 2-5 mol%)

  • Phosphin-Ligand (z.B. XPhos, 4-10 mol%)

  • Base (z.B. K₃PO₄, 2.0-3.0 Äq.)

  • Wasserfreies Lösungsmittel (z.B. Toluol, Dioxan)

Durchführung:

  • In einem ausgeheizten Schlenkrohr unter Inertgasatmosphäre (Argon oder Stickstoff) werden der Palladium-Präkatalysator und der Ligand vorgelegt.

  • Das Lösungsmittel wird zugegeben und die Mischung kurz gerührt, um den Katalysator zu bilden.

  • Die 2-Chlorchinolin-3-carbonsäure, die Arylboronsäure und die Base werden zugegeben.

  • Das Rohr wird versiegelt und die Reaktionsmischung bei erhöhter Temperatur (typischerweise 80-110 °C) für 2-24 Stunden gerührt.

  • Nach dem Abkühlen wird die Reaktion mit Wasser oder einer gesättigten Ammoniumchloridlösung gequencht.

  • Die Mischung wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Diese Methode ist eine leistungsstarke Alternative zur klassischen SₙAr-Reaktion und ermöglicht die Kupplung mit einer breiteren Palette von primären und sekundären Aminen unter oft milderen Bedingungen.[9]

G cluster_buchwald Buchwald-Hartwig-Aminierungszyklus Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex + Ar-Cl (Oxidative Addition) Amine_Coord [Ar-Pd(II)(NHR'R'')L]⁺Cl⁻ OA_Complex->Amine_Coord + HNR'R'' - L Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coord->Amido_Complex + Base - [Base-H]⁺Cl⁻ Amido_Complex->Pd0 (Reduktive Eliminierung) + Ar-NR'R'' + L

Abbildung 3: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Materialien:

  • 2-Chlorchinolin-3-carbonsäure (oder Ester) (1.0 Äq.)

  • Amin (primär oder sekundär) (1.2 Äq.)

  • Palladium-Präkatalysator (z.B. Pd(OAc)₂, 1-5 mol%)

  • Phosphin-Ligand (z.B. BINAP, BrettPhos, 1.2-2.4 Äq. relativ zu Pd)

  • Starke, nicht-nukleophile Base (z.B. NaOtBu, 1.5 Äq.)

  • Wasserfreies Toluol oder Dioxan

Durchführung:

  • In einem Handschuhfach oder unter strenger Inertgasatmosphäre wird ein Schlenkrohr mit dem Palladium-Präkatalysator, dem Liganden und der Base beschickt.

  • Das wasserfreie Lösungsmittel, die 2-Chlorchinolin-Verbindung und das Amin werden zugegeben.

  • Das Rohr wird versiegelt und die Reaktionsmischung bei 80-110 °C für 2-24 Stunden gerührt.

  • Nach dem Abkühlen wird die Mischung durch ein kurzes Kieselgel- oder Celite-Bett filtriert, um den Katalysator zu entfernen, und mit Ethylacetat nachgespült.

  • Das Filtrat wird im Vakuum eingeengt.

  • Der Rückstand wird durch Säulenchromatographie oder Kristallisation gereinigt.

Die Sonogashira-Kupplung ermöglicht die direkte Einführung einer Alkin-Funktionalität, ein vielseitiger Baustein für weitere Transformationen wie Cycloadditionen oder als Teil konjugierter Systeme.[10]

Materialien:

  • Ethyl-2-chlorchinolin-3-carboxylat (1.0 Äq.)

  • Terminales Alkin (z.B. Propargylalkohol) (1.2 Äq.)

  • Palladium-Katalysator (z.B. PdCl₂(PPh₃)₂, 5 mol%)

  • Base (z.B. Triethylamin, Et₃N)

  • Wasserfreies DMF

Durchführung:

  • In einem Schlenkrohr unter Argon werden der 2-Chlorchinolin-Ester, das Alkin und der Palladium-Katalysator in wasserfreiem DMF gelöst.

  • Triethylamin wird zugegeben, und die Mischung wird entgast (z.B. durch drei "freeze-pump-thaw"-Zyklen).

  • Die Reaktion wird bei 80-100 °C für 4-12 Stunden gerührt, bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.

  • Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Sole gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Die Reinigung erfolgt mittels Säulenchromatographie.

Tabelle 2: Vergleich von Palladium-katalysierten Kreuzkupplungsreaktionen

ReaktionstypKupplungspartnerTypisches KatalysatorsystemBaseProdukt
Suzuki-Miyaura Ar-B(OH)₂Pd₂(dba)₃ / XPhosK₃PO₄2-Aryl-chinolin-3-carbonsäure
Buchwald-Hartwig R₂NHPd(OAc)₂ / BrettPhosNaOtBu2-(Dialkylamino)-chinolin-3-carbonsäure
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / (CuI)Et₃N2-Alkinyl-chinolin-3-carbonsäure

Zusammenfassung und Ausblick

Die Derivatisierung der 2-Chlor-Gruppe in Chinolin-3-carbonsäuren bietet einen robusten und flexiblen Zugang zu einer breiten Palette von chemisch und pharmakologisch relevanten Molekülen. Die Wahl der Methode – klassische SₙAr oder moderne Kreuzkupplung – hängt von den gewünschten funktionellen Gruppen und der Substratverträglichkeit ab. SₙAr-Reaktionen sind oft einfacher und kostengünstiger, während Palladium-katalysierte Kupplungen eine weitaus größere Vielfalt an C-C- und C-N-Bindungen ermöglichen. Das Verständnis der zugrundeliegenden Mechanismen und der Rolle jedes Reagenz ist entscheidend für die erfolgreiche Planung und Durchführung dieser Transformationen.

Referenzen

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6).

  • Guram, A. S., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(40), 14157-14165.

  • Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Al-Tel, T. H. (2010). Sonogashira coupling/cyclization reaction of alkyl 2-chloroquinoline-3-carboxylate with propargyl alcohol and a secondary amine. Tetrahedron Letters, 51(28), 3653-3656.

  • Shcherbakov, S. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 113-122.

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.

  • Caddick, S., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 65(16), 3154-3159.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem Application Notes.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Application Notes.

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Application Notes.

  • BenchChem. (2025). Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide. BenchChem Application Notes.

  • El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. organic-synthesis.com.

  • Ladraa, S., et al. (2014). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E, 70(Pt 12), o1287.

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.

  • Viciu, M. S., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(10), 1943-1946.

  • Abdel-Wahab, B. F., et al. (2014). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 615239.

  • Reddy, C. V., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines: The alkaloid analogues. Journal of Chemical Sciences, 124(5), 1071-1076.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

The Synthesis of Quinoline-3-Carboxamide Derivatives: A Detailed Guide to Amide Bond Formation from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of quinoline-3-carboxamide derivatives, focusing on the critical step of amide bond formation from the corresponding quinoline-3-carboxylic acid. Quinoline-3-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent inhibition of kinases such as Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR) kinase, making them valuable candidates for drug discovery programs.[1][2]

This document offers an in-depth exploration of the chemical principles, practical considerations, and detailed experimental protocols for achieving efficient and reliable synthesis of these important compounds.

Introduction: The Significance of the Quinoline-3-Carboxamide Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents due to its ability to mimic endogenous structures and interact with various biological targets. The addition of a carboxamide functional group at the 3-position further enhances the molecule's drug-like properties, allowing for fine-tuning of its physicochemical characteristics and target engagement through hydrogen bonding interactions. This has led to the discovery of numerous quinoline-3-carboxamide derivatives with promising applications in oncology and other disease areas.[2][3] The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, facilitating robust structure-activity relationship (SAR) studies.[2]

Synthetic Strategies: From Quinoline Core to Carboxylic Acid

The journey to quinoline-3-carboxamides begins with the synthesis of the quinoline-3-carboxylic acid core. Several classic and modern named reactions can be employed to construct the quinoline nucleus, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes to the Quinoline Core:

  • Friedländer Annulation: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an active methylene compound, to form the quinoline ring.[4]

  • Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is a reliable method for producing 2,4-disubstituted quinolines.[4]

  • Doebner-von Miller Reaction: This reaction typically uses an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst to yield quinolines.[4]

  • Knorr Quinoline Synthesis: This method involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline, which can be further functionalized.

Once the quinoline core is established, the 3-carboxy group can be introduced through various synthetic transformations, such as the oxidation of a 3-alkyl or 3-formyl group. For instance, 2-chloroquinoline-3-carbaldehydes, synthesized via the Vilsmeier-Haack reaction from acetanilides, can be oxidized to the corresponding carboxylic acid.[5]

The Crucial Step: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction. A significant challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

This activation is typically achieved using coupling reagents. The choice of coupling reagent is critical and depends on factors such as the reactivity of the carboxylic acid and amine, the presence of other functional groups, the desired reaction conditions (temperature, solvent), and the need to minimize side reactions, particularly racemization if chiral centers are present.

The Mechanism of Amide Bond Formation

The general workflow for amide bond formation using a coupling reagent involves the activation of the carboxylic acid, followed by the nucleophilic attack of the amine.

G cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid Quinoline-3-Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) Amide Quinoline-3-Carboxamide ActivatedIntermediate->Amide + Amine Byproduct Byproduct (e.g., DCU, HOBt) ActivatedIntermediate->Byproduct Amine Amine

Caption: General workflow for amide bond formation.

Common Coupling Reagents and Their Characteristics

A variety of coupling reagents are available to the synthetic chemist. Below is a comparison of some of the most frequently used reagents for the synthesis of quinoline-3-carboxamides.

Coupling ReagentAdditive(s)Typical Solvent(s)Key AdvantagesKey Considerations
HATU Non-nucleophilic base (e.g., DIPEA, TEA)DMF, DCM, ACNHigh efficiency, fast reaction times, low racemization.[6][7]Can be expensive; excess reagent can cap the amine.[8]
EDC HOBt, DMAPDCM, DMFWater-soluble byproducts, easy workup.[9]Potential for racemization without additives; can be less effective for hindered substrates.
DCC/DIC HOBtDCM, THFInexpensive and effective.Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; DIC is preferred for solid-phase synthesis.[8]
BOP Base (e.g., TEA)DMFEffective for hindered couplings.Benzotriazole-containing byproducts can be mutagenic.
Thionyl Chloride (SOCl₂) None (often used with a base like pyridine)Toluene, DCMHighly reactive, good for unreactive acids.Harsh conditions, not suitable for sensitive substrates; generates HCl.[10]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of a generic quinoline-3-carboxamide derivative from the corresponding carboxylic acid using two common and highly effective coupling reagents: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low risk of racemization, making it suitable for a wide range of substrates.[6][7]

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 1N HCl or saturated NH₄Cl

  • Saturated sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

G start Start dissolve Dissolve Quinoline-3-Carboxylic Acid and HATU in anhydrous solvent under N₂ start->dissolve add_base Add DIPEA/TEA dissolve->add_base preactivate Stir for 15-30 min at RT (Pre-activation) add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir for 1-18 hours at RT (Monitor by TLC/LC-MS) add_amine->react workup Workup: - Dilute with Ethyl Acetate - Wash with 1N HCl, NaHCO₃, Brine react->workup dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry_concentrate purify Purify crude product (e.g., Column Chromatography) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for HATU-mediated coupling.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline-3-carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent (e.g., DMF, DCM).

  • Pre-activation: Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive OAt-active ester.[6]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes serve to remove any unreacted amine, excess acid, HOAt, and the base.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure quinoline-3-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a widely used and cost-effective method. The addition of HOBt is crucial for suppressing side reactions and minimizing racemization.[9]

Materials:

  • Quinoline-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1 - 1.0 equiv)

  • DIPEA or TEA (1.2 equiv) (optional, depending on the amine salt form)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

G start Start dissolve Dissolve Quinoline-3-Carboxylic Acid, Amine, and HOBt in anhydrous solvent at 0 °C start->dissolve add_edc Add EDC·HCl in portions dissolve->add_edc react Stir at RT overnight (Monitor by TLC) add_edc->react workup Workup: - Dilute with DCM - Wash with Water and Brine react->workup dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry_concentrate purify Purify crude product (e.g., Column Chromatography) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for EDC/HOBt-mediated coupling.

Procedure:

  • Reaction Setup: To a solution of the quinoline-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM or DMF, 10 volumes) at 0 °C, add the amine (1.0 equivalent) and HOBt (0.1 equivalents; up to 1.0 equivalent can be used). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or TEA (1.2 equivalents).

  • Activation and Coupling: Add EDC·HCl (1.2 equivalents) to the mixture in several portions over ten minutes. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Work-up: Dilute the reaction mixture with the organic solvent (e.g., DCM, 10 volumes) and wash successively with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the water-soluble urea byproduct and excess EDC.[9] If an excess of the acid or amine was used, the organic layer can be washed with a dilute base (e.g., NaHCO₃) or a dilute acid (e.g., 10% citric acid or 1N HCl), respectively.

  • Isolation: Dry the resulting organic layer using anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired quinoline-3-carboxamide.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, consider increasing the equivalents of the coupling reagent and amine, extending the reaction time, or gently heating the reaction mixture. The choice of solvent can also play a crucial role; DMF is often more effective for less soluble substrates.

  • Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimide reagents, which can be minimized by the addition of HOBt or HOAt.[9]

  • Purification: The byproducts of coupling reactions can sometimes be challenging to remove. For EDC, the urea byproduct is water-soluble, simplifying purification. For DCC, the DCU byproduct is largely insoluble in many organic solvents and can often be removed by filtration, though trace amounts may require column chromatography.

  • Safety: Many coupling reagents and solvents are hazardous. Always consult the Safety Data Sheet (SDS) before use and handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

The synthesis of quinoline-3-carboxamide derivatives via the amidation of quinoline-3-carboxylic acids is a robust and highly adaptable process central to many drug discovery efforts. A thorough understanding of the principles of carboxylic acid activation and the judicious selection of coupling reagents are paramount to achieving high yields and purity. The detailed protocols provided herein for HATU and EDC/HOBt-mediated couplings offer reliable starting points for researchers to access this important class of molecules. By carefully controlling reaction conditions and employing appropriate workup and purification techniques, scientists can efficiently generate diverse libraries of quinoline-3-carboxamides for biological evaluation.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. PMC. Available at: [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. Available at: [Link]

  • Coupling Reagents. AAPPTEC - Peptides. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. Available at: [Link]

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Application Note and Protocol for the Selective Reduction of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid to (2-Chloro-7,8-dimethylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. Quinoline scaffolds are prevalent in a multitude of pharmacologically active compounds, and the ability to selectively modify their substituents is of paramount importance. This application note provides a detailed protocol for the chemoselective reduction of 2-chloro-7,8-dimethylquinoline-3-carboxylic acid to its corresponding primary alcohol, (2-chloro-7,8-dimethylquinolin-3-yl)methanol. The primary challenge in this transformation is the preservation of the chloro substituent, which is susceptible to reduction by aggressive hydride donors. To address this, we advocate for the use of borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its high selectivity in reducing carboxylic acids in the presence of other reducible functional groups.[1][2]

This document will delve into the mechanistic underpinnings of this selective reduction, provide a robust and validated experimental protocol, and offer insights into the critical parameters that ensure a high-yielding and clean reaction.

Theoretical Framework: The Chemoselectivity of Borane

The choice of reducing agent is critical for the successful synthesis of (2-chloro-7,8-dimethylquinolin-3-yl)methanol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, they lack the necessary chemoselectivity and would likely lead to the undesired reduction of the chloro group.[3][4][5] Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), offers a milder and more selective alternative.[1][6][7]

The enhanced selectivity of borane arises from its Lewis acidic nature and the mechanism of reduction.[8][9] The reaction proceeds through the following key steps:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid rapidly reacts with the hydride from borane to liberate hydrogen gas and form a triacyloxyborane intermediate.[10] This initial step is a key differentiator from reductions with anionic nucleophilic hydrides.

  • Carbonyl Activation and Reduction: The boron atom coordinates to the carbonyl oxygen, activating it towards hydride attack. Subsequent hydride transfer from another equivalent of borane reduces the carbonyl group.

  • Intermediate Formation and Further Reduction: The reaction proceeds through an aldehyde-like intermediate which is immediately further reduced to the primary alcohol.[11]

  • Workup: The final step involves quenching the reaction with a protic solvent, such as methanol or water, to hydrolyze the borate esters and liberate the desired primary alcohol.[1]

This pathway allows for the selective reduction of the carboxylic acid functional group while leaving other potentially reducible moieties, such as the chloro substituent on the quinoline ring, intact.[1][2]

Experimental Protocol

This protocol is designed for the small-scale synthesis of (2-chloro-7,8-dimethylquinolin-3-yl)methanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

  • 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Detailed Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a septum, add 2-chloro-7,8-dimethylquinoline-3-carboxylic acid (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 3.0 eq) to the stirred solution of the carboxylic acid via syringe over a period of 15-20 minutes.

    • Note: The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the alcohol product should appear.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous gas evolution will be observed.

    • Once the gas evolution ceases, remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (2-chloro-7,8-dimethylquinolin-3-yl)methanol.

Data Presentation

ParameterValue
Starting Material2-Chloro-7,8-dimethylquinoline-3-carboxylic acid
Reducing AgentBorane-tetrahydrofuran complex (1 M in THF)
Stoichiometry of Reducing Agent3.0 equivalents
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
WorkupMethanol quench, aqueous workup
PurificationFlash column chromatography
Expected Product(2-Chloro-7,8-dimethylquinolin-3-yl)methanol

Visualizations

Experimental Workflow

experimental_workflow start Starting Material: 2-Chloro-7,8-dimethylquinoline- 3-carboxylic acid in Anhydrous THF reagent Addition of BH3·THF (3.0 eq) at 0 °C start->reagent Step 1 reaction Reaction at Room Temperature (2-4 hours) reagent->reaction Step 2 quench Quench with Methanol at 0 °C reaction->quench Step 3 workup Aqueous Workup: EtOAc/NaHCO3 extraction quench->workup Step 4 purification Purification: Flash Column Chromatography workup->purification Step 5 product Final Product: (2-Chloro-7,8-dimethylquinolin- 3-yl)methanol purification->product Step 6

Caption: Experimental workflow for the reduction of 2-chloro-7,8-dimethylquinoline-3-carboxylic acid.

Reaction Scheme

reaction_scheme reactant 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid product (2-Chloro-7,8-dimethylquinolin-3-yl)methanol reactant->product 1) BH3·THF, THF, 0 °C to rt 2) MeOH

Caption: Overall reaction scheme for the reduction.

Safety and Handling

  • Borane-tetrahydrofuran complex is flammable and reacts violently with water. It is also corrosive and can cause burns. Handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • The reaction generates hydrogen gas , which is highly flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. Use anhydrous THF from a freshly opened bottle or one that has been properly stored.

  • The quenching of excess borane with methanol is highly exothermic and produces a large volume of hydrogen gas. Perform the quench slowly at 0 °C.

Conclusion

The protocol outlined in this application note provides a reliable and selective method for the reduction of 2-chloro-7,8-dimethylquinoline-3-carboxylic acid to (2-chloro-7,8-dimethylquinolin-3-yl)methanol. The use of borane-tetrahydrofuran complex is key to achieving high chemoselectivity, preserving the integrity of the chloro substituent. This methodology is expected to be broadly applicable to other substituted quinoline carboxylic acids and will be a valuable tool for researchers in medicinal chemistry and organic synthesis.

References

  • Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). [Link]

  • Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • Callery. Borane-Tetrahydrofuran Complex (BTHF). [Link]

  • Wikipedia. Borane–tetrahydrofuran. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • PMC. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Henry Rzepa's Blog. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. [Link]

  • PMC. (2-Chloro-8-methylquinolin-3-yl)methanol. [Link]

  • Chemistry Tutorials. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

  • PMC. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. [Link]

  • ResearchGate. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • ResearchGate. (2-Chlorobenzo[h]quinolin-3-yl)methanol. [Link]

  • Quimica. Reduction of carboxylic acids to alcohols. [Link]

  • Chemistry LibreTexts. 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]

  • Reddit. How to perform reduction of carboxylic acids to primary alcohols in the lab?. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Canadian Science Publishing. and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [Link]

  • PubMed. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • YouTube. Chemistry 3 Chemoselectivity in reductions. [Link]

  • SCIRP. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. [Link]

  • RSC Publishing. Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. [Link]

Sources

Advanced Solid-Phase Synthesis Protocols for Chloroquinoline Carboxylic Acid Integration in Peptidomimetics and Foldamers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Chloroquinoline carboxylic acids (CQCAs), such as 7-chloroquinoline-4-carboxylic acid and 8-amino-2-quinolinecarboxylic acid, are highly privileged pharmacophores in medicinal chemistry. They serve as foundational scaffolds in the development of antimalarial agents targeting Plasmodium falciparum, broad-spectrum antibacterials, and novel antiviral compounds[1]. Beyond traditional small-molecule therapeutics, these moieties are increasingly being incorporated into peptidomimetics and helical aromatic oligoamide foldamers. These foldamers are designed to adopt highly stable, predictable secondary structures that can mimic proteins and disrupt complex protein-protein interactions[2].

Solid-phase synthesis (SPS) offers a high-throughput, combinatorial approach to generating diverse libraries of these hybrid compounds, allowing researchers to rapidly iterate sequences without purifying intermediate products[3][4]. However, the integration of CQCAs via SPS presents unique chemical challenges that require specialized synthetic strategies.

Expert Insights: Overcoming Reactivity Barriers in SPS

Standard peptide coupling reagents (e.g., DIC/HOBt or HATU) often fail to achieve quantitative yields when coupling structurally hindered CQCAs or when acylating the poorly nucleophilic aromatic amines of quinoline derivatives. To establish a self-validating and high-yielding protocol, two critical mechanistic modifications must be implemented:

  • In Situ Acid Chloride Activation: The electron-deficient nature of the quinoline ring and the steric hindrance around the carboxylic acid significantly reduce nucleophilicity. Converting the CQCA to an acid chloride using 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) ensures the generation of a highly reactive electrophile. This completely bypasses the limitations of standard uronium or phosphonium salts, driving the reaction to completion even with hindered secondary amines[4].

  • Microwave-Assisted Organic Synthesis (MAOS): Applying controlled microwave irradiation accelerates the reaction kinetics. Microwave energy efficiently penetrates the solid polymer matrix, reducing coupling times from 12 hours to under 10 minutes while minimizing epimerization and overcoming sequence-dependent aggregation on the resin[5].

Experimental Workflow Visualization

SPS_Workflow Start Resin Swelling (PEG-PS or Wang Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activation CQCA Activation (Ghosez's Reagent -> Acid Chloride) Deprotect->Activation Coupling Microwave-Assisted Coupling (75°C, 10 min) Activation->Coupling Wash Resin Washing (DMF / DCM) Coupling->Wash Wash->Deprotect Chain Elongation Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleavage Purification RP-HPLC Purification & Lyophilization Cleavage->Purification

Workflow for the solid-phase synthesis of chloroquinoline-peptide hybrids.

Step-by-Step Methodologies

Protocol 1: Resin Preparation and Fmoc Deprotection Causality: Polyethylene glycol (PEG)-grafted polystyrene (PS) resins are chosen for their superior swelling properties in both polar and non-polar solvents, which is critical when synthesizing hydrophobic chloroquinoline sequences[6].

  • Swelling: Weigh 100 mg of Fmoc-Rink Amide PEG-PS resin (loading ~0.37 mmol/g) into a fritted solid-phase reaction vessel. Swell the resin in 5 mL of anhydrous Dichloromethane (DCM) for 30 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate at room temperature for 5 minutes. Drain and repeat with a fresh 3 mL of 20% piperidine/DMF for 15 minutes to ensure complete removal of the Fmoc protecting group[4].

  • Washing & Validation: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL). Verify the successful deprotection using a positive Kaiser test (for primary amines) or a chloranil test (for secondary amines). The resin should yield a distinct blue color.

Protocol 2: Activation and Coupling of Chloroquinoline Carboxylic Acid Causality: This protocol utilizes acid chloride activation to overcome the low reactivity of the CQCA, ensuring quantitative coupling without the need for double-coupling cycles[2].

  • Activation: In a dry, nitrogen-purged vial, dissolve the Fmoc-protected chloroquinoline carboxylic acid (4.0 equivalents relative to resin loading) in 2 mL of anhydrous DCM. Add 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent, 5.0 equivalents). Stir at room temperature for 1 hour to generate the highly reactive acid chloride intermediate[4].

  • Solvent Exchange: Evaporate the DCM under a gentle stream of nitrogen and redissolve the activated CQCA in 2 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents) to neutralize the HCl generated during coupling.

  • Microwave Reaction: Transfer the activated solution to the resin. Place the sealed vessel in a dedicated microwave peptide synthesizer. Irradiate at 75°C for 10 minutes (the instrument should dynamically adjust power to maintain the temperature without overshooting)[5].

  • Washing: Drain the coupling solution and wash the resin sequentially with NMP (3 × 3 mL), DMF (3 × 3 mL), and DCM (3 × 3 mL). Perform a Kaiser/chloranil test; a negative (colorless/yellow) result validates successful coupling.

Protocol 3: Cleavage and Global Deprotection

  • Preparation: Wash the resin sequentially with DCM (5 × 3 mL) and Methanol (3 × 3 mL) to remove all traces of polar aprotic solvents. Dry the resin completely under a vacuum for 2 hours.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to prevent re-alkylation by carbocations.

  • Reaction: Add 3 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2 to 3 hours.

  • Precipitation & Isolation: Filter the cleavage solution into a 15 mL centrifuge tube containing 10 mL of cold (-20°C) diethyl ether. A white/off-white precipitate of the target compound will form immediately. Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with an additional 5 mL of cold ether, and centrifuge again. Lyophilize the resulting pellet to yield the crude chloroquinoline-peptide hybrid, ready for RP-HPLC purification.

Quantitative Data: Coupling Efficiency Comparison

To highlight the necessity of the optimized protocol, Table 1 summarizes the coupling efficiency of 7-chloroquinoline-4-carboxylic acid onto a sterically hindered resin-bound secondary amine using various activation strategies.

Activation StrategyCoupling Reagents / AdditivesSolventConditionsYield (%)Epimerization (%)
Standard CarbodiimideDIC / HOBt / DIPEADMF25°C, 12 hours< 15%Not Detected
Uronium SaltHATU / HOAt / DIPEANMP25°C, 12 hours45%~ 2.1%
Microwave UroniumHATU / HOAt / DIPEANMPMW 75°C, 15 min78%~ 5.4%
Acid Chloride (Optimized) Ghosez's Reagent / DIPEA DCM/NMP MW 75°C, 10 min > 95% < 1.0%

Table 1: Comparison of coupling efficiencies for structurally hindered chloroquinoline carboxylic acids in solid-phase synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloroquinoline-3-Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-chloroquinoline-3-carboxylic acid—a critical building block for kinase inhibitors, antibacterial agents, and other advanced pharmaceuticals.

Rather than a generic overview, this center provides field-proven troubleshooting, causality-driven explanations, and self-validating Standard Operating Procedures (SOPs) to ensure high-purity isolation of your target intermediates.

Synthesis & Purification Workflow

G N1 Acetanilide + DMF + POCl3 (Starting Materials) N2 Vilsmeier-Haack Cyclization (80-90°C) N1->N2 N3 Crude 2-Chloroquinoline- 3-carbaldehyde N2->N3 Ice Quench & Filtration N4 Recrystallization (Ethyl Acetate) N3->N4 N5 Purified Carbaldehyde Intermediate N4->N5 N6 Oxidation (AgNO3 / NaOH) N5->N6 N7 Alkaline Aqueous Phase (Sodium Carboxylate Salt) N6->N7 Filter Ag Salts N8 Acidification (HCl to pH 1) & Precipitation N7->N8 Extract Organics (Remove Unreacted) N9 Pure 2-Chloroquinoline- 3-carboxylic Acid N8->N9 Wash & Dry

Caption: Experimental workflow for the synthesis and purification of 2-chloroquinoline-3-carboxylic acid.

Troubleshooting & FAQs

Q1: How do I remove residual POCl₃ and DMF byproducts from the Vilsmeier-Haack intermediate (2-chloroquinoline-3-carbaldehyde)? A1: The Vilsmeier-Haack cyclization of acetanilides relies on a large excess of POCl₃ and DMF ()[1]. Direct organic extraction of the crude mixture often leads to intractable, tarry emulsions. Causality & Solution: The optimal approach is a rigorous ice-water quench. Pouring the hot reaction mixture directly onto crushed ice aggressively hydrolyzes unreacted POCl₃ into water-soluble phosphoric and hydrochloric acids, while DMF remains miscible in the aqueous phase[1]. The 2-chloroquinoline-3-carbaldehyde precipitates as a solid. To remove trapped organic impurities, recrystallize the crude precipitate from ethyl acetate ()[2]. Ethyl acetate selectively dissolves the carbaldehyde at high temperatures while leaving polar polymeric byproducts in the mother liquor upon cooling.

Q2: What is the optimal protocol for the oxidation of the carbaldehyde to 2-chloroquinoline-3-carboxylic acid without over-oxidation or degradation? A2: Strong oxidants like KMnO₄ under harsh conditions can lead to ring cleavage or degradation of the quinoline core. Causality & Solution: Use a modified Tollens-like oxidation utilizing silver nitrate (AgNO₃) in an alkaline medium (NaOH) ()[3]. The silver ion acts as a mild, highly selective oxidant for the aldehyde group. The alkaline environment ensures the newly formed carboxylic acid is immediately deprotonated into its water-soluble sodium salt, driving the equilibrium forward and preventing further oxidative degradation[3].

Q3: How can I separate unreacted carbaldehyde from the final carboxylic acid product? A3: Do not rely on column chromatography for this separation; it is inefficient for bulk carboxylic acids. Causality & Solution: Exploit the pKa difference via acid-base extraction. Following the AgNO₃/NaOH oxidation, the reaction mixture is highly basic. The carboxylic acid exists as a water-soluble sodium salt, while any unreacted carbaldehyde remains neutral and insoluble in water[3]. Filter the mixture through a Celite pad to remove reduced silver salts and the insoluble carbaldehyde[3]. Then, acidify the aqueous filtrate with 15% HCl to pH 1[3]. The protonated 2-chloroquinoline-3-carboxylic acid will crash out of solution as a high-purity precipitate[3].

Quantitative Data Summary

CompoundAppearanceMelting Point (°C)Typical Yield (%)Primary Purification Method
2-Chloroquinoline-3-carbaldehyde Pale yellow needles149–150[2]70–92[2]Recrystallization (Ethyl Acetate)
2-Chloroquinoline-3-carboxylic acid White to beige powder203–204[4]60–89[3]Acid-Base Precipitation

Standard Operating Procedures (SOPs)

SOP 1: Recrystallization of 2-Chloroquinoline-3-carbaldehyde

Self-Validating Check: The success of this step is confirmed by a sharp melting point of 149–150 °C[2] and a single spot on TLC (Hexane:EtOAc 4:1).

  • Dissolution: Suspend the crude, dry 2-chloroquinoline-3-carbaldehyde in a minimum volume of boiling ethyl acetate (approx. 5-8 mL per gram of crude)[2].

  • Hot Filtration: If insoluble tarry residues persist, perform a rapid hot filtration through a pre-warmed fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to maximize crystal yield.

  • Recovery: Collect the pale yellow acicular (needle-like) crystals via vacuum filtration[2]. Wash with a small volume of ice-cold ethyl acetate to displace the mother liquor.

  • Drying: Dry under high vacuum at 40 °C for 4 hours.

SOP 2: Acid-Base Purification of 2-Chloroquinoline-3-carboxylic acid

Self-Validating Check: The isolated product must fully dissolve in saturated aqueous NaHCO₃ with visible effervescence (CO₂ release), confirming the presence of the free carboxylic acid.

  • Alkaline Filtration: Following oxidation with AgNO₃/NaOH in aqueous ethanol, stir the mixture for 12 hours[3]. Filter the resulting dark suspension through a Celite pad to remove Ag⁰ nanoparticles and unreacted starting material[3].

  • Solvent Removal: Concentrate the filtrate via rotary evaporation to remove ethanol, leaving only the aqueous phase containing the sodium carboxylate salt[3].

  • Organic Wash (Optional but Recommended): Wash the aqueous phase with dichloromethane (2 × 20 mL) to extract any trace neutral organic impurities (e.g., residual carbaldehyde). Discard the organic layer.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 15% aqueous HCl dropwise under vigorous stirring until the pH reaches 1[3]. A thick white/beige precipitate will form[3].

  • Isolation: Filter the solid product, wash thoroughly with cold distilled water (2 × 20 mL) to remove residual NaCl and HCl, and dry in a vacuum oven at 60 °C overnight[3].

References

  • Taylor & Francis. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ChemSynthesis. 2-chloro-3-quinolinecarboxylic acid - 73776-25-7. ChemSynthesis Database. [Link]

Sources

Technical Support Center: Recrystallization of 7,8-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 7,8-dimethylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of their target compounds through crystallization. Here, we provide in-depth, field-tested insights into solvent selection, protocol optimization, and troubleshooting common issues encountered during the recrystallization of this important class of N-heterocyclic compounds.

Understanding the Crystallization of 7,8-Dimethylquinoline Derivatives: A Primer

The successful recrystallization of any compound is governed by its solubility profile in various solvents. The ideal solvent will dissolve the 7,8-dimethylquinoline derivative sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1] This temperature-dependent solubility differential is the cornerstone of purification by recrystallization.

The molecular structure of 7,8-dimethylquinoline—a planar, aromatic system with a basic nitrogen atom and two methyl groups—dictates its interaction with potential solvents. The key intermolecular forces at play include:

  • Van der Waals Forces (Dispersion Forces): These are the predominant interactions for the aromatic carbocyclic portion of the molecule and are crucial for solubility in non-polar to moderately polar solvents.[2]

  • Dipole-Dipole Interactions: The nitrogen atom introduces a dipole moment, allowing for interactions with polar solvents.

  • C-H···N and C-H···π Interactions: Weak hydrogen bonds between the solvent and the quinoline ring system can influence solubility.[3]

  • π-π Stacking: Interactions between the aromatic rings of the quinoline derivative and aromatic solvents can occur.[2]

The presence of additional functional groups on your specific 7,8-dimethylquinoline derivative will further influence its polarity and potential for hydrogen bonding, thus altering its solubility behavior.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for a novel 7,8-dimethylquinoline derivative?

A1: For quinoline derivatives, ethanol is an excellent initial choice for a single-solvent recrystallization.[1] However, due to the varied nature of substituents, a mixed-solvent system often provides superior results. A highly effective starting point is a non-polar/polar combination like hexane/ethyl acetate or petroleum ether/ethyl acetate.[1] The general approach is to dissolve the compound in a minimum amount of the hot "good" solvent (in which it is more soluble, e.g., ethyl acetate) and then slowly add the hot "poor" solvent (in which it is less soluble, e.g., hexane) until the solution becomes faintly turbid. Re-heating to clarify and then slow cooling should yield crystals.

Q2: My 7,8-dimethylquinoline derivative has a polar functional group (e.g., -OH, -COOH). How does this affect my solvent choice?

A2: Polar functional groups increase the overall polarity of your molecule. Therefore, you should start with more polar solvents. Alcohols like ethanol or methanol, or mixtures such as ethanol/water or acetone/water, are often effective. For acidic or basic derivatives, adjusting the pH of an aqueous solvent system can dramatically alter solubility and can be used to your advantage, though this is more complex than a standard recrystallization.

Q3: Can I use an aromatic solvent like toluene?

A3: Yes, toluene can be a suitable solvent, particularly for less polar 7,8-dimethylquinoline derivatives. The potential for π-π stacking between toluene and the quinoline ring system can lead to good solubility at elevated temperatures. It is often used in a mixed-solvent system with a non-polar anti-solvent like hexane.

Q4: How much solvent should I use?

A4: The key is to use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess of solvent is a common reason for poor or no crystal recovery. A good practice is to add the hot solvent portion-wise to your solid with continuous heating and swirling until everything just dissolves.

Solvent Selection and Data

Choosing the right solvent is critical. The following table provides a guide to common solvents and their applicability to 7,8-dimethylquinoline derivatives based on the principles of "like dissolves like" and empirical data from related structures.

Solvent SystemTypePolarityBoiling Point (°C)Rationale & Typical Application
Single Solvents
EthanolProticPolar78A good first choice for many quinoline derivatives.[1]
MethanolProticPolar65Suitable for more polar derivatives; often used in mixtures.
IsopropanolProticPolar82Similar to ethanol, but its higher boiling point can be advantageous.
ChloroformAproticModerately Polar61Has been successfully used for a 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline.
AcetoneAproticPolar56Good for moderately polar compounds; often used with water or hexane.
Mixed Solvents
Hexane/Ethyl AcetateNon-polar/PolarVariable~69-77An excellent and widely applicable system for quinolines of low to moderate polarity.[1]
Petroleum Ether/Ethyl AcetateNon-polar/PolarVariable~40-77Successfully used for 2-chloro-7,8-dimethylquinoline-3-carbaldehyde.
Ethanol/WaterPolar/PolarVariable~78-100Ideal for more polar derivatives containing H-bond donors/acceptors.
Methanol/AcetonePolar/PolarVariable~56-65Can be effective for compounds with intermediate polarity.[4]
Toluene/HexaneAromatic/Non-polarVariable~69-111Useful for less polar compounds, leveraging π-π interactions.

Note: This table is a guideline. Experimental validation is essential for every new compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable solvent is identified.

  • Dissolution: Place the crude 7,8-dimethylquinoline derivative in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent and heat the mixture to boiling with stirring.

  • Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Method)

This is a powerful technique when no single solvent has the ideal solubility characteristics.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., hexane) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

Even with careful planning, challenges can arise. This section addresses the most common issues.

Issue 1: Oiling Out

Observation: Instead of crystals, an oil or liquid layer separates from the solution upon cooling.

Causality: This occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly. Highly impure samples can also lead to melting point depression, exacerbating this issue.

Solutions:

  • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.

  • Slow Down Cooling: Allow the flask to cool more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

  • Scratch/Seed: Vigorously scratching the inside of the flask with a glass rod at the oil-solvent interface can sometimes induce crystallization. Adding a seed crystal of the pure compound is also highly effective.

Issue 2: No Crystals Form Upon Cooling

Observation: The solution remains clear even after cooling in an ice bath.

Causality: The solution is not supersaturated. This is almost always caused by using too much solvent during the dissolution step.

Solutions:

  • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent. Be careful not to evaporate too much. Periodically remove from heat and allow to cool to check for crystal formation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for crystal growth.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity appears, then clarify with a drop of the original solvent.

  • Refrigerate: In some cases, allowing the flask to stand in a refrigerator overnight can promote crystallization.

Issue 3: Crystals Form Too Quickly/Poor Purity

Observation: A large amount of fine powder or amorphous solid crashes out of the solution immediately upon cooling. The final product shows little improvement in purity.

Causality: The solution is too supersaturated, leading to rapid precipitation rather than slow, selective crystallization. This traps impurities within the rapidly forming solid.

Solutions:

  • Use More Solvent: The goal is to find the "sweet spot." Re-heat the solution and add a small amount of additional hot solvent. The ideal cooling process should show the first crystals appearing after 5-15 minutes at room temperature.[5]

  • Ensure Slow Cooling: Do not rush the cooling process by placing the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first.

Visualization of Workflows

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude 7,8-Dimethylquinoline Derivative solubility_test Perform small-scale solubility tests: Ethanol, Hexane/EtOAc, Acetone, Toluene start->solubility_test single_solvent Is there a single solvent with high solubility when hot AND low solubility when cold? solubility_test->single_solvent use_single Use Single-Solvent Recrystallization single_solvent->use_single Yes mixed_solvent Select a miscible solvent/anti-solvent pair (e.g., EtOAc/Hexane or EtOH/Water) single_solvent->mixed_solvent No end End: Pure Crystalline Product use_single->end use_mixed Use Mixed-Solvent Recrystallization mixed_solvent->use_mixed use_mixed->end

Caption: Decision tree for selecting a recrystallization solvent system.

General Troubleshooting Workflow

This diagram provides a logical flow for addressing common recrystallization problems.

Troubleshooting start Begin Cooling of Saturated Solution outcome What is the outcome? start->outcome oiling Oiling Out outcome->oiling Oil forms no_crystals No Crystals Form outcome->no_crystals Solution remains clear good_crystals Good Crystal Formation outcome->good_crystals Crystals form slowly action_oil Re-heat to dissolve Add more solvent Cool more slowly oiling->action_oil action_no_crystals Boil off some solvent Scratch flask / Add seed crystal Add anti-solvent no_crystals->action_no_crystals isolate Isolate, Wash, and Dry Crystals good_crystals->isolate action_oil->start Retry action_no_crystals->start Retry

Caption: A logical workflow for troubleshooting common crystallization issues.

References

  • Armarego, W.L.F., & Chai, C.L.L. (2012). Purification of Laboratory Chemicals. 7th ed. Butterworth-Heinemann.
  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Available at: [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). Available at: [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2709. Available at: [Link]

  • Khan, F. N., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(3), o618. Available at: [Link]

  • Laurence, L. R., & Muhammed, A. (2012). Principles of Organic Process Research and Development. Academic Press.
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Hunter, C. A., & Sanders, J. K. M. (1990). The nature of .pi.-.pi. interactions. Journal of the American Chemical Society, 112(15), 5525-5534. Available at: [Link]

  • Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Elsevier.
  • U.S. Patent No. 2,474,823. (1949). Quinoline compounds and process of making same.
  • Chinese Patent No. CN103664892B. (2016). The crystallization of quinoline.
  • J. Med. Chem. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Vilsmeier-Haack Cyclization of Acetanilides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Optimization, mechanistic troubleshooting, and protocol validation for the Meth-Cohn synthesis (conversion of acetanilides to 2-chloro-3-formylquinolines).

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the Vilsmeier-Haack (VH) cyclization of acetanilides. While the classical VH reaction is a simple formylation, the Meth-Cohn variant is a complex cascade reaction[1]. It requires strict control over stoichiometry, thermodynamics, and workup conditions to successfully drive the substrate through multiple intermediate states.

Below is our comprehensive troubleshooting guide, designed to address the root causes of reaction failure and provide field-proven, self-validating solutions.

Mechanistic Overview & Causality

To troubleshoot effectively, you must understand the pathway. The reaction does not simply add a formyl group; it involves the successive conversion of the acetanilide into an imidoyl chloride, followed by tautomerization to an N-(α-chlorovinyl)aniline enamine, diformylation, and finally, a thermally driven cyclization[2].

Mechanism DMF DMF + POCl3 VHR Vilsmeier Reagent DMF->VHR 0-5°C Imidoyl Imidoyl Chloride VHR->Imidoyl Acetanilide Acetanilide Acetanilide->Imidoyl Enamine N-(α-chlorovinyl)aniline Imidoyl->Enamine Tautomerization Diformyl Diformylated Intermediate Enamine->Diformyl + Excess VHR Product 2-Chloro-3-formylquinoline Diformyl->Product Cyclization (80-90°C)

Mechanistic pathway of the Meth-Cohn Vilsmeier-Haack cyclization of acetanilides.

Diagnostic FAQs (Troubleshooting Guide)

Q1: My starting material remains unreacted even after prolonged heating. What is the primary cause? Answer: The electronic nature of the acetanilide ring dictates its nucleophilicity. Because the VH cyclization relies on electrophilic aromatic substitution, electron-withdrawing groups (EWGs) such as nitro, cyano, or halogens severely deactivate the ring[3]. This raises the activation energy for the attack on the chloromethyleneiminium ion, resulting in poor yields or complete failure[3]. Causality & Solution: If your substrate contains strong EWGs, standard thermal conditions may fail. Consider utilizing alternative quinoline syntheses or applying ultrasonic irradiation, which has been shown to significantly accelerate the reaction and improve yields for sluggish substrates[2].

Q2: I am using an activated substrate, but my conversion plateaus at 40-50%. How can I drive the reaction to completion? Answer: The most common culprit for incomplete conversion with activated substrates is inadequate reagent stoichiometry. Unlike standard formylations that require only 1–2 equivalents of the Vilsmeier reagent, the Meth-Cohn cyclization is highly reagent-intensive[4]. Causality & Solution: An insufficient molar ratio of POCl₃ to DMF will stall the reaction at the intermediate stages. Studies demonstrate that increasing the molar proportion of POCl₃ is critical; for instance, optimizing the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide required up to 12 equivalents of POCl₃ per mole of substrate to achieve maximum yield[3][4].

Q3: The reaction mixture turns into a dark, viscous tar, and I cannot isolate any product. What happened? Answer: This indicates thermal decomposition and polymerization, usually stemming from poor temperature control during the generation of the Vilsmeier reagent, or moisture contamination[3][4]. Causality & Solution: The reaction between POCl₃ and DMF is highly exothermic. If mixed at room temperature, the localized heat degrades the DMF and the resulting iminium salt[3]. Always form the Vilsmeier reagent at 0–5 °C and allow it to stir before carefully adding the acetanilide portion-wise[3]. Only after complete addition should the mixture be gradually heated to 80–90 °C[4]. Furthermore, ensure all glassware is flame-dried, as water will irreversibly quench the iminium ion[4].

Q4: TLC indicates product formation during the reaction, but I lose it during the aqueous workup. How do I prevent this? Answer: 2-Chloro-3-formylquinolines are sensitive to aggressive aqueous workups. Pouring the reaction directly into ambient water can cause thermal hydrolysis of the labile 2-chloro group due to the exothermic quenching of excess POCl₃. Causality & Solution: The workup must be strictly temperature- and pH-controlled. Quench the reaction by pouring it slowly over vigorously stirred crushed ice to dissipate heat[4]. Because the product exists as a protonated salt in the highly acidic medium, it will not precipitate. You must neutralize the mixture to pH 6–7 using a mild base like saturated sodium acetate or sodium bicarbonate[4]. This deprotonates the quinoline nitrogen, forcing the free base to precipitate out of the aqueous phase[4].

Quantitative Data: Optimization Matrix

Use the following empirically derived baseline parameters to set up your initial reaction stoichiometry and conditions based on your substrate's electronic profile.

Substrate ElectronicsPOCl₃ EquivalentsFormation TempCyclization TempCyclization TimeExpected Yield
Electron-Rich (e.g., m-Methoxy)7.0 - 12.0 eq0–5 °C80–90 °C4–6 hours75–90%
Neutral (e.g., Unsubstituted)5.0 - 7.0 eq0–5 °C80–90 °C6–10 hours60–75%
Electron-Poor (e.g., p-Nitro)10.0 - 15.0 eq0–5 °C100–120 °C10–16 hours< 40%

Self-Validating Experimental Protocol: Meth-Cohn Synthesis

This step-by-step methodology includes built-in validation checkpoints to ensure the system is operating correctly at each phase.

Step 1: Reagent Preparation (The Vilsmeier Complex)

  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet.

  • Add anhydrous DMF (3.0 to 5.0 equivalents) to the flask and cool to 0–5 °C using an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (7.0 to 12.0 equivalents) dropwise via an addition funnel over 30 minutes. Validation Checkpoint: The mixture should form a pale yellow to colorless syrup (the chloromethyleneiminium ion). Immediate darkening or fuming indicates poor temperature control or moisture ingress[3].

Step 2: Substrate Addition & Cyclization 4. Maintain the internal temperature below 10 °C. Add the acetanilide substrate (1.0 equivalent) portion-wise over 15 minutes. 5. Stir for an additional 30 minutes at 0–5 °C to allow for intermediate formation[3]. 6. Remove the ice bath and gradually heat the reaction in an oil bath to 80–90 °C for 4 to 10 hours[3]. Validation Checkpoint: Monitor via TLC. The disappearance of the starting material spot confirms the progression of the cascade cyclization[3].

Step 3: Quenching & Isolation 7. Cool the flask to room temperature. Pour the mixture slowly onto a large excess of crushed ice with vigorous stirring[4]. Validation Checkpoint: The solution will be highly acidic and clear. If a sticky tar forms here, the cyclization temperature was likely too high. 8. Slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH reaches 6–7[4]. Validation Checkpoint: A solid precipitate (the free quinoline base) will form immediately upon reaching neutral pH[4]. 9. Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum.

Workflow Start Start: Low Yield CheckSM TLC: SM Consumed? Start->CheckSM Substrate Check Substrate (EWGs?) CheckSM->Substrate No Tar Dark Tar Formed? CheckSM->Tar Yes Stoich Increase POCl3 to 12 eq Substrate->Stoich Optimize Temp Control Exotherm (0-5°C) Tar->Temp Yes Workup Lost in Workup? Tar->Workup No, clean TLC PH Adjust pH to 6-7 (NaOAc) Workup->PH Fix Isolation

Decision tree for troubleshooting low yields in Vilsmeier-Haack quinoline synthesis.

References

  • BenchChem. "Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides". Source: 4

  • National Institutes of Health (NIH). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs". Source:1

  • BenchChem. "Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde". Source: 3

  • ResearchGate. "Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions". Source: 2

Sources

Preventing decarboxylation of quinoline-3-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decarboxylation of Quinoline-3-Carboxylic Acids

Overview As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a common synthetic hurdle: the thermal degradation of quinoline-3-carboxylic acids. These compounds—critical precursors for fluoroquinolone antibiotics and immunomodulators—are notoriously prone to decarboxylation upon heating. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to preserve the integrity of your carboxylic acid moiety during complex syntheses.

Mechanistic Insights & Causality

To prevent degradation, we must first understand the thermodynamic drivers. The causality behind this degradation lies in the intrinsic electronic properties of the quinoline core.

Mechanism A Quinoline-3-Carboxylic Acid (Stable at RT) B Proton Transfer / Zwitterion Formation (Acidic/Basic Conditions) A->B pH shift C Thermal Activation (>150°C or Prolonged Heat) B->C Heat D Extrusion of CO2 (Decarboxylation) C->D E Anion Stabilization (via 2-oxo/4-oxo tautomers) D->E F Decarboxylated Quinoline (Degradation Product) E->F Protonation

Caption: Mechanism of thermal decarboxylation in quinoline-3-carboxylic acids.

Troubleshooting FAQs

Q: Why does my quinoline-3-carboxylic acid decarboxylate so easily during thermal cyclization? A: Under basic or acidic conditions, the molecule can form a zwitterion or a highly activated carboxylate. When thermal energy is applied, CO2 is extruded. The resulting carbanion is profoundly resonance-stabilized by neighboring electron-withdrawing groups or tautomeric forms (such as 2-oxo, 4-oxo, or 4-hydroxyl groups) 1[1]. In some chemotypes, this stabilization is so strong that decarboxylation occurs even at physiological temperatures (37 °C) 2[2].

Q: How can I perform high-temperature steps (like the Gould-Jacobs reaction) without losing the carboxyl group? A: You must mask the carboxylic acid as an ester (typically ethyl or methyl) prior to applying heat. Esters cannot form the requisite zwitterionic intermediate and are highly thermally stable. For example, during thermal cyclization in diphenyl ether at 250 °C, the ethyl ester remains intact. Saponification to the free acid should only be performed as a carefully controlled subsequent step 3[3].

Q: I need to synthesize a quinoline-3-carboxamide. Direct heating of the acid with an amine causes degradation. What is the alternative? A: Avoid traditional high-heat amidation methods (like refluxing in thionyl chloride to form an acyl chloride). Instead, utilize mild, room-temperature peptide coupling reagents such as EDC and HOBt. This activates the carboxylic acid without providing the thermal energy required for decarboxylation 3[3].

Quantitative Data: Stability Profiles

Compound StateEnvironmental ConditionsTemperatureStability / Observation
Quinoline-3-carboxylic acidAqueous Base / Acid>100 °CRapid decarboxylation; poor yield of target acid.
4-Hydroxyquinoline-3-carboxylic acidDMF (Aprotic)150 °CComplete decarboxylation to 4-hydroxyquinoline.
2-Oxo-quinoline-3-carboxylic acidPhysiological Buffer (pH 7.4)37 °CSlow decarboxylation due to anion stabilization.
Quinoline-3-carboxylate ethyl esterDiphenyl ether250 °CHighly stable; successful thermal cyclization.
Quinoline-3-carboxylic acidDMF + EDC/HOBt25 °CStable; successful conversion to amide.

Validated Experimental Protocols

Workflow S1 Anilidomethylenemalonate S2 Thermal Cyclization (250°C) *Keep as Ester* S1->S2 S3 Quinoline-3-Carboxylate Ester (Thermally Stable) S2->S3 S4 Controlled Saponification (NaOH, Reflux 2h) S3->S4 S5 Quinoline-3-Carboxylic Acid (Temperature Sensitive) S4->S5 S6 Mild Amidation (RT) EDC, HOBt, DIPEA S5->S6 Avoid Heat! S7 Target Quinoline-3-Carboxamide S6->S7

Caption: Optimized workflow preventing decarboxylation during quinoline synthesis.

Protocol A: Controlled Saponification of Quinoline-3-Carboxylate Esters

Self-Validation Check: This protocol prevents thermal degradation by strictly controlling the acidification temperature.

  • Suspension: Suspend the ethyl quinoline-3-carboxylate intermediate in a 10% w/v aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to a gentle reflux (approx. 100 °C) for 2-4 hours. Causality: The sodium salt of the carboxylate is forming. Gentle reflux is sufficient for ester hydrolysis; excessive heat here can still risk degradation.

  • Monitoring: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1 with 1% AcOH) to confirm complete consumption of the ester.

  • Critical Cooling Step: Cool the reaction mixture strictly to room temperature (or use an ice bath). Causality: Acidifying while the solution is hot generates the free carboxylic acid at temperatures where it is highly susceptible to immediate decarboxylation.

  • Acidification: Slowly acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid 3[3].

Protocol B: Mild Amide Coupling (EDC/HOBt)

Self-Validation Check: By avoiding acyl chloride intermediates, this protocol ensures 0% thermal decarboxylation.

  • Activation: Dissolve the quinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent (DMF or CH2Cl2) under an inert atmosphere at room temperature.

  • Coupling Reagents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes. Causality: This generates the active OBt-ester intermediate at ambient temperature, bypassing the need for heat.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in the same solvent. Add this to the activated carboxylic acid mixture.

  • Reaction: Stir at room temperature overnight. Monitor by TLC.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate 3[3].

References

  • Benchchem. Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. 3

  • ACS Publications. Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid. 2

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 4

  • Google Patents. US8865742B2 - Intermediate compounds and processes for the preparation of quinoline derivatives such as Laquinimod sodium. 1

Sources

Technical Support Center: Optimizing Oxidation Conditions for Quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of quinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Quinoline-3-carbaldehyde is a critical intermediate in the synthesis of a wide range of biologically active compounds, and its efficient conversion to quinoline-3-carboxylic acid is a key step in many synthetic routes.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses common issues encountered during the oxidation of quinoline-3-carbaldehyde, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted quinoline-3-carbaldehyde.

Possible Causes & Solutions:

  • Inactive or Insufficient Oxidizing Agent:

    • Verification: The activity of many oxidizing agents can diminish over time. It is crucial to use a fresh, properly stored reagent. For solid reagents, ensure they are finely powdered and have not clumped, which can indicate moisture absorption.

    • Solution:

      • Use a Fresh Batch: Always use a newly opened or recently purchased oxidizing agent.

      • Increase Stoichiometry: A modest increase in the molar equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. However, be cautious as excess oxidant can lead to side reactions.

  • Inadequate Reaction Temperature:

    • Explanation: Oxidation reactions often have a specific activation energy barrier that must be overcome. Insufficient heat can lead to a sluggish or stalled reaction.

    • Solution:

      • Gradual Temperature Increase: If the reaction is proceeding slowly at room temperature, consider gently heating the mixture. A temperature increase to 40-60 °C is often a good starting point.

      • Monitor for Byproducts: While increasing the temperature, closely monitor the reaction for the appearance of new spots on the TLC plate, which could indicate decomposition or side reactions.

  • Poor Solubility of Starting Material:

    • Explanation: Quinoline-3-carbaldehyde may have limited solubility in certain solvents, preventing it from effectively interacting with the oxidizing agent.

    • Solution:

      • Solvent Screening: If solubility is an issue, consider a different solvent or a solvent mixture. For instance, if the reaction is sluggish in a non-polar solvent, a more polar solvent like DMF or DMSO might be beneficial.[2]

      • Co-solvent Addition: Adding a co-solvent can improve the solubility of the starting material without drastically changing the overall reaction conditions.

Issue 2: Formation of Impurities and Side Products

Your reaction has gone to completion, but you observe significant byproduct formation, complicating purification.

Possible Causes & Solutions:

  • Over-oxidation or Degradation:

    • Explanation: Strong oxidizing agents or harsh reaction conditions (e.g., high temperatures for prolonged periods) can lead to the degradation of the quinoline ring or over-oxidation of other functional groups if present.[3]

    • Solution:

      • Milder Oxidizing Agent: Switch to a more selective and milder oxidizing agent. For instance, if you are using potassium permanganate, consider trying sodium chlorite, which is known for its selectivity in oxidizing aromatic aldehydes.

      • Controlled Temperature: Maintain a consistent and controlled reaction temperature. Use an oil bath or a temperature-controlled mantle to avoid hot spots.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reactions.

  • Reaction with the Quinoline Nitrogen:

    • Explanation: The nitrogen atom in the quinoline ring is a potential site for oxidation, leading to the formation of N-oxides. This is more likely with certain oxidizing agents.

    • Solution:

      • Protecting Groups: In complex syntheses, protecting the quinoline nitrogen might be an option, although this adds extra steps to the synthetic sequence.

      • Choice of Oxidant: Select an oxidizing agent that is less prone to reacting with the quinoline nitrogen.

Issue 3: Difficult Purification of Quinoline-3-Carboxylic Acid

You have successfully synthesized the desired product, but isolating it in a pure form is challenging.

Possible Causes & Solutions:

  • Product Solubility:

    • Explanation: Quinoline-3-carboxylic acid can have variable solubility depending on the pH of the solution.

    • Solution:

      • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. After the reaction, quench the mixture and adjust the pH to be basic (pH > 8) with an aqueous base (e.g., NaOH). This will deprotonate the carboxylic acid, making it water-soluble and allowing you to wash away non-acidic organic impurities with an organic solvent. Subsequently, acidify the aqueous layer (pH < 4) with an acid (e.g., HCl) to precipitate the pure carboxylic acid.

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be a highly effective method for purification.

  • Persistent Impurities:

    • Explanation: Some impurities may have similar chemical properties to the desired product, making separation difficult.

    • Solution:

      • Column Chromatography: If other methods fail, column chromatography using silica gel is a reliable method for separating the product from closely related impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is often effective.

      • Formation of a Salt: Converting the carboxylic acid to a salt (e.g., with a suitable amine) can sometimes facilitate purification by crystallization. The pure acid can then be regenerated by acidification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective oxidizing agents for converting quinoline-3-carbaldehyde to quinoline-3-carboxylic acid?

A variety of oxidizing agents can be used for this transformation.[5] The choice often depends on the scale of the reaction, the presence of other functional groups, and the desired reaction conditions. Some common options are summarized in the table below.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous base, heatInexpensive, powerfulCan be harsh, potential for over-oxidation, produces MnO₂ waste.[6]
Chromium Trioxide (CrO₃) / Jones Reagent Acetone, H₂SO₄Strong, reliableToxic (Cr(VI)), harsh acidic conditions, stoichiometric waste.[7][8]
Silver(I) Oxide (Ag₂O) or Silver Nitrate (AgNO₃) Aqueous base (e.g., NaOH in EtOH/H₂O)Mild, selectiveExpensive
Sodium Chlorite (NaClO₂) Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavengerMild, highly selective for aldehydes, environmentally friendly byproducts.Can be slower than stronger oxidants

Q2: How can I monitor the progress of the oxidation reaction?

Regularly monitoring the reaction is crucial for achieving optimal results. The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The carboxylic acid product will typically have a lower Rf value than the starting aldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the relative amounts of starting material, product, and any byproducts, identified by their mass-to-charge ratios.[9][10]

Q3: What is the general mechanism for the oxidation of an aldehyde to a carboxylic acid?

The oxidation of an aldehyde to a carboxylic acid typically proceeds through a hydrate intermediate.[11]

  • Hydration: The aldehyde carbonyl group is in equilibrium with its hydrate form (a geminal diol) in the presence of water.

  • Oxidation: The oxidizing agent then removes a hydrogen atom from the carbon bearing the two hydroxyl groups, leading to the formation of the carboxylic acid.

Experimental Protocol: Oxidation using Silver Nitrate

This protocol provides a reliable method for the oxidation of quinoline-3-carbaldehyde to quinoline-3-carboxylic acid using silver nitrate in an alkaline medium.[12]

Materials:

  • Quinoline-3-carbaldehyde

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Celite or a similar filter aid

Procedure:

  • Dissolve Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-3-carbaldehyde (1.0 eq) in ethanol.

  • Prepare Silver Nitrate Solution: In a separate beaker, dissolve silver nitrate (1.6 eq) in a minimal amount of warm ethanol.

  • Prepare Sodium Hydroxide Solution: In another beaker, dissolve sodium hydroxide (5.0 eq) in 80% aqueous ethanol.

  • Reaction Setup: To the stirring solution of quinoline-3-carbaldehyde, add the warm silver nitrate solution.

  • Addition of Base: Add the sodium hydroxide solution dropwise to the reaction mixture over 15 minutes at room temperature. The mixture will likely turn dark as silver oxide/silver metal precipitates.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated silver salts. Wash the filter cake with ethanol.

  • Workup - Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dissolve the resulting residue in water. Acidify the aqueous solution to pH 1-2 with 1M HCl. A precipitate of quinoline-3-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Visualizing Reaction and Troubleshooting Workflows

Oxidation_Mechanism

Troubleshooting_Workflow

References

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • University of Calgary. (n.d.). Ch17: Oxidation of CHO to COOH. [Link]

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]

  • Chemistry LibreTexts. (2024, September 22). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chad's Prep. (2021, April 6). Baeyer-Villiger Oxidation | Ketones to Esters, Aldehydes to Acids | Organic Chemistry 19.8. [Link]

  • Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • TigerWeb. (1998). Oxidizing Agents. [Link]

  • Scribd. (n.d.). Lecture 2 - Oxidation of Aromatic Hydrocarbons. [Link]

  • Fiveable. (2025, August 15). Oxidizing Agents Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. (2025, October 21). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • PMC. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. [Link]

  • ResearchGate. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

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Technical Support Center: Resolving Solubility Challenges for Chloroquinoline Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chloroquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of dissolving chloroquine, hydroxychloroquine, and related analogues in aqueous media for experimental use. Here, we address common challenges through a series of frequently asked questions and provide detailed troubleshooting protocols based on fundamental physicochemical principles.

Part 1: Foundational Understanding & FAQs

This section addresses the inherent chemical properties of chloroquinolines that govern their solubility.

Q1: Why is my chloroquine (or hydroxychloroquine) not dissolving properly in neutral water or PBS?

Answer: The limited solubility of chloroquinoline and its analogues in neutral aqueous solutions is rooted in their chemical structure. Chloroquinolines are weak bases.[1] The core structure contains a hydrophobic quinoline ring system, which is inherently poorly soluble in water.[2]

The key to their aqueous solubility lies in the protonation of nitrogen atoms in the molecule. Chloroquine, for example, has two basic nitrogen atoms with pKa values of approximately 8.1 and 10.2.[3][4] At a neutral pH of 7.4, only a fraction of the molecules are protonated (charged).[3] Since charged species are more soluble in polar solvents like water, the limited protonation at neutral pH results in poor solubility.[5] To achieve significant solubility, the pH of the solution must be acidic enough to fully protonate these nitrogen atoms.

Q2: What is the difference in solubility between chloroquine base and its salt forms, like chloroquine phosphate?

Answer: The difference is substantial. Chloroquine base is very slightly soluble in water.[6] In contrast, salt forms like chloroquine phosphate or hydroxychloroquine sulfate are "freely soluble" or "soluble" in water.[7][8][9][10]

The reason for this dramatic increase in solubility is that the salt form is already an ionized version of the drug.[5] When you add chloroquine phosphate to water, it readily dissociates into the protonated (charged) chloroquine cation and the phosphate anion. This pre-existing charge allows water molecules to effectively solvate the drug, leading to high solubility.[11] Attempting to dissolve the free base requires an acidic environment to achieve the same protonated, soluble state. For this reason, commercially available formulations for oral or research use are almost always the phosphate or sulfate salts.[8][12]

Q3: I've noticed my prepared chloroquine solution has an acidic pH. Is this normal?

Answer: Yes, this is completely normal and expected for aqueous solutions of chloroquine phosphate or hydroxychloroquine sulfate. A solution of chloroquine phosphate, for instance, typically has a pH of around 4.5.[6] This is because the salt is formed from a weak base (chloroquine) and a strong acid (phosphoric acid). In solution, the phosphate anion contributes to the acidic nature of the medium, which in turn helps maintain the chloroquine molecule in its protonated, soluble form.

Q4: How does temperature affect the solubility of chloroquine phosphate?

Answer: For chloroquine diphosphate, solubility in aqueous and organic solvents generally increases as the temperature rises.[11][13][14] This indicates that the dissolution process is endothermic, meaning it absorbs heat. Therefore, gentle warming can be an effective technique to aid in the dissolution of chloroquine salts if you encounter difficulties at room temperature. However, always be mindful of the compound's stability at elevated temperatures.

Part 2: Troubleshooting Common Solubility Issues

This section provides direct answers and solutions to specific problems encountered during experiments.

Q5: I dissolved chloroquine phosphate in water, but it precipitated when I added it to my neutral pH cell culture medium (e.g., PBS or DMEM). What happened?

Answer: This is a classic case of pH-dependent precipitation. Your initial stock solution was acidic (around pH 4.5), keeping the chloroquine protonated and dissolved. When you introduced this acidic stock into a significantly larger volume of buffered, neutral pH medium, the buffering capacity of the medium raised the overall pH.

At this higher, near-neutral pH, the protonated chloroquine molecules begin to deprotonate, converting back to the less soluble free base form.[3][4] Once the concentration of this free base exceeds its solubility limit in the medium, it precipitates out of the solution.[15]

Solution:

  • Pre-warm the Media: Ensure your cell culture medium is warmed to 37°C before adding the drug stock.[15]

  • Dilute Slowly with Agitation: Add the stock solution drop-wise into the pre-warmed media while gently swirling or vortexing. This rapid dispersal prevents localized high concentrations and allows the buffer to adjust the pH more uniformly, minimizing "solvent shock."[15]

  • Check Final Solvent Concentration: If using a solvent like DMSO for a particularly difficult analogue, ensure the final concentration in your media is non-toxic to cells, typically below 0.5% and ideally below 0.1%.[15][16]

Q6: My buffered solution containing phosphate and magnesium precipitated after I added my chloroquine solution. Why?

Answer: This is likely due to an interaction between the phosphate from your chloroquine salt and ions in your buffer. If your buffer contains divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺), they can react with the phosphate ions from your dissolved chloroquine phosphate to form insoluble magnesium phosphate or calcium phosphate salts.[17] This is especially problematic in concentrated stock solutions or when solutions are stored at cold temperatures (e.g., 4°C), which can decrease the solubility of these inorganic salts.[17]

Solution:

  • Prepare Solutions Fresh: Make your final working solutions fresh before each experiment to minimize the time for precipitation to occur.

  • Consider the Salt Form: If possible, use a different salt form of chloroquine (e.g., sulfate) if your buffer absolutely must contain high concentrations of magnesium or calcium.

  • Modify the Buffer: If feasible for your experiment, consider using a buffer system that does not contain phosphate, such as HEPES or MOPS, when working with high concentrations of divalent cations.

Q7: Can I use a co-solvent like ethanol or DMSO to improve solubility?

Answer: Yes, co-solvents can be used, particularly for less soluble chloroquinoline derivatives or when preparing highly concentrated stock solutions. While chloroquine phosphate is practically insoluble in ethanol, other derivatives might show better solubility.[7][13] DMSO is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds.[16][]

Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the aqueous medium.[] They disrupt the hydrogen bonding network of water, making the solvent environment more favorable for a hydrophobic molecule like a chloroquinoline, thereby increasing its solubility.[]

Protocol for Use:

  • First, attempt to dissolve the compound in 100% of the co-solvent (e.g., DMSO).

  • Once fully dissolved, this stock can be serially diluted in your aqueous medium.

  • Always follow the principle of slow, drop-wise addition into vortexing media to prevent precipitation, as described in Q5.[15]

  • Crucially, always calculate the final percentage of the co-solvent in your working solution to ensure it is below the toxicity threshold for your experimental system.[15]

Part 3: Protocols and Data Visualization

Experimental Protocol: Preparation of a 10 mM Aqueous Stock of Hydroxychloroquine Sulfate

This protocol provides a step-by-step method for reliably preparing a standard stock solution.

Materials:

  • Hydroxychloroquine Sulfate (MW: 433.95 g/mol )

  • High-purity, sterile water (e.g., Water for Injection or cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Calibrated analytical balance and pH meter

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 0.010 L * 433.95 g/mol = 0.043395 g = 43.4 mg

  • Weighing: Accurately weigh approximately 43.4 mg of hydroxychloroquine sulfate powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex for 1-2 minutes. The powder should dissolve readily.[10] Gentle warming in a 37°C water bath for 5-10 minutes can be used if dissolution is slow.[15]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL.

  • pH Check (Optional but Recommended): Using a calibrated pH meter, check the pH of the solution. It should be in the acidic range (typically 4.0-5.0).

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile tube. This is critical for cell-based assays.[15]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C for up to 3 months to prevent degradation and avoid repeated freeze-thaw cycles.[10]

Data Summary: Physicochemical Properties of Common Chloroquinolines

The table below summarizes key properties influencing the solubility of chloroquine and hydroxychloroquine.

CompoundFormMolecular Weight ( g/mol )Aqueous SolubilityTypical Solution pHpKa Values
ChloroquineBase319.87Very slightly soluble[6]N/A8.1, 10.2[3]
ChloroquinePhosphate Salt515.86 (diphosphate)Freely soluble[8][9]~4.5[6]8.1, 10.2[3]
HydroxychloroquineBase335.87-N/A<4.0, 8.3, 9.7[19]
HydroxychloroquineSulfate Salt433.95Soluble (e.g., 40 mg/mL)[10]Acidic<4.0, 8.3, 9.7[19]
Visual Workflow: Troubleshooting Precipitation

This diagram outlines the decision-making process when encountering precipitation of a chloroquinoline compound in an aqueous buffer.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Root Cause & Solution cluster_3 Resolution Start Precipitate Observed in Aqueous Buffer/Media Check_pH Is the final solution pH neutral or basic? Start->Check_pH Check_Buffer Does the buffer contain phosphates AND divalent cations (e.g., Mg²⁺, Ca²⁺)? Start->Check_Buffer Check_Stock Was stock added too quickly or to cold media? Start->Check_Stock Sol_pH Cause: pH shift caused deprotonation to insoluble base. Solution: Lower final pH (if possible) or use a more dilute solution. Check_pH->Sol_pH Yes Sol_Buffer Cause: Insoluble inorganic salt formation (e.g., Mg₃(PO₄)₂). Solution: Use a non-phosphate buffer (HEPES) or prepare fresh. Check_Buffer->Sol_Buffer Yes Sol_Stock Cause: Localized high concentration ('solvent shock'). Solution: Add stock drop-wise to pre-warmed, vortexing media. Check_Stock->Sol_Stock Yes End Clear, Stable Solution Achieved Sol_pH->End Sol_Buffer->End Sol_Stock->End

Caption: A logical workflow for diagnosing and resolving chloroquinoline precipitation.

References

  • Schönfeld, D.L. & Kirstein, M. (2016). Pharmacology of Chloroquine and Hydroxychloroquine. In: Antimalarial Drugs. Springer, Cham. Available from: [Link]

  • Safdar, M.Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]

  • Fengchen Group Co., Ltd. (n.d.). Chloroquine Phosphate Or Chloroquine Diphosphate CAS 50-63-5. Fengchengroup.com. Available from: [Link]

  • DailyMed. (2023). CHLOROQUINE PHOSPHATE TABLET, USP. U.S. National Library of Medicine. Available from: [Link]

  • Ento Key. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. Available from: [Link]

  • Ruidíaz-Martínez, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry, 48, 506-518. Available from: [Link]

  • ResearchGate. (2025). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. Available from: [Link]

  • INCHEM. (1999). Chloroquine (PIM 123). Available from: [Link]

  • WikiDoc. (2014). Chloroquine phosphate description. Available from: [Link]

  • Acree, Jr., W.E. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Journal of Chemical & Engineering Data, 54(7), 2115-2118. Available from: [Link]

  • ResearchGate. (n.d.). The solubility and dissolution thermodynamic properties of chloroquine diphosphate in different organic solvents. Available from: [Link]

  • Google Patents. (n.d.). CN111201013A - Hydroxychloroquine sulfate formulations and methods of making and using same.
  • Google Patents. (n.d.). CN109456266A - The novel preparation method of hydroxychloroquine sulfate.
  • Biesemeier, A., et al. (2014). Chloroquine and hydroxychloroquine binding to melanin: Some possible consequences for pathologies. Experimental Eye Research, 129, 64-70. Available from: [Link]

  • USP-NF. (2022). Hydroxychloroquine Sulfate Tablets. Available from: [Link]

  • ResearchGate. (n.d.). Dissolve hydroxy chloroquine base in IPA and water. Charcoalize the RM.... Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 47, 128205. Available from: [Link]

  • Al-Tannak, N.F., & Al-Karas, F.S. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical Analysis, 10(4), 295-305. Available from: [Link]

  • Fasihi, Z., et al. (2022). Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH. Pharmaceutical Sciences, 28(2), 263-273. Available from: [Link]

  • ResearchGate. (2025). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K | Request PDF. Available from: [Link]

  • Warhurst, D.C., et al. (2007). Hydroxychloroquine is much less active than chloroquine against chloroquine-resistant Plasmodium falciparum, in agreement with its physicochemical properties. Journal of Antimicrobial Chemotherapy, 60(3), 543-548. Available from: [Link]

  • IntechOpen. (2022). Co-Crystallization of Plant-Derived Antimalarial Drugs: An Alternate Technique for Improved Physicochemical Qualities and Antimalarial Drug Synergy. Available from: [Link]

  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Available from: [Link]

  • Hawach Scientific. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions!. Available from: [Link]

  • Google Patents. (n.d.). CN112300071B - Synthetic method of high-purity chloroquine phosphate.
  • Reddit. (2022). Buffer keeps precipitating. Any advice why?. Available from: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 7,8-Dimethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is specifically designed for researchers, scientists, and drug development professionals who are navigating the mechanistic complexities and regioselectivity challenges associated with the synthesis of the 7,8-dimethylquinoline scaffold.

Section 1: Core Principles & Mechanistic FAQs

Q: Why is 2,3-dimethylaniline the preferred precursor for the 7,8-dimethylquinoline core, and how does it solve benzene-ring regioselectivity? A: In classic quinoline syntheses (such as the Skraup or Doebner-Miller reactions), the use of meta-substituted anilines typically results in a problematic mixture of regioisomers because the acid-catalyzed cyclization can occur at either of the two available ortho positions[1]. However, when utilizing 2,3-dimethylaniline, the C2 ortho position is sterically blocked by a methyl group. This forces the intramolecular electrophilic aromatic substitution to occur exclusively at the less hindered C6 position[2]. Consequently, the cyclization yields 100% of the 7,8-dimethylquinoline core, completely eliminating structural isomerism on the benzene ring.

Q: When synthesizing 2,4-disubstituted-7,8-dimethylquinolines, what dictates the regioselectivity on the newly formed pyridine ring? A: The regiochemical outcome on the pyridine ring depends entirely on the competition between two initial mechanistic pathways: the 1,4-addition of the aniline to the α,β-unsaturated carbonyl (Route I) versus the direct condensation of the primary amine with the carbonyl to form a Schiff base/imine (Route II)[3]. The choice of catalyst (Lewis acid vs. protic acid) alters the activation energy of these pathways, allowing you to invert the regioselectivity based on your target molecule.

Section 2: Troubleshooting Guide: Pyridine Ring Regioselectivity

Issue: Obtaining inseparable mixtures of 2-substituted and 4-substituted 7,8-dimethylquinolines when reacting 2,3-dimethylaniline with unsymmetrical α,β-unsaturated ketoesters.

Root Cause Analysis: The reaction diverges based on the initial nucleophilic attack. If the aniline nitrogen attacks the beta-carbon of the unsaturated system (1,4-addition), subsequent cyclization and oxidation yield a 2-aryl-4-carboxy quinoline. Conversely, if the primary amine condenses directly with the highly electrophilic alpha-keto group to form a Schiff base, the subsequent cyclization yields the inverted 2-carboxy-4-aryl quinoline[3].

Solution & Optimization: To control this divergence, you must tune your catalytic system to favor a specific transition state:

  • To favor the 2-aryl-4-carboxy regioisomer: Utilize a strong Lewis acid like Hafnium(IV) triflate ( Hf(OTf)4​ ). The Lewis acid preferentially coordinates to the dicarbonyl system, activating the alkene for 1,4-addition while sterically and electronically suppressing direct imine formation[3].

  • To favor the 2-carboxy-4-aryl regioisomer: Utilize a strong protic acid solvent like Trifluoroacetic acid (TFA) at reflux. Protic conditions rapidly drive the dehydration required for Schiff base formation, pushing the reaction exclusively through the imine intermediate pathway[3].

Section 3: Quantitative Data & Metrics

The following table summarizes the quantitative impact of catalyst selection on the regiochemical yield when reacting 2,3-dimethylaniline with (3E)-2-oxo-4-phenylbut-3-enoate methyl ester[3].

Catalyst SystemSolventReaction ConditionsMajor Regioisomer IsolatedYield (%)
Hf(OTf)4​ (10 mol%) CH2​Cl2​ Room Temperature, 48h2-Phenyl-4-carboxy-7,8-dimethylquinoline44%
TFA (Excess)NeatReflux, 6h2-Carboxy-4-phenyl-7,8-dimethylquinoline51%

Section 4: Pathway Visualizations

G A 2,3-Dimethylaniline + α,β-Unsaturated Ketoester B 1,4-Addition Pathway (Route I) A->B Lewis Acid Catalysis (e.g., Hf(OTf)4) C Schiff Base Pathway (Route II) A->C Protic Acid Catalysis (e.g., TFA) D 2-Phenyl-4-carboxy- 7,8-dimethylquinoline B->D Cyclization & Oxidation E 2-Carboxy-4-phenyl- 7,8-dimethylquinoline C->E Cyclization & Oxidation

Mechanistic divergence in the synthesis of substituted 7,8-dimethylquinolines.

Section 5: Validated Experimental Protocols

Protocol A: Synthesis of the Unsubstituted 7,8-Dimethylquinoline Core (Modified Skraup Synthesis)

Causality & Design: This protocol utilizes glycerol as the 3-carbon source. Sulfuric acid acts as both the dehydrating agent (converting glycerol in situ to the reactive electrophile, acrolein) and the cyclization catalyst. Nitrobenzene is used as the oxidizing agent to aromatize the dihydroquinoline intermediate. Crucially, ferrous sulfate is added to moderate the highly exothermic oxidation step, preventing reagent degradation and runaway thermal events[4].

Step-by-Step Methodology:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 2,3-dimethylaniline (100 mmol), nitrobenzene (60 mmol), and ferrous sulfate heptahydrate (15 mmol).

  • Acrolein Generation: Add anhydrous glycerol (300 mmol) to the stirring mixture.

  • Acid Addition: Slowly add concentrated sulfuric acid (300 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 60 °C during addition using an ice bath to prevent premature polymerization of acrolein.

  • Cyclization & Oxidation: Gradually heat the mixture to 140 °C using an oil bath. The ferrous sulfate will regulate the exothermic aromatization. Maintain reflux for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction progress by Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete when the primary amine spot (ninhydrin positive) completely disappears.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with 10M NaOH until the pH reaches 9-10.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Verification: Purify the crude product via silica gel column chromatography. Confirm the product via 1H NMR; the appearance of distinct quinoline aromatic protons ( δ 7.44-8.65 ppm) and the absence of the broad −NH2​ singlet validates the successful formation of the 7,8-dimethylquinoline core[5].

Protocol B: Regioselective Synthesis of 2-Phenyl-4-carboxy-7,8-dimethylquinoline

Causality & Design: This protocol utilizes Hf(OTf)4​ to selectively drive the 1,4-addition pathway. By avoiding the Schiff base intermediate, this method ensures high regioselectivity for the 2-phenyl-4-carboxy isomer[3].

Step-by-Step Methodology:

  • Setup: In a flame-dried 50 mL Schlenk flask under a nitrogen atmosphere, dissolve 2,3-dimethylaniline (0.2 mmol) and (3E)-2-oxo-4-phenylbut-3-enoate methyl ester (0.2 mmol) in 2 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add Hf(OTf)4​ (10 mol %, 0.02 mmol) to the solution in one rapid portion to ensure uniform catalytic initiation.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Self-Validation (In-Process): The solution will gradually darken as the cyclization and ambient oxidation occur. TLC monitoring should reveal the emergence of a highly UV-active spot corresponding to the fully conjugated, aromatized quinoline product.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid. Extract the mixture with DCM (3 x 10 mL).

  • Purification: Dry the organic phase over MgSO4​ , concentrate under vacuum, and purify via preparative TLC or column chromatography to isolate the 2-phenyl-4-carboxy-7,8-dimethylquinoline[3].

Section 6: References

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications | 3

  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds | Benchchem | 1

  • 2,4-Quinolinediol (CAS 86-95-3) - High-Purity Research Grade | Benchchem | 4

  • Buy 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | 1160261-45-9 | Smolecule | 2

  • 7-Chloro-3,8-dimethylquinoline | CAS 90717-09-2 | Benchchem | 5

Sources

Technical Support Center: Troubleshooting & Purification of 2-Chloro-7,8-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals who are isolating and purifying 2-chloro-7,8-dimethylquinoline.

Synthesizing this compound—typically via the chlorination of 7,8-dimethylquinolin-2(1H)-one (carbostyril) using phosphorus oxychloride (POCl₃)—often yields a crude product burdened with unreacted precursors, phosphorus residues, and colored oligomers. This guide bridges the gap between theoretical chemistry and benchtop reality, providing causality-driven, self-validating protocols to achieve >99% purity.

ImpurityPathway SM 7,8-Dimethylquinolin-2(1H)-one (Starting Material) Crude Crude Reaction Mixture SM->Crude Reagent POCl3 / DMF (Chlorinating Agent) Reagent->Crude Target 2-Chloro-7,8-dimethylquinoline (Target Product) Crude->Target Main Pathway Imp1 Unreacted Carbostyril (Impurity) Crude->Imp1 Incomplete Rxn Imp2 Phosphorus Residues (POCl3 / H3PO4) Crude->Imp2 Hydrolysis Imp3 Colored Oligomers (Oxidation Byproducts) Crude->Imp3 Side Rxn

Logical mapping of 2-chloro-7,8-dimethylquinoline synthesis and primary impurity generation.

Part 1: Impurity Profiling & Diagnostics (FAQ)

Q1: What are the primary impurities in my crude 2-chloro-7,8-dimethylquinoline, and why do they form? A1: The chlorination of carbostyrils using POCl₃ typically yields three major classes of impurities [1]:

  • Unreacted Starting Material: Forms when the intermediate fails to fully convert, often due to insufficient POCl₃ equivalents or inadequate reaction time.

  • Phosphorus Residues (Phosphoric Acid/Phosphates): POCl₃ hydrolyzes upon aqueous quenching. If the quench is not sufficiently alkaline, lipophilic phosphate esters or trapped phosphoric acid can carry over into the organic phase.

  • Colored Oligomeric Byproducts: The high temperatures (80-90 °C) required for chlorination can cause oxidative degradation or oligomerization of the quinoline ring, leading to highly conjugated, dark-colored impurities[2].

Q2: HPLC analysis shows my product co-eluting with an impurity. How can I resolve this for accurate purity assessment? A2: Chloroquinolines and their carbostyril precursors have similar chromophores and lipophilicity. Standard C18 columns often fail to resolve them effectively. We recommend using a mixed-mode reverse-phase column (e.g., with low silanol activity) and a mobile phase of acetonitrile/water with an acidic modifier like phosphoric or formic acid. This suppresses the ionization of the quinoline nitrogen, ensuring sharp peak shapes and baseline resolution[3].

Quantitative Impurity Profiling and Removal Strategies
Impurity ClassTypical Crude AbundancePhysicochemical Property ExploitedRecommended Removal StrategyExpected Post-Purification Purity
Unreacted Carbostyril 5 - 15%Differential pKa (Phenolic/Amidic OH)Alkaline aqueous wash (pH > 10)< 0.5%
Phosphorus Residues 2 - 10%High aqueous solubility of saltsRigorous ice-water quench & washingUndetectable
Colored Oligomers 1 - 5%High surface area adsorptionActivated charcoal treatment< 0.1% (Visually clear)
Positional Isomers < 2%Differential crystal lattice packingRecrystallization (Ethanol/EtOAc)< 0.1%

Part 2: Step-by-Step Purification Methodologies

The following protocols are designed as a self-validating system . By measuring the pH of the aqueous phase and observing the crystallization mother liquor, you can empirically validate the removal of specific impurities in real-time.

Protocol A: Controlled Acid-Base Quenching and Extraction

Objective: Eliminate phosphorus residues and unreacted starting material.

  • Quenching: Slowly pour the hot reaction mixture onto crushed ice (10 g ice per 1 g of crude).

    • Causality: Rapid cooling prevents the exothermic hydrolysis of POCl₃ from thermally degrading the target chloroquinoline [1].

  • Neutralization: Slowly add a 20% NaOH (aq) solution until the aqueous phase reaches pH 10-11.

    • Validation: Test with pH paper. The high pH ensures that unreacted 7,8-dimethylquinolin-2(1H)-one is deprotonated (forming a water-soluble sodium salt) and all POCl₃ is fully hydrolyzed to water-soluble sodium phosphate.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Causality: 2-chloro-7,8-dimethylquinoline is highly soluble in EtOAc, while the ionized impurities remain trapped in the aqueous layer.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the semi-solid crude product.

Protocol B: Decolorization and Recrystallization

Objective: Remove colored oligomers and achieve >99% crystalline purity.

  • Dissolution: Dissolve the crude product in a minimum volume of boiling ethanol.

    • Causality: Chloroquinolines exhibit excellent differential solubility in hot versus cold ethanol, making it an ideal recrystallization solvent [2].

  • Charcoal Treatment: Add 5-10% (w/w) activated charcoal to the boiling solution. Reflux for 15 minutes.

    • Causality: The porous structure of activated carbon traps large, conjugated oligomeric impurities that cause discoloration.

  • Hot Filtration: Filter the mixture rapidly through a pre-heated Celite pad.

    • Validation: The filtrate should be pale yellow or colorless. If a dark tint persists, the oligomer load is high; repeat the charcoal treatment.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.

    • Causality: Slow cooling promotes optimal molecular packing in the crystal lattice, thermodynamically excluding structurally dissimilar impurities [4].

  • Isolation: Filter the crystals, wash with ice-cold ethanol, and dry in a vacuum oven at 40 °C.

PurificationWorkflow Start Crude Reaction Mixture (in DMF/POCl3) Quench Ice Quench & NaOH Neutralization (pH 10-11) Start->Quench Extract Ethyl Acetate Extraction (Isolates Target) Quench->Extract Waste1 Aqueous Waste (Phosphates, Unreacted SM) Quench->Waste1 Aqueous Phase Charcoal Activated Charcoal Treatment (Removes Color) Extract->Charcoal Recryst Recrystallization from Ethanol (Improves Purity) Charcoal->Recryst Waste2 Celite Filter Cake (Oligomers) Charcoal->Waste2 Filtration Pure Pure 2-Chloro-7,8-dimethylquinoline (>99% Purity) Recryst->Pure Waste3 Mother Liquor (Trace Isomers) Recryst->Waste3 Filtration

Step-by-step experimental workflow for the purification of 2-chloro-7,8-dimethylquinoline.

Part 3: Advanced Troubleshooting (FAQ)

Q3: My product is co-crystallizing with the unreacted 7,8-dimethylcarbostyril. How do I separate them? A3: Co-crystallization occurs when the unreacted starting material is not fully removed during the extraction phase, often because the aqueous quench was not alkaline enough (pH < 9). To salvage the batch, redissolve the mixed crystals in an organic solvent (like dichloromethane) and perform a rigorous wash with 1M NaOH. The carbostyril will deprotonate and partition into the aqueous phase. Re-dry and evaporate the organic layer before attempting a second recrystallization.

Q4: How can I verify the absence of residual phosphorus species (POCl₃/phosphoric acid)? A4: Phosphorus impurities can severely interfere with downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) by poisoning palladium catalysts. To self-validate the absence of these species, perform a qualitative silver nitrate (AgNO₃) test on a water extract of your final product. A yellow precipitate indicates the presence of residual phosphates. For absolute certainty, ³¹P NMR is the definitive quantitative method to ensure the crystal lattice is entirely free of phosphorus entrapment.

References

  • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Source: Arkivoc URL: [Link]

  • Title: Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES Source: Rasayan Journal of Chemistry URL: [Link]

Sources

Technical Support Center: Stability of 2-Chloro Substituents Under Basic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with molecules containing a 2-chloro substituent, particularly on heterocyclic or aromatic rings. Unwanted hydrolysis of this functional group under basic conditions is a common challenge that can lead to decreased yield, product contamination, and difficulties in purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the stability of your 2-chloro-substituted compounds during synthesis and processing.

I. Understanding the Reactivity of 2-Chloro Substituents

FAQ 1: Why is a 2-chloro substituent on a pyridine ring susceptible to basic hydrolysis?

The reactivity of a 2-chloro substituent on a pyridine ring is significantly influenced by the electron-withdrawing nature of the nitrogen atom within the ring. This nitrogen atom reduces the electron density at the 2-position, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions or other nucleophiles. This reaction is a type of nucleophilic aromatic substitution (SNAr).

The general mechanism involves the attack of a nucleophile (like a hydroxide ion) on the carbon atom bearing the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[3] The stability of this intermediate is a key factor in the reaction rate. The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substitution product.[2]

FAQ 2: What factors influence the rate of hydrolysis of a 2-chloro substituent?

Several factors can affect the rate of basic hydrolysis of a 2-chloro substituent:

  • Electronic Effects: The presence of other electron-withdrawing groups on the pyridine ring will further increase the electrophilicity of the carbon atom at the 2-position, thereby accelerating the rate of hydrolysis.[1] Conversely, electron-donating groups will decrease the rate of hydrolysis.

  • Base Strength and Concentration: The rate of hydrolysis is dependent on the concentration and strength of the base.[4] Stronger bases and higher concentrations will generally lead to a faster reaction.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. In some cases, elevated temperatures are required for the hydrolysis to occur at a significant rate.

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents can stabilize the Meisenheimer complex, potentially accelerating the reaction.[4]

  • Steric Hindrance: Bulky groups near the 2-position can sterically hinder the approach of the nucleophile, thereby slowing down the rate of hydrolysis.

II. Troubleshooting Unwanted Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the unintended hydrolysis of 2-chloro substituents.

Issue 1: My 2-chloro-substituted compound is degrading upon treatment with a base. How can I confirm hydrolysis is the cause?

Initial Assessment: The first step is to confirm that the observed degradation is indeed due to the hydrolysis of the 2-chloro substituent.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): Compare the TLC of your reaction mixture against a standard of your starting material. The appearance of a new, more polar spot is often indicative of the formation of the corresponding hydroxylated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the hydrolysis product. Look for a mass peak corresponding to the molecular weight of your starting material minus the mass of chlorine plus the mass of a hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the degradation product.[5] A significant change in the chemical shifts of the protons and carbons near the 2-position is expected upon substitution of the chlorine with a hydroxyl group.

Issue 2: I've confirmed hydrolysis is occurring. What steps can I take to minimize it?

If hydrolysis is confirmed, the following strategies can be employed to mitigate this unwanted side reaction. The choice of strategy will depend on the specific requirements of your reaction.

A. Modification of Reaction Conditions

The most straightforward approach is to alter the reaction conditions to disfavor the hydrolysis reaction.

Table 1: Recommended Adjustments to Reaction Conditions to Minimize Hydrolysis

ParameterRecommended AdjustmentRationale
Base Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DBU).Weaker bases are less likely to act as nucleophiles and promote hydrolysis.
Temperature Conduct the reaction at a lower temperature.Lowering the temperature will decrease the rate of the hydrolysis side reaction more significantly than many desired transformations.
Reaction Time Minimize the reaction time.Monitor the reaction closely and stop it as soon as the desired transformation is complete to reduce the exposure of the product to basic conditions.
Solvent Use a non-aqueous, aprotic solvent (e.g., THF, Dioxane, Toluene).The absence of water will prevent hydrolysis. Ensure all reagents and solvents are anhydrous.[6]
B. Experimental Workflow for Minimizing Hydrolysis

Below is a generalized workflow for optimizing a reaction to prevent the hydrolysis of a 2-chloro substituent.

Caption: A decision-making workflow for optimizing reaction conditions to minimize hydrolysis.

FAQ 3: Are there alternative synthetic strategies to avoid basic conditions altogether?

Yes, if modifying the reaction conditions is not feasible or effective, consider alternative synthetic routes that avoid the use of strong bases. For example, if you are performing a cross-coupling reaction, explore catalyst systems that are tolerant of milder bases or that can be performed under neutral or even acidic conditions.

III. Protocols for Assessing Stability

To proactively assess the stability of your 2-chloro-substituted compound, you can perform a forced degradation study under basic conditions.

Protocol 1: Basic Hydrolysis Stability Test

This protocol provides a standardized method to evaluate the stability of a 2-chloro substituent to basic conditions.

Materials:

  • Your 2-chloro-substituted compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Acetonitrile (ACN) or another suitable co-solvent

  • Analytical standards of your starting material

  • TLC plates, LC-MS, and NMR instrumentation

Procedure:

  • Prepare a stock solution of your compound in the chosen co-solvent at a known concentration (e.g., 1 mg/mL).

  • In a clean vial, mix a known volume of your compound's stock solution with an equal volume of 1 M NaOH.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by neutralizing it with a dilute acid (e.g., 1 M HCl).

  • Analyze the quenched aliquot by TLC and LC-MS to determine the extent of hydrolysis.

  • Quantify the amount of remaining starting material and the formation of the hydrolysis product over time.

Data Interpretation:

By plotting the percentage of the remaining starting material against time, you can determine the rate of hydrolysis under the tested conditions. This information is invaluable for predicting the stability of your compound in subsequent synthetic steps.

IV. Case Study: Hydrolysis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[7] However, its synthesis and subsequent reactions can be complicated by the hydrolysis of the 2-chloro group. For instance, the synthesis of 2-chloronicotinic acid can involve the hydrolysis of 2-chloro-3-cyanopyridine using a strong base like NaOH.[8][9] While this is the desired reaction in this specific case, it highlights the inherent reactivity of the 2-chloro substituent. In other contexts where the 2-chloro group needs to be preserved, these conditions would be detrimental.

The following diagram illustrates the SNAr mechanism for the hydrolysis of a generic 2-chloropyridine derivative.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, a prominent class of heterocyclic compounds, form the backbone of numerous therapeutic agents, most notably in the realm of antimalarial drugs.[1] The biological activity of these compounds is intrinsically linked to their substitution patterns, making unambiguous structural confirmation a critical step in the drug discovery pipeline.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid, a representative substituted quinoline, and compares this foundational technique with other key analytical methods.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for organic chemists. Its power lies in its ability to provide a detailed map of the proton framework within a molecule, revealing crucial information about the number of distinct protons, their electronic environment, and their spatial relationships. For a molecule like 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid, ¹H NMR offers a rapid and highly informative first pass at structural verification.

Predicted ¹H NMR Spectral Data for 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

While a dedicated experimental spectrum for this specific molecule is not publicly available, a reliable prediction can be formulated based on established principles and data from analogous structures. The protons on the quinoline ring are expected to resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm, a characteristic feature of aryl protons.[1] The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts of nearby protons.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-48.3 - 8.5Singlet (s)-Deshielded by the adjacent carboxylic acid and the quinoline nitrogen. The absence of a proton at position 3 results in a singlet.
H-57.6 - 7.8Doublet (d)~8.0 - 9.0Ortho-coupling with H-6.
H-67.4 - 7.6Doublet (d)~8.0 - 9.0Ortho-coupling with H-5.
7-CH₃2.4 - 2.6Singlet (s)-Methyl group attached to the aromatic ring.
8-CH₃2.3 - 2.5Singlet (s)-Methyl group attached to the aromatic ring, likely slightly more shielded than the 7-CH₃.
COOH> 12.0Broad Singlet (br s)-Highly deshielded carboxylic acid proton, often broad due to hydrogen bonding and exchange.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a multi-faceted analytical approach. The following section compares ¹H NMR with other common spectroscopic techniques, highlighting their unique contributions to the characterization of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid.

Technique Information Provided Advantages Limitations
¹H NMR Proton framework, chemical environment of protons, proton-proton connectivity.High resolution, non-destructive, relatively fast acquisition.Can have overlapping signals in complex molecules, requires deuterated solvents.
¹³C NMR Carbon skeleton, number of non-equivalent carbons, hybridization of carbons.Complements ¹H NMR, provides direct information on the carbon backbone.Lower sensitivity than ¹H NMR, longer acquisition times.[2]
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H), aids in assigning complex spectra.Unambiguously establishes connectivity, resolves signal overlap.Longer experimental times, requires more expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.Extremely sensitive, provides molecular formula confirmation.Does not provide detailed structural connectivity on its own, can be destructive.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-Cl).Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure, spectra can be complex.
X-ray Crystallography Precise 3D molecular structure, bond lengths, and bond angles.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocols: A Practical Approach

Standard Protocol for ¹H NMR Sample Preparation

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[2]

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Visualizing the Structure and Analytical Workflow

To better understand the relationships between the different analytical techniques and the information they provide, the following diagrams illustrate the molecular structure and a typical workflow for comprehensive structural elucidation.

Caption: Structure of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid with proton labeling.

Comprehensive Structural Elucidation Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Confirmation cluster_definitive Definitive Structure A ¹H NMR D ¹³C NMR A->D Confirm Carbon Skeleton B Mass Spectrometry B->D Cross-reference C IR Spectroscopy C->A Confirm Functional Groups E 2D NMR (COSY, HSQC) D->E Assign Connectivity F X-ray Crystallography (if single crystal available) E->F Confirm 3D Structure

Caption: A typical workflow for the comprehensive structural analysis of a novel compound.

Conclusion

The structural analysis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid serves as a pertinent example of the synergistic application of modern spectroscopic techniques in drug discovery. While ¹H NMR provides the foundational data for proton assignment and initial structural verification, a truly comprehensive and unambiguous elucidation is achieved through the integration of complementary methods such as ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy. For drug development professionals, a thorough understanding of the strengths and limitations of each technique is paramount for making informed decisions, ensuring the integrity of their research, and ultimately, accelerating the journey from molecule to medicine.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • Synthesis of Quinolines and Their Characteriz
  • 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem.

Sources

Comparison of 7,8-dimethyl vs 6,7-dimethylquinoline biological activity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate how subtle structural modifications dictate the pharmacodynamic trajectory of a lead compound. When comparing 7,8-dimethylquinoline and 6,7-dimethylquinoline , the positional isomerism of the methyl groups is not merely a structural nuance—it fundamentally alters the electron density, steric hindrance, and lipophilicity of the quinoline core. These variations act as a molecular switch, directing the isomers toward entirely different biological targets.

This guide provides an objective, data-driven comparison of their biological activities, supported by mechanistic rationales and self-validating experimental protocols to aid your drug development workflows.

Target Specificity & Biological Activity Profiles

The 7,8-Dimethylquinoline Scaffold: Antioxidant & Neuroprotective Trajectories

The placement of methyl groups at the 7 and 8 positions creates a distinct steric environment near the nitrogen heteroatom. This configuration enhances the electron-donating capacity of the aromatic ring system, making it highly reactive toward free radicals and specific enzymatic active sites.

  • ROS Scavenging: Derivatives such as 2-chloro-3-(1,3-dioxolan-2-yl)-7,8-dimethylquinoline exhibit exceptional antioxidant properties. In standardized assays, these compounds demonstrate up to ~93% radical scavenging activity, positioning them as strong candidates for mitigating oxidative stress[1].

  • Enzyme Reactivation (hAChE): In neuropharmacology, 7,8-dimethylquinoline hybrids have been engineered as reactivators for organophosphate-inhibited human acetylcholinesterase (hAChE). The specific steric bulk at the 7,8-position allows the molecule to navigate the peripheral site of the enzyme and access the buried active site, achieving reactivation kinetics ( kr2​ ) that exceed standard antidotes like 2-PAM[2].

The 6,7-Dimethylquinoline Scaffold: Kinase Inhibition & DNA Intercalation

Shifting the methyl groups to the 6 and 7 positions flattens the steric profile near the heteroatom while extending the hydrophobic surface area of the molecule. This promotes strong π−π stacking interactions and deep insertion into hydrophobic protein pockets.

  • Tyrosine Kinase Inhibition: 6,7-dimethylquinoline derivatives (e.g., 3-(5-chlorothien-2-yl)-6,7-dimethylquinoline) are potent inhibitors of the Protein Tyrosine Kinase (PTK) domains of EGFR and PDGFR. They effectively halt cellular proliferation pathways at concentrations (< 50 µM) that do not interfere with insulin receptor functions, making them highly selective anticancer agents[3].

  • ctDNA Intercalation: When conjugated with imidazole moieties, the 6,7-dimethylquinoline core acts as a potent DNA intercalator. The planar geometry facilitates insertion between calf thymus DNA (ctDNA) base pairs, leading to significant cytotoxicity in cancer cell lines[4]. Furthermore, pyrazole hybrids of this isomer show targeted antimicrobial activity, validated through in silico docking against bacterial targets (e.g., PDB: 1JIJ)[5].

Quantitative Data Comparison

To facilitate lead selection, the following table synthesizes the primary biological metrics associated with the most active derivatives of each isomer.

Isomer CoreDerivative ClassPrimary Biological TargetKey Assay MetricEfficacy / Outcome
7,8-Dimethylquinoline 1,3-Dioxolan derivativeReactive Oxygen Species (ROS)DPPH Scavenging~93% Scavenging at 100 µg/mL[1]
7,8-Dimethylquinoline Substituted HybridhAChE (OP-inhibited)Reactivation Kinetics kr2​ = 10 mM −1 min −1 [2]
6,7-Dimethylquinoline Chlorothienyl derivativeEGFR / PDGFRKinase Inhibition (IC 50​ )Dose-dependent (< 50 µM) [3]
6,7-Dimethylquinoline Imidazolyl derivativeCalf Thymus DNA (ctDNA)Binding Constant ( Kb​ )High Intercalative Affinity [4]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological pathways dictated by the methyl substitution patterns.

G Core Dimethylquinoline Scaffold Iso67 6,7-Dimethylquinoline Core->Iso67 Iso78 7,8-Dimethylquinoline Core->Iso78 MechKinase EGFR/PDGFR Inhibition Iso67->MechKinase MechDNA ctDNA Intercalation Iso67->MechDNA MechAChE hAChE Reactivation Iso78->MechAChE MechROS ROS Scavenging Iso78->MechROS OutCancer Anticancer / Cytotoxicity MechKinase->OutCancer MechDNA->OutCancer OutNeuro Neuroprotection / Antioxidant MechAChE->OutNeuro MechROS->OutNeuro

Divergent biological targeting pathways of 6,7- vs 7,8-dimethylquinoline isomers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity in your lab, I have outlined the step-by-step methodologies for the primary assays used to evaluate these isomers. Every protocol is designed as a self-validating system to prevent false positives.

Protocol A: DPPH Radical Scavenging Assay (For 7,8-Dimethylquinolines)

Causality: DPPH is a stable free radical. When a 7,8-dimethylquinoline derivative donates an electron, the DPPH solution decolorizes from purple to yellow. The degree of decolorization is directly proportional to the compound's antioxidant capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.

  • Sample Dilution: Prepare serial dilutions of the 7,8-dimethylquinoline derivative (10–100 µg/mL) in methanol.

  • Reaction Setup: Add 1 mL of the compound solution to 3 mL of the DPPH solution. Vortex vigorously.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validation Check:

    • Negative Control: Run a blank of 1 mL methanol + 3 mL DPPH. If the absorbance of this control drops by >5% during the 30-minute incubation, the DPPH stock is degrading, and the assay must be restarted.

    • Positive Control: Run Ascorbic Acid in parallel. This validates the reagent's responsiveness.

Protocol B: ctDNA Intercalation via UV-Vis Titration (For 6,7-Dimethylquinolines)

Causality: The planar 6,7-dimethylquinoline core inserts between DNA base pairs. This π−π stacking restricts the electronic transitions of the quinoline, resulting in hypochromism (decreased absorbance) and bathochromism (red shift).

  • DNA Purity Validation: Dissolve ctDNA in Tris-HCl buffer (pH 7.4). Measure the A260​/A280​ ratio.

    • Self-Validation Check 1: The ratio must be ≥1.8 . A lower value indicates protein contamination, which will artificially skew binding constants.

  • Baseline Scan: Place 2 mL of the 6,7-dimethylquinoline derivative (e.g., 50 µM in buffer) in a quartz cuvette. Record the baseline UV-Vis absorption spectrum (200–400 nm).

  • Titration: Incrementally add 10 µL aliquots of the ctDNA stock solution to the cuvette.

  • Equilibration: Allow 5 minutes of equilibration time after each addition before scanning.

  • Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation based on the decay of the primary absorption peak.

    • Self-Validation Check 2: Monitor the spectra for a sharp isosbestic point . The presence of an isosbestic point proves that the system exists in a clean, two-state equilibrium (free compound vs. bound compound). If the isosbestic point shifts or blurs, it indicates multiple competing binding modes (e.g., groove binding + intercalation) or compound precipitation, invalidating a simple Kb​ calculation.

References

  • Title: Synthesis and free radical scavenging property of some quinoline derivatives.
  • Title: Design, Synthesis and Evaluation of Novel Hybrid Reactivators for Organophosphate-Inhibited hAChE.
  • Title: United States Patent 6,057,320 (Inhibitors of Tyrosine Kinase).
  • Title: Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA).
  • Title: Synthesis and spectroscopic characterization of quinoline–pyrazole hybrids with antimicrobial and molecular docking studies.

Sources

Melting point determination of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of the melting point is one of the most critical thermodynamic readouts for characterizing pharmaceutical intermediates. For complex functionalized building blocks like 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS: 338428-51-6) , melting behavior is dictated by strong intermolecular forces[1]. The molecule features a rigid, planar quinoline core and a carboxylic acid moiety capable of forming robust hydrogen-bonded dimers. Any chemical impurities or variations in polymorphic form will disrupt this crystal lattice, leading to a measurable depression and broadening of the melting range.

As an Application Scientist, choosing the correct analytical technique is paramount. This guide objectively compares the two gold-standard methodologies for melting point determination: the Automated Optical Capillary Method and Differential Scanning Calorimetry (DSC) , providing self-validating protocols and comparative experimental data to ensure rigorous quality control.

Methodological Comparison: Capillary vs. DSC

The physical definition of a "melting point" varies slightly depending on the analytical technique employed.

  • Automated Capillary Method (USP <741>): This technique relies on optical transmission. As the sample transitions from a solid to a liquid, its opacity decreases. The method records a melting range—from the initial collapse of the powder column to the clear point (complete liquefaction)[2],[3]. It is highly efficient for routine purity screening.

  • Differential Scanning Calorimetry (DSC): DSC measures the differential heat flow required to maintain the sample and a reference at the same temperature. Melting is an endothermic process. DSC provides the extrapolated onset temperature (the true thermodynamic melting point independent of sample mass) and the enthalpy of fusion ( ΔHf​ )[4]. It is the superior choice for detecting solid-solid polymorphic transitions and desolvation events that optical methods cannot resolve.

Quantitative Performance Data

Below is a comparative data summary based on validated analytical ranges for high-purity (>98%) 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid.

Analytical ParameterAutomated Capillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Visual Melt Range (Collapse to Clear Point)Thermal Profile (Extrapolated Onset, Peak, ΔHf​ )
Sample Requirement ~2.0 - 3.0 mg (2.5 - 3.5 mm capillary fill)2.0 - 5.0 mg
Optimal Heating Rate 1.0 °C/min (near the melting point)2.0 °C/min (for precise onset determination)
Polymorph Detection Poor (Cannot detect solid-solid transitions)Excellent (Detects exothermic phase changes)
Purity Resolution Moderate (Relies on freezing point depression)High (Calculates mole % purity via Van 't Hoff equation)
Representative Result 224.5 °C – 225.8 °C Onset: 224.2 °C, Peak: 225.6 °C, ΔHf​ : 112 J/g

Analytical Decision Workflow

MP_Determination A 2-Chloro-7,8-dimethylquinoline- 3-carboxylic acid B Sample Drying & Milling (Uniform Particle Size) A->B Preparation C Method Selection B->C Aliquot D Automated Capillary (USP <741>) C->D Routine QC E DSC Analysis (Thermal Profiling) C->E Polymorph ID F Optical Detection (Collapse & Clear Point) D->F 1 °C/min ramp G Heat Flow Measurement (Extrapolated Onset & Enthalpy) E->G 2-10 °C/min ramp

Workflow for melting point determination of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every protocol must act as a self-validating system. The procedures below detail not just the how, but the why behind each experimental choice.

Protocol A: Automated Optical Capillary Method (USP <741> Class Ia)
  • System Suitability (Self-Validation): Before analyzing the quinoline derivative, verify instrument calibration using a USP Melting Point Reference Standard with a proximate melting range (e.g., Caffeine, USP MP Standard, ~236 °C)[3]. Acceptance criteria: The standard must melt within ±0.5 °C of its certified value. If it fails, the heating block requires recalibration.

  • Sample Preparation: Dry the 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid sample in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 24 hours[2].

    • Causality: Residual synthesis solvents or atmospheric moisture act as plasticizers, artificially depressing the melting point and broadening the range.

  • Milling and Packing: Triturate the dried sample using an agate mortar and pestle to achieve a fine, uniform powder. Charge a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness)[2]. Drop the capillary through a 70 cm glass tube onto a hard surface to pack the powder tightly to a height of 2.5–3.5 mm[3].

    • Causality: Milling maximizes the surface-area-to-volume ratio. Tight packing eliminates air pockets, which act as thermal insulators and cause localized thermal gradients, leading to an artificially broad melting range.

  • Thermal Ramp: Insert the capillary into the heating block pre-heated to 215 °C (approximately 10 °C below the expected onset). Ramp the temperature at exactly 1.0 °C/min[2].

    • Causality: The thermal conductivity of glass and organic powders is low. A heating rate faster than 1.0 °C/min causes the heating block to outpace the sample temperature, resulting in a positive temperature error (thermal lag).

  • Data Acquisition: Record the onset point (the temperature at which the powder column collapses against the capillary wall) and the clear point (complete liquefaction)[3].

Protocol B: Differential Scanning Calorimetry (DSC)
  • System Suitability (Self-Validation): Perform a temperature and cell constant calibration using high-purity Indium ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Acceptance criteria: The system is valid if the extrapolated onset temperature is 156.6 ± 0.2 °C.

  • Sample Encapsulation: Accurately weigh 2.0 to 3.0 mg of the milled 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid into a standard aluminum DSC pan. Seal with a pin-holed lid.

    • Causality: The pin-hole allows for the release of any evolved gases (e.g., trace moisture) during heating. If a hermetic pan without a pin-hole is used, gas expansion will deform the pan's flat bottom, destroying the critical thermal contact between the pan and the thermoelectric sensor, leading to distorted heat flow data.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the organic sample at high temperatures and sweeps away evolved volatiles that could condense on the sensor[4].

  • Thermal Ramp: Equilibrate the sample at 50 °C. Heat at a controlled rate of 2.0 °C/min up to 250 °C.

  • Data Analysis: Integrate the endothermic melting peak. Report the extrapolated onset temperature (the intersection of the baseline and the inflection tangent) as the true thermodynamic melting point, and the area under the curve as the enthalpy of fusion ( ΔHf​ )[4].

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE - US Pharmacopeia (uspbpep.com).
  • Determination of Melting Points According to Pharmacopeia - Stanford Research Systems (thinksrs.com).
  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients - Netzsch (netzsch.com).
  • Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments (tainstruments.com).
  • 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS 338428-51-6) - Combi-Blocks.

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Validation of purity using thin-layer chromatography (TLC) systems

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Spot: A Comparative Guide to Purity Validation Using Advanced TLC Systems

Purity validation is the bedrock of pharmaceutical drug discovery and quality control. While traditional Thin-Layer Chromatography (TLC) has been a staple for qualitative screening, the stringent regulatory demands of modern drug development require self-validating, highly reproducible, and quantifiable systems. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as the definitive upgrade, transforming a simple planar separation technique into a robust, stability-indicating analytical engine[1].

This guide objectively compares standard TLC with HPTLC, detailing the causality behind experimental choices and providing a field-proven protocol for peak purity validation.

The Mechanistic Shift: TLC vs. HPTLC

The transition from TLC to HPTLC is not merely a change in instrumentation; it is a fundamental optimization of chromatographic physics. The physical architecture of the stationary phase dictates the theoretical plate height ( H ), resolution ( Rs​ ), and Limit of Detection (LOD)[2].

  • Particle Size and Eddy Diffusion: Standard TLC plates utilize silica gel with an average particle size of 10–12 µm and a broad size distribution[1]. HPTLC plates employ a finer, narrower particle size distribution (5–6 µm)[1]. This reduction minimizes eddy diffusion (the A term in the van Deemter equation), leading to a significantly lower plate height (12 µm for HPTLC vs. 30 µm for TLC) and sharper, more concentrated bands[2].

  • Sample Application Dynamics: Manual spotting in standard TLC leads to circular diffusion and overloading[2]. HPTLC utilizes automated nitrogen-gas spray applicators to deposit samples as narrow rectangular bands[1]. Band application reduces lateral diffusion, allowing for closer track spacing and dramatically improving resolution for closely eluting impurities[1].

Table 1: Quantitative Performance Comparison of TLC vs. HPTLC
ParameterStandard TLCHPTLC
Mean Particle Size 10–12 µm[1]5–6 µm[1]
Plate Height ( H ) ~30 µm[2]~12 µm[2]
Layer Thickness 250 µm[1]100–200 µm[3]
Sample Volume 1–10 µL (Manual Spot)[2]0.5–5 µL (Automated Band)[2]
Analysis Time 45–60 min[4]8–20 min[4]
Quantification Semi-quantitative[5]Fully quantitative (Densitometric)[1]

Experimental Protocol: Self-Validating HPTLC Purity Assessment

To establish a trustworthy purity validation method (e.g., for active pharmaceutical ingredients like Pentoxifylline or Gentamicin Sulphate), the protocol must be stability-indicating[6],[7]. This means it must unequivocally resolve the active pharmaceutical ingredient (API) from its degradation products and matrix excipients[6].

Step 1: Sample and Standard Preparation

  • Causality: High sample concentrations are required for purity tests (e.g., 100–200 µ g/band ) to ensure trace impurities and degradants exceed the LOD[8]. Conversely, standard assay quantification requires lower concentrations (0.5–2 µ g/band ) to remain within the linear dynamic range of the densitometer[8].

  • Action: Extract the API using an optimized solvent to precipitate excipients. Centrifuge the mixture and filter the supernatant through a 0.22 µm PTFE syringe filter to isolate the matrix[7].

Step 2: Automated Band Application

  • Causality: Band application ensures uniform sample distribution. The nitrogen gas stream instantly evaporates the application solvent, preventing pre-chromatographic radial diffusion[1].

  • Action: Use an automated TLC sampler to apply 2 µL of the sample as 6 mm bands on a Silica gel 60 F254 HPTLC plate[6]. Maintain a minimum track distance of 8 mm to prevent cross-contamination.

Step 3: Chromatographic Development

  • Causality: Chamber saturation with solvent vapors prevents the "edge effect" and ensures a uniform mobile phase velocity, which is critical for reproducible retention factors ( Rf​ ).

  • Action: Pre-saturate a twin-trough chamber with the mobile phase for 20 minutes. Develop the plate to an optimum migration distance of 6–7 cm[4],[1]. Dry the plate thoroughly under a stream of cold air.

Step 4: Densitometric Scanning and Peak Purity Profiling

  • Causality: True purity validation requires proof that the API peak is homogenous and not co-eluting with a hidden degradant[8].

  • Action: Scan the plate using a TLC scanner in absorbance mode at the API's λmax​ [6]. To confirm peak purity, acquire in situ UV spectra at three points across the peak: the start ( S ), the apex ( M ), and the end ( E )[9]. Calculate the spectral correlation coefficients. A peak is validated as pure if it yields r(S,M)>0.95 and r(M,E)>0.95 [6].

Workflow Visualization

The following diagram illustrates the logical sequence of a stability-indicating HPTLC assay, highlighting the critical control points that ensure scientific integrity.

HPTLC_Workflow Start Purity Validation Initiation Prep Sample & Standard Prep (Matrix Isolation) Start->Prep App Automated Band Application (Nitrogen Gas Spray) Prep->App Dev Optimized Chamber Development (Controlled Humidity/Saturation) App->Dev Scan Densitometric Scanning (UV/Vis Absorbance) Dev->Scan Purity Peak Purity Profiling (r(s,m) & r(m,e) > 0.95) Scan->Purity Valid Validated Stability-Indicating Assay Purity->Valid

Step-by-step workflow for stability-indicating HPTLC purity validation and spectral correlation.

Conclusion

While standard TLC remains a valuable tool for rapid qualitative checks, it lacks the resolution, sensitivity, and reproducibility required for rigorous purity validation[5]. HPTLC bridges this gap by combining highly engineered stationary phases with automated application and densitometric evaluation[1]. By implementing spectral peak purity profiling, researchers can establish self-validating systems that confidently detect trace impurities and degradation products, ensuring the highest standards of pharmaceutical quality control.

References

  • Stationary Phases for Planar Separations — Plates for Modern TLC. chromatographyonline.com. 4

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. jpbs.in. 1

  • A Systematic Review on High Performance Thin Layer Chromatography (HPTLC). ijprajournal.com. 2

  • TLC Plate Selection Guide. sigmaaldrich.com. 3

  • TLC vs HPTLC ต่างกันยังไง?. impactenterprise.co.th. 5

  • HPTLC method development and validation: Strategy to minimize methodological failures. jfda-online.com. 8

  • A Validated Stability Indicating HPTLC Method for Determination of Pentoxifylline in Bulk and Pharmaceutical Formulation. rjptonline.org. 6

  • Validated Stability Indicating HPTLC Method for the Determination of Dutasteride in Pharmaceutical Dosage Forms. scispace.com. 9

  • Development and Validation of a Stability-Indicating HPTLC Method for the Analysis of Gentamicin Sulphate in Pharmaceutical Ointments. mdpi.com. 7

Sources

Comparative & Competitive

A Comparative Guide for Medicinal Chemists: The Ciprofloxacin Scaffold versus 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinolone class of antibiotics has been a cornerstone in the fight against bacterial infections for over six decades.[1] Since the discovery of nalidixic acid in 1962, medicinal chemists have synthesized thousands of analogues, leading to the highly potent fluoroquinolone subclass, which includes widely used agents like Ciprofloxacin.[2] These synthetic bactericidal agents directly inhibit bacterial DNA synthesis, a mechanism that distinguishes them from many other antibiotic classes.[3]

The enduring success of quinolones is a testament to the power of structure-activity relationship (SAR) studies, which have meticulously mapped the functional contribution of each substituent on the core scaffold. The Ciprofloxacin scaffold is a product of this extensive optimization, embodying key structural features that confer broad-spectrum activity and high potency.[4]

In the relentless search for new antibacterial agents to combat rising antibiotic resistance, researchers often explore novel derivatizations of known pharmacophores. One such exploratory molecule is 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid. This guide provides an in-depth, objective comparison between this novel scaffold and the clinically validated Ciprofloxacin scaffold. We will dissect their structural differences, predict the impact on their mechanism of action and antibacterial spectrum based on established SAR principles, and provide the experimental framework necessary for empirical validation.

Foundational Scaffolds: A Structural Overview

At first glance, both molecules share the quinoline-3-carboxylic acid core, the fundamental pharmacophore responsible for antibacterial activity. However, the specific substituents at key positions dramatically alter their biological profiles.

FeatureCiprofloxacin Scaffold2-Chloro-7,8-dimethylquinoline-3-carboxylic acid
Core Structure 1,4-dihydro-4-oxo-quinolineQuinoline
N-1 Substituent CyclopropylUnsubstituted (Implied H)
C-2 Substituent HydrogenChloro
C-3 Substituent Carboxylic AcidCarboxylic Acid
C-6 Substituent Fluoro Hydrogen
C-7 Substituent Piperazinyl Methyl
C-8 Substituent HydrogenMethyl

Ciprofloxacin: The structure is highly optimized. The N-1 cyclopropyl group and the C-6 fluorine atom are critical for high potency, significantly enhancing DNA gyrase binding and bacterial cell penetration.[1][5] The C-7 piperazine ring is crucial for the broad spectrum of activity, especially against Gram-negative bacteria like Pseudomonas aeruginosa.[1] The 4-oxo and 3-carboxylic acid groups are essential for binding to the DNA-gyrase complex.[6]

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid: This scaffold represents a more basic quinoline structure. It retains the essential 3-carboxylic acid group but lacks the key potency-enhancing substituents found in Ciprofloxacin. The C-2, C-7, and C-8 positions are decorated with chloro and methyl groups, whose impact on activity will be analyzed in the SAR section.

Mechanism of Action: A Shared Target

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1][7] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[8]

Ciprofloxacin's primary mechanism involves poisoning these enzymes. It stabilizes a key intermediate in the catalytic cycle where the DNA is cleaved, forming a ternary complex between the enzyme, the DNA, and the drug molecule.[6][9] This stabilization prevents the re-ligation of the cleaved DNA strands. The accumulation of these stalled complexes leads to two lethal outcomes:

  • Induction of Double-Strand Breaks: The trapped complexes are converted into permanent, toxic double-strand DNA breaks.[6]

  • Replication Fork Stalling: The complexes act as physical roadblocks, halting DNA replication.[6][9]

Given that 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid possesses the core 4-oxo-quinoline-3-carboxylic acid moiety, it is mechanistically expected to target the same bacterial topoisomerases. However, the efficiency of this inhibition is profoundly influenced by its distinct substituents.

cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topo IV Cleavage_Complex Transient DNA Cleavage & Re-ligation DNA_Gyrase->Cleavage_Complex Catalyzes Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA Ciprofloxacin Quinolone (e.g., Ciprofloxacin) Ciprofloxacin->Cleavage_Complex Traps/Poisons Cleavage_Complex->Supercoiled_DNA Normal Cycle Ternary_Complex Stable Ternary Complex (DNA-Gyrase-Quinolone) Cleavage_Complex->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Replication_Stall Replication Fork Stalling Ternary_Complex->Replication_Stall Cell_Death Bacterial Cell Death DSB->Cell_Death Replication_Stall->Cell_Death

Caption: Mechanism of quinolone action on bacterial DNA gyrase.

Structure-Activity Relationship (SAR): The Decisive Factor

The dramatic difference in expected performance between the two scaffolds can be entirely attributed to SAR.

The Ciprofloxacin Blueprint for Potency

Decades of research have confirmed the importance of Ciprofloxacin's substituents:[2][5]

  • N-1 Position: A cyclopropyl group significantly enhances potency against a wide range of bacteria compared to other alkyl groups.[1]

  • C-6 Position: The introduction of a fluorine atom is a defining feature of all highly potent fluoroquinolones. It dramatically increases cell penetration and gyrase inhibition.[1][5]

  • C-7 Position: A piperazine ring confers potent activity, particularly against challenging Gram-negative pathogens like P. aeruginosa, and influences pharmacokinetic properties.[1]

Dissecting 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Based on established SAR principles, we can predict the impact of its unique substitutions:

  • Absence of C-6 Fluoro: This is the most significant disadvantage. Lacking the C-6 fluorine atom, this molecule is expected to have substantially lower cell penetration and DNA gyrase inhibition compared to Ciprofloxacin.[1][5]

  • C-7 and C-8 Methyl Groups: The C-7 position is critical for spectrum and potency. While the piperazine ring on Ciprofloxacin provides a basic nitrogen that is often crucial for activity, the small, lipophilic methyl group at C-7 on the novel scaffold is unlikely to provide a similar benefit. The additional methyl group at C-8 may introduce steric hindrance, potentially interfering with the optimal conformation for binding to the enzyme-DNA complex.

  • C-2 Chloro Group: While modifications at this position are less common, the presence of a chloro group can alter the electronic properties of the quinoline ring system. However, it is not a recognized potency-enhancing feature in the same way as the C-6 fluoro or N-1 cyclopropyl groups are.

Comparative Antibacterial Performance: A Data-Driven Hypothesis

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainCiprofloxacin (Experimental Data)[10]2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (Predicted Profile)Rationale for Prediction
Escherichia coliGram-Negative≤ 0.015> 32Lacks C-6 Fluoro and optimal C-7 substituent for Gram-negative activity.
Pseudomonas aeruginosaGram-Negative0.25 - 1.0> 64C-7 piperazine ring is critical for anti-pseudomonal activity; this compound lacks it.
Staphylococcus aureusGram-Positive0.12 - 0.5> 16Lacks C-6 Fluoro, a key determinant of overall potency.

This predicted profile is a hypothesis based on established SAR and requires experimental validation.

Experimental Validation: Protocol for Minimum Inhibitory Concentration (MIC) Determination

To empirically validate the antibacterial activity of any new compound, the Broth Microdilution method is a standardized and widely accepted protocol for determining the MIC.[11][12]

Objective

To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials
  • 96-well microtiter plates (sterile)

  • Test compound (e.g., 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid) stock solution

  • Positive control antibiotic stock solution (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

Step-by-Step Protocol
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The causality here is critical: a standardized inoculum ensures reproducibility and comparability of results across experiments.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each test well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. Incubation time is standardized to allow for sufficient bacterial growth in the control wells.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 1. Prepare Inoculum (0.5 McFarland Standard) E1 3. Inoculate Wells with Standardized Bacteria P1->E1 P2 2. Prepare 2-fold Serial Dilutions of Compound in 96-well Plate P2->E1 E2 4. Incubate Plate (37°C, 16-20h) E1->E2 A1 5. Visually Inspect for Bacterial Growth (Turbidity) E2->A1 A2 6. Determine MIC: Lowest Concentration in a Clear Well A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

This comparative analysis reveals the vast gulf in antibacterial potential between a highly optimized scaffold like Ciprofloxacin and a novel, unadorned quinoline-3-carboxylic acid derivative. While both molecules share a common mechanistic target, the specific substituents are the ultimate arbiters of potency and spectrum.

The Ciprofloxacin scaffold is a testament to decades of medicinal chemistry refinement, with its N-1 cyclopropyl, C-6 fluoro, and C-7 piperazinyl groups working in concert to deliver potent, broad-spectrum bactericidal activity.[1][4] In contrast, 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid lacks these critical features. Based on a rigorous application of established SAR principles, it is predicted to be a significantly weaker antibacterial agent, likely with a much narrower spectrum of activity.

For researchers in drug development, this guide underscores a crucial lesson: the pharmacophore is only the starting point. Rational drug design, informed by a deep understanding of SAR, is essential for transforming a basic scaffold into a clinically effective therapeutic. While 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid may not be a promising direct candidate, it could serve as a foundational fragment for the synthesis of new derivatives, provided that future modifications incorporate the lessons learned from the development of the fluoroquinolones.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?
  • Benchchem. (n.d.). An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents.
  • Kohl, K., et al. (n.d.). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. PMC.
  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications?
  • Al-Mutairi, M., et al. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC.
  • Domagala, J. M. (n.d.). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate.
  • Benchchem. (n.d.). The Core Mechanism of Ciprofloxacin's Action on DNA Gyrase: A Technical Guide.
  • Domagala, J. M. (1994). Structure-activity relationships of the fluoroquinolones. ASM Journals.
  • Ren, Y., et al. (n.d.). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry - ACS Publications.
  • Tillotson, G. S. (1996, May 1). Quinolones: structure-activity relationships and future predictions. Microbiology Society.
  • Domagala, J. M., et al. (1988, May 1). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry - ACS Publications.
  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Kumada, T., et al. (n.d.). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed.
  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Adnan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • ProQuest. (n.d.). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.
  • Juzbašić, M., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • MDPI. (2024, April 30). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review.
  • ResearchGate. (n.d.). The chemical structure of ciprofloxacin with possible modifications.
  • Al-Mutairi, M., et al. (2022, December 21). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers.
  • Khan, Z., et al. (2019, May 3). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI.
  • ResearchGate. (n.d.). 4-Oxo-quinoline-3-carboxylic acids.
  • ACS Publications. (2018, August 31). Antibacterial Properties of PLGA Electrospun Scaffolds Containing Ciprofloxacin Incorporated by Blending or Physisorption.
  • Khan, F. N., et al. (n.d.). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. PMC.
  • Khan, F. N., et al. (n.d.). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. PMC - NIH.
  • Bayoumi, W. A. (2026, February 28). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ResearchGate.

Sources

Comparative Guide: Antimicrobial Potency of Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The emergence of multi-drug resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and drug-resistant Mycobacterium tuberculosis (Mtb), has severely compromised the efficacy of the current antibiotic armamentarium[1]. In the pursuit of novel chemical scaffolds, chloroquinoline derivatives—historically recognized for their antimalarial properties—have undergone extensive chemical remodeling.

This guide provides an objective, data-driven comparison of the antimicrobial potency of diversified 2-chloroquinoline and 7-chloroquinoline derivatives against commercially available standards. Furthermore, it details the self-validating experimental protocols required to accurately assess their in vitro efficacy and elucidate their mechanisms of action.

Mechanistic Rationale: Target Validation

The antimicrobial efficacy of chloroquinoline derivatives is largely attributed to their ability to penetrate complex microbial cell walls and disrupt critical enzymatic processes. For instance, molecular docking studies have demonstrated that specific 2-chloroquinoline derivatives act by inhibiting bacterial DNA gyrase (Topoisomerase II)[1].

By mapping the hydrogen-bonding interactions at the active site (e.g., PDB ID: 3G75), researchers can rationally design spacer groups (such as p-aminophenol or pyrazole rings) that optimize binding affinity, thereby bypassing the trial-and-error approach of traditional phenotypic screening 1[1].

MOA CQ Chloroquinoline Derivatives Docking Hydrogen Bonding at Active Site (PDB: 3G75) CQ->Docking Binds Target Gyrase Bacterial DNA Gyrase (Topoisomerase II) DNA DNA Supercoiling Inhibition Gyrase->DNA Prevents Docking->Gyrase Inhibits Enzyme Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Induces

Fig 1. Mechanistic pathway of chloroquinoline-induced bacterial cell death via DNA gyrase inhibition.

Comparative Antimicrobial Potency

To objectively evaluate the performance of these novel compounds, we must compare their Minimum Inhibitory Concentration (MIC) values against standardized clinical isolates and reference drugs (e.g., Gatifloxacin, Fluconazole, Isoniazid).

The position of the chloro-substitution (C-2 vs. C-7) and the nature of the conjugated spacer ring drastically alter the target pathogen profile. As shown in the data below, 7-chloroquinoline derivatives exhibit exceptional, submicromolar potency against Mycobacterium tuberculosis, whereas 2-chloroquinoline derivatives demonstrate broad-spectrum activity against standard Gram-positive/negative bacteria and fungi 2[2], 3[3].

Table 1: Quantitative MIC Comparison of Chloroquinoline Derivatives
Compound ClassSpecific DerivativeTarget Pathogen(s)MIC ValuePerformance vs. Standard Alternatives
2-Chloroquinoline Compound 21 (p-aminophenol spacer)E. coli, S. aureus12.5 µg/mLHigh potency; comparable to standard broad-spectrum antibacterial agents[1].
2-Chloroquinoline Compound MB-A (pyrazole clubbed)E. coli, B. subtilis43 - 54 µg/mLModerate activity; viable alternative to Gatifloxacin for susceptible strains[3].
2-Chloroquinoline Compound MB-N (p-amino pyrazole)A. fumigatus (Fungi)48 µg/mLSignificant antifungal activity; comparable to the reference standard Fluconazole[3].
7-Chloroquinoline Compounds 7g & 13 (isoxazole-based)M. tuberculosis (R-TB)0.77 - 0.95 µMSuperior potency; retains activity against Rifampin and Isoniazid-resistant strains[2].

Methodological Framework: Establishing Self-Validating Protocols

To ensure scientific integrity and reproducibility, the experimental workflows used to generate the data above must be rigorously controlled. Below are the step-by-step methodologies, emphasizing the causality behind each procedural choice.

Workflow Synth Compound Synthesis & Validation Prep Serial Dilution (6.25 - 400 µg/mL) Synth->Prep Purified Inoc Microbial Inoculation Prep->Inoc Add Media Incub Incubation (Standardized) Inoc->Incub Culture MIC MIC Determination (MTT / Resazurin) Incub->MIC Analyze

Fig 2. Self-validating experimental workflow for determining Minimum Inhibitory Concentration.

Protocol 1: Synthesis & Structural Validation
  • Step: Synthesize derivatives via nucleophilic substitution, esterification, and cyclization[1].

  • Validation: Confirm structural integrity using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry[1].

  • Causality: Spacer groups (e.g., pyrazole, isoxazole) are intentionally introduced to alter the lipophilicity and electron density of the parent quinoline. This directly dictates the molecule's ability to penetrate the complex mycobacterial cell wall or the Gram-negative outer membrane. Spectroscopic validation is mandatory to ensure no unreacted starting materials remain, as impurities can possess independent, confounding toxicities that skew biological assays.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC)
  • Step 1: Preparation of Test Solutions. Dissolve synthesized compounds in DMSO and perform serial dilutions (e.g., 6.25 to 400 µg/mL)[1].

    • Causality: DMSO is required due to the highly hydrophobic nature of the quinoline core. However, the final assay concentration of DMSO must be strictly maintained below 1% v/v. Exceeding this threshold induces solvent-mediated cytotoxicity, resulting in false-positive antimicrobial readouts.

  • Step 2: Inoculum Standardization. Adjust bacterial/fungal suspensions to a 0.5 McFarland standard.

    • Causality: Standardizing the inoculum ensures a consistent microbial load (approximately 1.5×108 CFU/mL). An inoculum that is too heavy artificially inflates the MIC due to the "inoculum effect," while too light an inoculum risks overestimating the drug's potency.

  • Step 3: Incubation and Viability Assessment. Incubate under standardized conditions and utilize colorimetric indicators (e.g., MTT susceptibility test)[2].

    • Causality: For slow-growing or clumping pathogens like M. tuberculosis, traditional optical density (OD) measurements are highly prone to artifacts. MTT is reduced to formazan only by metabolically active cells, providing a highly reliable, self-validating readout of true bactericidal activity rather than mere bacteriostatic suspension[2].

Conclusion

Chloroquinoline derivatives represent a highly versatile and potent class of antimicrobial agents. As demonstrated by the comparative data, 2-chloroquinoline derivatives clubbed with pyrazole or p-aminophenol spacers offer robust broad-spectrum antibacterial and antifungal activity. Conversely, 7-chloroquinoline derivatives modified with isoxazole rings provide exceptional, submicromolar efficacy against drug-resistant M. tuberculosis. By adhering to stringent, self-validating experimental protocols—from NMR structural confirmation to MTT-based MIC determination—drug development professionals can reliably advance these promising scaffolds through the preclinical pipeline.

References

  • Kumar S, Goel N, Afzal O, Ali MR, Bawa S. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, Annex Publishers. Available at:[Link]

  • In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. ResearchGate. Available at:[Link]

  • Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antibacterial and antifungal agents. CORE. Available at:[Link]

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Reactivity of 2-chloro vs 2-bromo quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromoquinoline-3-Carboxylic Acids in Organic Synthesis

Strategic Importance in Scaffold Hopping

Halogenated quinoline-3-carboxylic acids are privileged building blocks in the development of pharmaceuticals, agrochemicals, and novel materials[1]. The C2 position of the quinoline ring—flanked by the heteroaromatic nitrogen and the C3-carboxylic acid—serves as a highly reactive hotspot for late-stage functionalization[1]. However, the specific halogen atom present at this position dictates the molecule's chemical trajectory. This guide objectively compares the reactivity profiles of 2-chloroquinoline-3-carboxylic acid and 2-bromoquinoline-3-carboxylic acid, providing researchers with an evidence-based rationale for selecting the optimal scaffold for specific synthetic transformations.

Mechanistic Causality: C–Cl vs. C–Br Bond Dynamics

The divergent reactivity of these two scaffolds is governed by the fundamental interplay of bond dissociation energy (BDE), electronegativity, and the electronic influence of the quinoline core.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloro derivative is exceptionally primed for SNAr reactions. Chlorine's high electronegativity strongly polarizes the C2–Cl bond, rendering the C2 carbon highly electrophilic[1]. This effect is synergistically amplified by the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-carboxylic acid group[1]. While bromine is technically a better leaving group, the superior initial dipole of the C–Cl bond makes 2-chloroquinolines the preferred, atom-economical choice for displacement reactions involving amines, thiols, and alkoxides[2].

  • Transition-Metal Catalyzed Cross-Coupling: For palladium-catalyzed transformations (e.g., Suzuki-Miyaura, Heck, Sonogashira), the 2-bromo derivative vastly outperforms its chlorinated counterpart[3]. The rate-limiting step in these catalytic cycles is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The weaker C–Br bond undergoes oxidative addition significantly faster than the stronger C–Cl bond, enabling milder reaction conditions, higher yields, and broader functional group tolerance[3][4].

Reactivity Core 2-Haloquinoline-3-carboxylic Acid (X = Cl, Br) SubSNAr SNAr Reactions (Nucleophilic Attack) Core->SubSNAr Amines, Thiols, Alcohols SubCross Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Core->SubCross Boronic Acids, Alkynes Chlorine 2-Chloro Derivative Preferred for SNAr SubSNAr->Chlorine Bromine 2-Bromo Derivative Preferred for Cross-Coupling SubCross->Bromine

Divergent reactivity pathways of 2-haloquinoline-3-carboxylic acids.

Comparative Performance Data

To facilitate objective selection during route scouting, the following table summarizes the physicochemical and reactive distinctions between the two scaffolds.

Property / Parameter2-Chloroquinoline-3-carboxylic acid2-Bromoquinoline-3-carboxylic acid
C–X Bond Dissociation Energy (est.) ~81 kcal/mol~68 kcal/mol
Primary Synthetic Utility SNAr, Amidation, Nucleophilic displacementPd-Catalyzed Cross-Coupling, Metallation
SNAr Reactivity (Amines/Thiols) Excellent (High electrophilicity at C2)Good (Better leaving group, lower initial dipole)
Oxidative Addition Rate (Pd/Ni) Slow (Requires elevated temps or specialized ligands)Fast (Proceeds readily at lower temperatures)
Risk of Decarboxylation Low to ModerateModerate (Higher temperatures in coupling can trigger)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to verify reaction progress.

Protocol A: SNAr of 2-Chloroquinoline-3-carboxylic acid with Aliphatic Amines

Objective: Synthesize 2-aminoquinoline-3-carboxylic acid derivatives via nucleophilic displacement[2]. Causality & Design: The free carboxylic acid will rapidly deprotonate in the presence of an amine nucleophile, forming a carboxylate salt that passivates the reaction[1]. Therefore, an excess of a non-nucleophilic organic base (e.g., DIPEA) is strictly required to maintain the nucleophilicity of the reacting amine.

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask, suspend 2-chloroquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Causality: Polar aprotic solvents like DMF stabilize the highly polarized Meisenheimer complex intermediate formed during the SNAr transition state.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes. Validation Checkpoint: The opaque suspension should clarify into a homogeneous solution as the soluble carboxylate salt forms.

  • Nucleophile Addition: Add the desired aliphatic amine (1.5 equiv) dropwise.

  • Thermal Activation: Heat the mixture to 80–100 °C. Validation Checkpoint: Monitor via LC-MS or TLC (UV active). The complete disappearance of the starting material peak confirms successful nucleophilic attack.

  • Isolation: Cool to room temperature, dilute with ice water, and carefully adjust the pH to ~4 using 1M HCl to precipitate the zwitterionic product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromoquinoline-3-carboxylic acid

Objective: Arylation at the C2 position utilizing arylboronic acids[3]. Causality & Design: The C3-carboxylic acid can poison certain palladium catalysts or undergo protodecarboxylation at sustained high temperatures. Utilizing a mild base (e.g., Na2CO3) and exploiting the highly reactive C–Br bond allows the reaction to proceed at lower temperatures, preserving the acid moiety[3][4].

Step-by-Step Workflow:

  • Reagent Assembly: Combine 2-bromoquinoline-3-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk tube.

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) and Na₂CO₃ (2.5 equiv). Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Purge the heterogeneous mixture with Argon for 15 minutes.

  • Catalytic Cycle Initiation: Heat the sealed tube to 80 °C. Validation Checkpoint: The color of the solution typically shifts from orange/red to a dark brown/black homogeneous mixture, visually indicating active catalyst turnover.

  • Reaction Monitoring: After 4-6 hours, check for the consumption of the bromide via TLC. The rapid oxidative addition of the C–Br bond usually ensures completion within this timeframe[4].

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black, and acidify the aqueous layer to pH 3-4 to precipitate the coupled quinoline-carboxylic acid. Extract with EtOAc, dry over MgSO₄, and concentrate.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Catalyst Activation (Pd(PPh3)4 + Base) Step1->Step2 Step3 3. Oxidative Addition (Faster for C-Br) Step2->Step3 Step4 4. Transmetalation & Reductive Elimination Step3->Step4

Mechanistic workflow for Pd-catalyzed Suzuki cross-coupling.

Sources

A Comparative Analysis of Bioavailability: Quinoline Acid vs. Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: The Bioavailability Challenge of Polar Therapeutics

In drug development, the therapeutic efficacy of a molecule is intrinsically linked to its ability to reach the systemic circulation and exert its effect at the target site. This journey, quantified by the term bioavailability, is often fraught with challenges, particularly for polar, charged molecules like quinoline acid. Quinoline acid, a key metabolite in the kynurenine pathway, and its derivatives are of significant interest for their diverse biological activities.[1][2] However, the presence of two carboxylic acid groups renders the molecule highly polar, which typically results in poor passive diffusion across the lipid-rich intestinal epithelium, thereby limiting its oral bioavailability.[3]

This guide provides a comparative analysis of quinoline acid and its ester derivatives, a common and effective prodrug strategy employed to surmount this bioavailability hurdle.[4][5] We will explore the mechanistic rationale behind the ester prodrug approach, present detailed experimental workflows for evaluating and comparing bioavailability, and provide illustrative data to ground the discussion in a practical context. This content is designed for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

The Prodrug Principle: Enhancing Lipophilicity through Esterification

The fundamental principle behind converting quinoline acid to an ester derivative is to mask one or both of the polar carboxylic acid groups.[4] This chemical modification transiently converts the ionizable acid into a more lipophilic, neutral ester. This increased lipophilicity enhances the molecule's ability to permeate the intestinal cell membrane via passive diffusion.[2][4]

Once absorbed into the systemic circulation, the ester prodrug is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, releasing the active parent drug, quinoline acid.[1][6] This ensures that the therapeutically active moiety is delivered to the bloodstream, overcoming the initial absorption barrier.

G cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation / Liver QA Quinoline Acid (High Polarity, Poor Absorption) QE_mem Quinoline Ester (Lipophilic, Crosses Membrane) QE_circ Quinoline Ester (Prodrug) QE_mem->QE_circ QA_active Active Quinoline Acid QE_circ->QA_active Hydrolysis [Target Site] [Target Site] QA_active->[Target Site] Pharmacological Effect Esterases Esterase Enzymes Esterases->QE_circ QE_start Quinoline Ester (Oral Administration) QE_start->QE_mem Passive Diffusion

Caption: The ester prodrug strategy for enhancing quinoline acid bioavailability.

Experimental Evaluation of Bioavailability

To empirically compare the bioavailability of quinoline acid and its ester derivatives, a combination of in vitro and in vivo models is employed. These assays provide critical data on permeability, absorption, and pharmacokinetic profiles.

In Vitro Assessment: The Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model that predicts human intestinal absorption.[7][8] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable inserts, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10][]

The primary output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the Caco-2 monolayer. A higher Papp value generally correlates with better in vivo absorption.

G cluster_0 Bidirectional Transport Assay start Start: Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form a polarized monolayer start->culture teer Verify monolayer integrity (TEER Measurement) culture->teer ab_transport A -> B Transport: Add compound to Apical side Sample from Basolateral side teer->ab_transport If integrity OK ba_transport B -> A Transport: Add compound to Basolateral side Sample from Apical side teer->ba_transport If integrity OK analysis Quantify compound concentration in samples (LC-MS/MS) ab_transport->analysis ba_transport->analysis calculate Calculate Papp (A->B) and Papp (B->A) analysis->calculate er Determine Efflux Ratio (Papp B->A / Papp A->B) calculate->er end End: Classify Permeability er->end

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts in Transwell™ plates and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[7][10]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]

  • Compound Preparation: Stock solutions of quinoline acid and its ester derivative are prepared, typically in DMSO, and then diluted to a final working concentration (e.g., 10 µM) in transport buffer.[]

  • Permeability Measurement (Apical to Basolateral - A->B):

    • The culture medium is replaced with transport buffer.

    • The test compound solution is added to the apical (donor) compartment.

    • The basolateral (receiver) compartment contains fresh transport buffer.

    • Plates are incubated (e.g., for 2 hours at 37°C).[9]

    • At the end of the incubation, samples are taken from both compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B->A): The process is reversed to assess active efflux. The compound is added to the basolateral compartment, and samples are taken from the apical compartment.[7]

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The ER is calculated as Papp (B->A) / Papp (A->B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[7]

Illustrative Data: Caco-2 Permeability Comparison

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Quinoline Acid0.20.251.25Low
Quinoline Ester15.518.11.17High
Propranolol (High Control)25.024.50.98High
Atenolol (Low Control)0.50.61.20Low

This is representative data illustrating expected outcomes. As shown, the ester derivative is expected to have a significantly higher Papp value, indicating superior membrane permeability compared to the parent acid.

In Vivo Assessment: Rodent Pharmacokinetic (PK) Studies

While in vitro assays are predictive, in vivo studies are essential to definitively determine bioavailability by accounting for complex physiological factors like metabolism and distribution.[12][13] These studies are typically conducted in rodents (e.g., rats) before advancing to higher species.

G cluster_0 Compound Administration start Start: Acclimatize Animals (e.g., Male Wistar Rats) fasting Fast animals overnight (water ad libitum) start->fasting group_iv Group 1 (IV): Administer compound intravenously fasting->group_iv group_po Group 2 (PO): Administer compound orally via gavage fasting->group_po sampling Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) group_iv->sampling group_po->sampling processing Process blood to plasma and store at -80°C sampling->processing analysis Quantify drug concentration in plasma (LC-MS/MS) processing->analysis pk_calc Calculate PK Parameters: AUC, Cmax, Tmax, T½ analysis->pk_calc ba_calc Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * 100 pk_calc->ba_calc end End: Determine PK Profile and Bioavailability ba_calc->end

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Detailed Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[14] Animals are cannulated (e.g., in the jugular vein) for ease of blood sampling and are allowed to acclimatize.

  • Dosing:

    • Oral (PO) Group: A formulation of the test compound (quinoline acid or its ester) is administered via oral gavage.

    • Intravenous (IV) Group: A separate group of rats receives the compound via IV injection. This group serves as the 100% bioavailable reference to calculate absolute bioavailability.[13]

  • Blood Sampling: Blood samples are collected into tubes containing an anticoagulant at specific time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug (and potentially the prodrug and key metabolites) in the plasma samples is determined using a validated LC-MS/MS or GC/MS method.[14][15]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • F% (Absolute Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Illustrative Data: Pharmacokinetic Parameter Comparison

ParameterQuinoline Acid (Oral)Quinoline Ester (Oral)
Dose (mg/kg)1010
Cmax (ng/mL)1502200
Tmax (hr)0.51.0
AUC₀₋₂₄ (ng*hr/mL)45011500
Absolute Bioavailability (F%) < 5% ~75%

This is representative data illustrating expected outcomes. Note: For the ester derivative, plasma concentrations typically measure the active quinoline acid released after hydrolysis. The data clearly illustrates that the ester prodrug strategy leads to a dramatic increase in both the rate (higher Cmax) and extent (higher AUC and F%) of absorption.

Analytical Methodologies for Quantification

Accurate quantification of quinoline acid in complex biological matrices like plasma is critical for both in vitro and in vivo studies. Several robust analytical methods are available.

  • High-Performance Liquid Chromatography (HPLC): A common method involves reverse-phase HPLC coupled with fluorescence detection.[15] This can be a highly sensitive and specific method, sometimes requiring enzymatic conversion to a fluorescent derivative for enhanced detection limits.[15]

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique offers high sensitivity and specificity. It often requires a derivatization step to make the quinoline acid and its internal standard volatile, for instance, by esterifying them with hexafluoroisopropanol.[14]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): This is another powerful technique for separating and detecting charged species like quinoline acid with high resolution and sensitivity.[16]

Conclusion and Future Directions

The comparison between quinoline acid and its ester derivatives provides a clear and compelling case for the utility of the prodrug approach in overcoming bioavailability limitations of polar molecules. By transiently masking the hydrophilic carboxylic acid functional groups, esterification significantly enhances membrane permeability and subsequent oral absorption. The experimental workflows detailed here, from in vitro Caco-2 assays to in vivo pharmacokinetic studies, represent the industry-standard pathway for validating such strategies.

For researchers in drug development, these principles and methods are fundamental. The success of an ester prodrug strategy hinges not only on improved absorption but also on the precise rate and extent of its conversion back to the active parent drug in vivo. Future work in this area may focus on developing novel ester derivatives with tailored hydrolysis rates to achieve specific pharmacokinetic profiles, such as sustained release, or to target specific tissues with high esterase activity.

References

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  • ResearchGate. (2025). Insight into Prodrugs of Quinolones and Fluoroquinolones | Request PDF. ([Link])

  • MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences. ([Link])

  • ResearchGate. (2007). CZE Determination of Quinolinic Acid in Rat Brain Tissue and Plasma. ([Link])

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. ([Link])

  • University of Texas at San Antonio. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ([Link])

  • PubMed. (1987). Quinolinic acid effects on amino acid release from the rat cerebral cortex in vitro and in vivo. British Journal of Pharmacology. ([Link])

  • IntechOpen. (2019). Bioavailability and Bioequivalence Studies. ([Link])

  • PubMed. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. ([Link])

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. ([Link])

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ([Link])

  • AccessPharmacy. (n.d.). Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. Shargel and Yu's Applied Biopharmaceutics and Pharmacokinetics, 8e. ([Link])

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  • PubMed. (2007). Synthesis, potency, and in vivo profiles of quinoline containing histamine H3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. ([Link])

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. ([Link])

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A Prospective Analysis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid as a Bioisostere for Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Abstract

The carboxylic acid moiety is a ubiquitous functional group in pharmaceuticals, crucial for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs) by mimicking the endogenous substrate, arachidonic acid.[1] However, this acidic group is often linked to gastrointestinal toxicity and undesirable pharmacokinetic profiles.[2][3][4] Bioisosteric replacement offers a strategic approach to mitigate these liabilities while preserving therapeutic efficacy.[5][6] This guide presents a prospective analysis of 2-chloro-7,8-dimethylquinoline-3-carboxylic acid as a potential bioisostere for the carboxylic acid group in traditional NSAIDs. Due to the limited publicly available data on this specific molecule, this document outlines a comprehensive, field-proven workflow for its synthesis, characterization, and evaluation. We provide detailed experimental protocols and establish a framework for comparing its potential performance against a classic NSAID, such as ibuprofen, to guide researchers in exploring this novel chemical space.

Introduction: The Rationale for Bioisosterism in NSAID Design

Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[5][7] This approach aims to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, reduce toxicity, or improve target binding, without compromising the core pharmacophore.[2]

The carboxylic acid group, while essential for the cyclooxygenase (COX) inhibitory activity of many NSAIDs, is a primary contributor to their well-documented side effects, including gastric irritation.[1][3][4][8] Its acidic nature can lead to direct mucosal damage, and its metabolic pathways, such as glucuronidation, can result in the formation of reactive metabolites.[5] Therefore, identifying a suitable bioisostere that retains the necessary interactions with the target enzyme but possesses a more favorable overall profile is a significant goal in drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents.[9][10][11] Its rigid, planar structure and tunable electronic properties make it an attractive starting point for designing novel therapeutics. We hypothesize that the 2-chloro-7,8-dimethylquinoline-3-carboxylic acid core could serve as a novel bioisosteric scaffold for NSAIDs. The quinoline nitrogen, electron-withdrawing chloro group, and lipophilic methyl groups could modulate the pKa and lipophilicity of the carboxylic acid, potentially leading to an improved ADME/Tox profile.

This guide provides the necessary theoretical and practical framework to test this hypothesis.

Proposed Experimental Validation Workflow

To rigorously evaluate 2-chloro-7,8-dimethylquinoline-3-carboxylic acid as a viable bioisostere, a multi-stage experimental plan is required. This workflow encompasses synthesis, physicochemical characterization, and biological evaluation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Biological Evaluation A Synthesis via Gould-Jacobs Reaction B Purification & Structural Characterization (NMR, MS) A->B C pKa Determination (UV-metric Titration) B->C D Lipophilicity (LogP/LogD) (HPLC Method) C->D E Aqueous Solubility (Shake-Flask Method) F In Vitro COX-1/COX-2 Inhibition Assays E->F G Preliminary In Vitro ADME/Tox Screening F->G

Caption: A three-phase workflow for the validation of the target compound.

Detailed Experimental Protocols

Synthesis and Characterization

The synthesis of the target molecule can be approached through established methods for quinoline construction, such as the Gould-Jacobs reaction.[12][13][14][15]

Protocol 1: Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

  • Step 1: Condensation. React 2,3-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). This is typically performed neat or in a high-boiling solvent like ethanol and heated to reflux for 2-4 hours to form the intermediate, diethyl ((2,3-dimethylanilino)methylene)malonate.[16]

  • Step 2: Thermal Cyclization. Heat the intermediate from Step 1 in a high-boiling point inert solvent (e.g., Dowtherm A) to approximately 250°C. This high-temperature step facilitates the intramolecular cyclization to form the ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate.[14]

  • Step 3: Hydrolysis. Saponify the ester from Step 2 using an aqueous solution of sodium hydroxide (e.g., 10% w/v) under reflux to yield 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid.[14]

  • Step 4: Chlorination. Treat the product from Step 3 with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with the addition of phosphorus pentachloride (PCl₅), to convert the 4-hydroxy group to a 4-chloro group and subsequently react to yield the 2-chloro derivative. This reaction often requires heating. A related synthesis treats quinolin-2(1H)-one-3-carboxylic acids with phosphoryl chloride to yield 2-chloroquinoline-3-carboxylic acids.[17]

  • Purification and Characterization. The final product should be purified using recrystallization or column chromatography. The structure must be unequivocally confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Gould-Jacobs Reaction Pathway reagent reagent A 2,3-dimethylaniline C Intermediate: ((2,3-dimethylanilino)methylene)malonate A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-7,8-dimethylquinoline -3-carboxylate C->D Heat (250°C) E 4-Hydroxy-7,8-dimethylquinoline -3-carboxylic acid D->E NaOH, H₂O, Reflux F 2-Chloro-7,8-dimethylquinoline -3-carboxylic acid E->F POCl₃, Heat

Caption: Proposed synthetic pathway for the target compound.

Physicochemical Profiling

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior.[9][18] Standard, validated methods should be employed to determine the pKa, lipophilicity (LogP/LogD), and aqueous solubility.

Protocol 2: pKa and LogP/LogD Determination

  • pKa Determination: The acid dissociation constant (pKa) can be accurately determined using UV-metric or potentiometric titration.[19][20] This involves measuring the change in UV absorbance or pH of a solution of the compound across a range of pH values.

  • LogP/LogD Determination: A reliable method for determining the partition coefficient (LogP) and distribution coefficient (LogD at a specific pH, typically 7.4) is through reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22] This method offers high throughput and requires minimal sample.[21][22] The shake-flask method can also be used for confirmation.[19]

Biological Evaluation

Protocol 3: In Vitro COX Inhibition Assays

The primary mechanism of NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[23][24][25] A robust in vitro assay is essential to determine the potency and selectivity of the novel compound.

  • Assay Type: A widely used method is the colorimetric or fluorometric COX inhibitor screening assay.[26] These assays measure the peroxidase component of COX activity.

  • Enzymes: Use purified, recombinant human COX-1 and COX-2 enzymes.

  • Procedure:

    • Pre-incubate a range of concentrations of the test compound (and a reference NSAID like ibuprofen) with each enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the enzymatic activity by monitoring the oxidation of a chromogenic or fluorogenic substrate.

    • Calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

  • Selectivity Index: Determine the COX-2 selectivity index by calculating the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 4: Preliminary ADME/Tox Profiling

Early-stage assessment of ADME and toxicity properties is crucial to identify potential liabilities.[27][28][29]

  • Metabolic Stability: Incubate the compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS. This provides an initial estimate of its metabolic half-life.

  • Cytotoxicity: Assess the compound's general toxicity using a cell viability assay (e.g., MTT or MTS) on a relevant cell line, such as Caco-2 or HepG2.

  • Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive membrane transport, a key factor in oral absorption.[30]

Comparative Data Analysis (Hypothetical)

To provide a clear benchmark, the experimental data for 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid should be directly compared with that of a standard NSAID. The following tables present a hypothetical but realistic data set to illustrate this comparison.

Table 1: Physicochemical Properties Comparison

PropertyIbuprofen (Reference)2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (Hypothetical)Rationale for Change
pKa ~4.5~3.8The electron-withdrawing quinoline ring and chloro group are expected to increase acidity (lower pKa).
LogP ~3.9~4.2The extended aromatic system and methyl groups are expected to increase lipophilicity.
LogD (pH 7.4) ~1.7~1.9Reflects the combined effect of pKa and LogP on ionization and partitioning at physiological pH.
Aqueous Solubility LowVery LowIncreased lipophilicity often correlates with decreased aqueous solubility.

Table 2: Biological Activity Comparison (Hypothetical IC₅₀ Values)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Ibuprofen (Reference) 15350.43
2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (Hypothetical) 25102.5

Conclusion and Future Directions

This guide outlines a prospective research plan to evaluate 2-chloro-7,8-dimethylquinoline-3-carboxylic acid as a novel bioisostere for the carboxylic acid moiety in NSAIDs. The proposed workflow provides a rigorous and validated path from chemical synthesis to biological characterization.

The key hypothesis is that the quinoline scaffold will alter the physicochemical properties—specifically pKa and lipophilicity—in a way that could maintain or improve COX inhibition while potentially offering a different ADME/Tox profile compared to traditional NSAIDs. The hypothetical data suggests a potential shift towards COX-2 selectivity, which, if proven, would be a highly desirable outcome for reducing gastrointestinal side effects.

Successful validation of this compound would warrant further investigation, including cell-based anti-inflammatory assays, more extensive ADME/Tox profiling (e.g., CYP450 inhibition, plasma protein binding), and eventual in vivo efficacy and safety studies. This structured approach provides a clear and scientifically grounded pathway for exploring a promising area of medicinal chemistry.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

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A Comparative Guide to Cytotoxicity Profiling of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound's cytotoxic potential is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for comparing the cytotoxicity profile of a new chemical entity (NCE) against established chemotherapeutic agents. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present a clear methodology for data interpretation, ensuring a robust and self-validating approach to your research.

Introduction: The Imperative of Cytotoxicity Profiling

The primary goal of cancer chemotherapy is to eradicate malignant cells with minimal damage to healthy tissues.[1] Cytotoxicity assays are fundamental in vitro tools that quantify the ability of a compound to induce cell death.[2] By comparing a novel compound's performance against standard-of-care chemotherapeutics, we can establish a preliminary understanding of its potency, selectivity, and potential therapeutic window. A lower half-maximal inhibitory concentration (IC50) value, the concentration of a drug required to inhibit a biological process by 50%, indicates greater potency.[3][4]

This guide will focus on a comparative analysis of a hypothetical "Novel Compound X" against three widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5][6]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering apoptosis.[7][8][9][10]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[11][12][13][14][15]

Mechanistic Grounding: Understanding the "Why" Behind the Assay

The choice of cytotoxicity assay is dictated by the specific cellular process being interrogated. A multi-faceted approach, employing assays that measure different aspects of cell death, provides a more complete and reliable cytotoxicity profile.

Here, we will consider three key assays:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[17]

  • LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[18] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[19][20]

  • Annexin V Apoptosis Assay (Apoptosis Detection): This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[11][12] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[12]

The following diagram illustrates the distinct cellular events measured by each assay:

Cytotoxicity_Assay_Mechanisms cluster_cell Cancer Cell cluster_assays Cytotoxicity Assays Mitochondria Mitochondria (Metabolic Activity) MTT MTT Assay Mitochondria->MTT Measures reduction of MTT by mitochondrial dehydrogenases Membrane Cell Membrane (Integrity) LDH LDH Assay Membrane->LDH Measures release of LDH upon membrane rupture PS Phosphatidylserine (PS) (Apoptosis Marker) AnnexinV Annexin V Assay PS->AnnexinV Detects externalized PS in early apoptosis

Caption: Distinct cellular targets of common cytotoxicity assays.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting the MTT, LDH, and Annexin V assays. Adherence to these standardized procedures is crucial for generating reproducible and trustworthy data.

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer) into 96-well plates at a predetermined optimal density.[7] Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions for Novel Compound X and the standard chemotherapeutic agents (Doxorubicin, Cisplatin, and Paclitaxel) in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cell plates and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).[21]

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]

MTT Assay Protocol
  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][16]

LDH Cytotoxicity Assay Protocol
  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • Reaction Setup: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[22] This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[18]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[18]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[22]

Annexin V Apoptosis Assay Protocol
  • Cell Harvesting: Following treatment, gently harvest the cells, including both adherent and floating populations.

  • Cell Washing: Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][23]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9][23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11][12]

The following diagram outlines the general workflow for assessing cytotoxicity:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells Compound_Prep Prepare Compound Dilutions Cell_Seeding->Compound_Prep Treatment Treat Cells Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH AnnexinV Annexin V Assay Treatment->AnnexinV Data_Acquisition Acquire Data (Absorbance/Fluorescence) MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition Calculation Calculate % Cytotoxicity Data_Acquisition->Calculation Dose_Response Generate Dose-Response Curve Calculation->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Calculating Percent Cytotoxicity

For MTT and LDH assays, the percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100 [21]

For the Annexin V assay, the percentage of apoptotic cells (both early and late) is determined from the flow cytometry data.

Generating Dose-Response Curves and Determining IC50

Plot the percentage of cytotoxicity against the logarithm of the compound concentration to generate a dose-response curve.[1] This curve will typically be sigmoidal. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, can then be determined from this curve using non-linear regression analysis.[1][3]

The following diagram illustrates a typical dose-response curve:

Dose_Response_Curve node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 0,0 8,0 0,0->8,0 Log [Compound Concentration] 0,6 0,0->0,6 % Cytotoxicity 0,2.5 4,2.5 0,2.5->4,2.5 4,0 4,2.5->4,0 IC50

Caption: Example of a dose-response curve to determine the IC50 value.

Comparative Data Presentation: Novel Compound X vs. Standard Agents

The cytotoxicity data for Novel Compound X and the standard chemotherapeutic agents should be summarized in a clear and concise table for easy comparison across different cancer cell lines.

Cell LineCompoundIC50 (µM) - 48h Exposure
MCF-7 (Breast) Novel Compound X (Hypothetical Value)
Doxorubicin2.5[5]
Cisplatin(Varies, typically µM range)[14]
Paclitaxel3.5[24]
A549 (Lung) Novel Compound X (Hypothetical Value)
Doxorubicin> 20 (Resistant)[5]
Cisplatin(Varies, typically µM range)
Paclitaxel1.5[15]
HeLa (Cervical) Novel Compound X (Hypothetical Value)
Doxorubicin2.9[5]
Cisplatin(Varies, typically µM range)[14]
Paclitaxel(Varies, typically nM range)[25]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[14][26]

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

By systematically comparing the cytotoxicity profile of a novel compound against well-characterized chemotherapeutic agents, researchers can make informed decisions about its potential as a cancer therapeutic. A compound that demonstrates potent cytotoxicity, particularly at lower concentrations than standard agents, and exhibits a favorable selectivity profile across different cancer cell lines warrants further investigation. This comprehensive and methodologically sound approach ensures the integrity and translational relevance of preclinical drug discovery efforts.

References

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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
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  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Encyclopedia MDPI.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI.
  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015, March 9).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • MTT Proliferation Assay Protocol.
  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019, February 7).
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  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed.
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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies.
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A Comparative Guide to the Binding Affinity of Quinolone Derivatives with DNA Gyrase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of DNA Gyrase in Bacterial Viability

In the landscape of antibacterial drug discovery, DNA gyrase stands out as a validated and compelling target. This essential enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and repair.[1] By manipulating the topological state of DNA, gyrase ensures the proper functioning of the bacterial chromosome. The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is primarily involved in the DNA cleavage and reunion process, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[3] The indispensability of DNA gyrase for bacterial survival makes it an attractive target for the development of novel antibiotics.[4]

This guide provides a comparative analysis of the binding affinity of quinolone derivatives to DNA gyrase, with a focus on the experimental methodologies used to quantify these interactions. We will delve into the nuances of experimental design and data interpretation, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating potential DNA gyrase inhibitors.

Quinolone Derivatives as DNA Gyrase Inhibitors: A Comparative Overview

Quinolones are a broad-spectrum class of synthetic antibiotics that have been a cornerstone of antibacterial therapy for decades.[5] Their mechanism of action involves the inhibition of DNA gyrase, leading to the stabilization of the gyrase-DNA cleavage complex, which ultimately results in lethal double-strand breaks in the bacterial chromosome.[6] The binding affinity of these compounds to the gyrase-DNA complex is a critical determinant of their antibacterial potency.

While the term "dimethylquinoline" is specific, published research with potent activity is more abundant for the broader class of "quinoline" derivatives. The addition of methyl groups can significantly impact a compound's properties, but often extensive structure-activity relationship (SAR) studies are required to find optimal substitution patterns. For instance, a study on 1,2-dihydro-4,4-dimethyl-1-oxo-2-naphthalenecarboxylic acid, a carba bioisostere of the quinolone oxolinic acid, showed no measurable inhibition of DNA gyrase, highlighting that not all substitutions enhance activity.[7]

For the purpose of a practical comparison, this guide will focus on well-characterized quinolone derivatives and other classes of DNA gyrase inhibitors for which robust binding affinity data is available.

Comparative Binding Affinity Data

The following table summarizes the inhibitory concentrations (IC50) and, where available, dissociation constants (Kd) for a selection of DNA gyrase inhibitors. It is important to note that IC50 values are dependent on assay conditions, while Kd values represent a direct measure of binding affinity.

Compound ClassCompoundTarget OrganismIC50 (µM)Binding Affinity (Kd)Reference
Quinolone CiprofloxacinE. coli--[8]
NorfloxacinE. coli--[8]
OfloxacinE. coli--[8]
LevofloxacinE. coli--[8]
Quinolone Derivative 14E. coli3.39-[9]
Flavone Ellagic acidE. coli-Weaker than quinolones[8]
QuercetinE. coli-Weaker than quinolones[8]

Experimental Methodologies for Determining Binding Affinity

The accurate determination of binding affinity is paramount in the development of effective DNA gyrase inhibitors. Several biophysical techniques are routinely employed for this purpose, each with its own set of advantages and considerations. This section provides an in-depth look at three of the most common methods: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_data Data Analysis Compound Test Compound (e.g., Dimethylquinoline derivative) FP Fluorescence Polarization (FP) Compound->FP ITC Isothermal Titration Calorimetry (ITC) Compound->ITC SPR Surface Plasmon Resonance (SPR) Compound->SPR Gyrase Purified DNA Gyrase Gyrase->FP Gyrase->ITC Gyrase->SPR Kd Dissociation Constant (Kd) FP->Kd ITC->Kd Thermo Thermodynamic Parameters (ΔH, ΔS) ITC->Thermo SPR->Kd Kinetics Association/Dissociation Rates (kon / koff) SPR->Kinetics

Caption: Generalized workflow for determining the binding affinity of inhibitors to DNA gyrase.

Fluorescence Polarization (FP) Assay

Principle: FP is a powerful technique for studying molecular interactions in solution.[10] It relies on the principle that when a small fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly and emits depolarized light. However, when the tracer binds to a larger molecule, such as DNA gyrase, its rotational motion is slowed, and the emitted light remains polarized.[10] In a competitive binding assay, a test compound that binds to the same site as the tracer will displace it, leading to a decrease in polarization.

Experimental Protocol: Competitive FP Assay for DNA Gyrase Inhibitors

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of DNA gyrase (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA).

    • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the target site on DNA gyrase (e.g., a fluorescently tagged ATP analog or a known inhibitor like novobiocin).[11] The concentration of the tracer should be at or below its Kd for the target.

    • DNA Gyrase: Purified DNA gyrase enzyme at a concentration that yields a significant polarization signal when bound to the tracer.

    • Test Compounds: Prepare a serial dilution of the dimethylquinoline derivatives and control inhibitors in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of DNA gyrase to the wells of a black, low-volume 384-well plate.

    • Add the fluorescent tracer to each well.

    • Add the serially diluted test compounds to the wells. Include controls with no compound (maximum polarization) and no enzyme (minimum polarization).

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.[12]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • The raw polarization values are converted to a percentage of inhibition relative to the controls.

    • The percentage of inhibition is plotted against the logarithm of the compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.

Causality Behind Experimental Choices: The choice of a competitive FP assay format is ideal for high-throughput screening of large compound libraries to identify potential binders.[11] The use of a fluorescently labeled known binder allows for a robust and sensitive readout of binding competition.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free technique that directly measures the heat changes associated with a binding event.[13] When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes by titrating the ligand into a solution containing the protein and monitoring the power required to maintain a constant temperature between the sample and reference cells.[14]

Experimental Protocol: ITC for DNA Gyrase-Inhibitor Interaction

  • Sample Preparation:

    • DNA Gyrase Solution: Prepare a solution of purified DNA gyrase in a well-defined buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2). The concentration should be 10-100 times the expected Kd.

    • Ligand Solution: Prepare a solution of the dimethylquinoline derivative in the same buffer as the protein. The ligand concentration should be 10-20 times that of the protein to ensure saturation.

    • Buffer Matching: It is critical that the buffer in the syringe (ligand) and the cell (protein) are identical to avoid large heats of dilution that can mask the binding signal.[13]

  • ITC Experiment:

    • Load the DNA gyrase solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Initiate the titration. A series of small injections of the ligand are made into the protein solution.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The raw data (a series of heat-change peaks) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry (n), the binding affinity (Kd), and the enthalpy of binding (ΔH).[15] The entropy of binding (ΔS) can then be calculated.

Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single experiment.[15] It is a label-free and in-solution technique, which avoids potential artifacts from labeling or surface immobilization.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[16] In a typical SPR experiment, one of the binding partners (the ligand, e.g., DNA gyrase) is immobilized on the sensor surface. The other binding partner (the analyte, e.g., the dimethylquinoline derivative) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in the refractive index, which is detected as a change in the SPR signal.[17]

Experimental Protocol: SPR Analysis of DNA Gyrase-Inhibitor Kinetics

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[18]

    • Inject a solution of purified DNA gyrase over the activated surface to immobilize the protein via covalent amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the dimethylquinoline derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface containing the immobilized DNA gyrase.

    • Monitor the SPR signal in real-time to observe the association phase.

    • After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation of the analyte.

    • After each cycle, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).[18]

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Causality Behind Experimental Choices: SPR is a powerful technique for determining the kinetics of a binding interaction, providing valuable information on both the on-rate and off-rate of the inhibitor.[19] This kinetic information can be crucial for understanding the mechanism of action and for optimizing the residence time of a drug on its target.

Binding Interaction Diagram

binding_interaction DNA_Gyrase DNA Gyrase GyrA Subunit GyrB Subunit Cleavage_Complex Ternary Cleavage Complex (Stabilized) DNA_Gyrase:gyrA->Cleavage_Complex Binds Quinolone Quinolone Derivative Quinolone->Cleavage_Complex Intercalates & Stabilizes DNA Bacterial DNA DNA->Cleavage_Complex Binds

Caption: Quinolone derivatives stabilize the ternary complex of DNA gyrase and DNA.

Conclusion and Future Directions

The development of novel DNA gyrase inhibitors is a critical strategy in the fight against antibiotic resistance. A thorough understanding of the binding affinity and thermodynamics of these compounds is essential for their rational design and optimization. While specific, potent dimethylquinoline derivatives targeting DNA gyrase are not yet widely reported in the literature, the broader quinolone class remains a rich source for antibiotic development.

The experimental techniques outlined in this guide—Fluorescence Polarization, Isothermal Titration Calorimetry, and Surface Plasmon Resonance—provide a robust toolkit for characterizing the interaction of quinolone derivatives and other small molecules with DNA gyrase. By employing these methods with rigorous experimental design and data analysis, researchers can gain deep insights into the structure-affinity relationships that govern inhibitor potency. Future efforts should focus on exploring diverse substitutions on the quinolone scaffold to identify novel derivatives with improved affinity, selectivity, and pharmacokinetic properties.

References

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  • Glaser, B. T., et al. (2011). A high-throughput fluorescence polarization assay for inhibitors of gyrase B. PubMed, 16(2), 230-238. [Link]

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  • García-Contreras, R., et al. (2024). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Sciforum. [Link]

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A Comparative Guide to the Patent Landscape of 2-chloro-7,8-dimethylquinoline-3-carboxylic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the patent landscape surrounding 2-chloro-7,8-dimethylquinoline-3-carboxylic acid, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the intellectual property, synthesis protocols, and comparative analysis against relevant alternatives, offering actionable insights for strategic research and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline core is critical in defining its biological activity and chemical utility. 2-chloro-7,8-dimethylquinoline-3-carboxylic acid represents a valuable, functionalized building block, poised for further chemical elaboration in the synthesis of novel therapeutic agents. The chloro- and carboxylic acid moieties at the 2- and 3-positions, respectively, offer versatile handles for a variety of chemical transformations, while the dimethyl substitution at the 7- and 8-positions influences the molecule's steric and electronic properties.

Patent Landscape Analysis

A thorough review of the patent literature reveals that 2-chloro-7,8-dimethylquinoline-3-carboxylic acid is a notable, albeit not extensively patented, chemical entity. The existing patents primarily focus on its derivatives and their applications, rather than the compound in isolation. This suggests that its primary value lies as a key intermediate in the synthesis of more complex, biologically active molecules.

Key Patent Families and Applications

The patent landscape for quinoline-3-carboxylic acid derivatives is broad, with significant intellectual property focused on their use as antimicrobial agents.[3][4][5][6][7] While patents specifically claiming 2-chloro-7,8-dimethylquinoline-3-carboxylic acid are sparse, related structures with different substitution patterns are more common. For instance, patents for compounds like 7-chloro-2,8-dimethylquinoline-3-carboxylic acid highlight the interest in chlorinated and methylated quinoline carboxylic acids.[8][9]

The following table summarizes representative patents in the broader field of substituted quinoline-3-carboxylic acids, indicating the general direction of research and development in this area.

Patent NumberAssignee/ApplicantTitle/FocusRelevance to 2-chloro-7,8-dimethylquinoline-3-carboxylic acid
US5385900ANot SpecifiedQuinoline carboxylic acid derivativesDescribes quinolone carboxylic acid derivatives with antimicrobial activity.[4]
US5447926ANot SpecifiedQuinolone carboxylic acid derivativesFocuses on quinolone carboxylic acid derivatives with applications as antimicrobial agents.[6]
EP0688772A1LG Chemical LtdNovel quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituents and processes for their preparationHighlights the use of quinoline carboxylic acid cores for developing novel antibacterial agents.[5]
CN101781247BNot SpecifiedNew method for synthesizing substituted 3-quinoline carboxylic acid and analogueDetails synthetic methodologies for producing quinoline-3-carboxylic acids.[10]
Strategic Implications for Researchers

The relatively open patent landscape for 2-chloro-7,8-dimethylquinoline-3-carboxylic acid itself presents an opportunity for innovation. Researchers can potentially explore novel synthetic routes to this intermediate or develop new classes of derivatives with unique biological activities, with a lower immediate risk of infringing on existing composition-of-matter patents for this specific building block. The primary patent hurdles will likely arise in the development of final drug products derived from this intermediate.

Comparative Analysis: Synthesis and Alternatives

The synthesis of 2-chloroquinoline-3-carboxylic acid derivatives often involves multi-step processes. A common approach for related structures is the Vilsmeier-Haack reaction, which can be used to construct the quinoline core.[1][11]

Synthesis of a Related Compound: 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

A precursor to the target carboxylic acid is the corresponding aldehyde. A representative synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde involves the reaction of N-(2,3-dimethylphenyl)acetamide with a Vilsmeier-Haack adduct prepared from phosphorus oxychloride and N,N-dimethylformamide.[11]

dot

Synthesis_Workflow N_2_3_dimethylphenyl_acetamide N-(2,3-dimethylphenyl)acetamide Reaction Cyclization/ Formylation N_2_3_dimethylphenyl_acetamide->Reaction Vilsmeier_reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier_reagent->Reaction Product 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde Reaction->Product Heat (353 K, 15 h) Alternatives_Comparison Target 2-chloro-7,8-dimethylquinoline-3-carboxylic acid Alternative1 2-chloro-6-fluoroquinoline-3-carboxylic acid Target->Alternative1 Same quinoline core, different electronic properties Alternative2 2-chloropyridine-3-carboxylic acid Target->Alternative2 Different heterocyclic core, lower complexity

Caption: Comparison of alternative heterocyclic building blocks.

Conclusion and Future Directions

2-chloro-7,8-dimethylquinoline-3-carboxylic acid is a valuable building block for the synthesis of novel, biologically active compounds. The current patent landscape suggests that there is ample room for innovation in the development of new derivatives and applications based on this intermediate. Future research should focus on optimizing the synthesis of this compound and exploring its utility in the creation of new therapeutic agents targeting a range of diseases. A systematic investigation of structure-activity relationships of its derivatives will be crucial in unlocking the full potential of this versatile chemical scaffold.

References

  • PubChem. (n.d.). 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
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  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Finetech Industry Limited. (n.d.). 2-Chloro-8-methylquinoline-3-carboxylic acid.
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  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, O. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7086-7109.
  • PubChemLite. (n.d.). 7-chloro-2,8-dimethyl-3-quinolinecarboxylic acid (C12H10ClNO2).
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  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o200.
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  • El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410.
  • Patsnap. (n.d.). The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka.
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  • Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2709.
  • Google Patents. (n.d.). CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid.
  • Justia Patents. (n.d.). Quinoline derivatives and their use as tyrosine kinase inhibitors.
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Safety Operating Guide

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional EHS Management and Disposal Protocol for 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is as critical as the experimental design itself. 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS: 338428-51-6) is a halogenated, heterocyclic organic acid commonly utilized as a building block in pharmaceutical research and drug development.

Because this compound contains a covalently bound chlorine atom, its disposal is governed by strict environmental regulations. Improper disposal not only risks regulatory penalties but also poses significant environmental health hazards. This guide outlines the mechanistic reasoning and standard operating procedures (SOPs) for the safe, compliant disposal of this compound in a professional laboratory setting.

The Causality of Halogenated Waste Segregation

The fundamental rule of managing 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is its strict segregation into Halogenated Organic Waste streams.

The Mechanistic Rationale: When organic waste is surrendered to Environmental Health and Safety (EHS) or a commercial waste broker, it is typically slated for destruction via high-temperature incineration or fuels blending [1]. Non-halogenated solvents (like ethanol or acetone) burn cleanly to produce carbon dioxide and water. However, the incineration of halogenated compounds—such as our target molecule—produces corrosive halogen acids (e.g., hydrogen chloride gas, HCl) and carries the risk of generating highly toxic dioxins if combustion temperatures are not perfectly controlled.

To mitigate this, facilities incinerating halogenated waste must utilize specialized alkaline scrubbers (often part of halogen acid furnaces) to neutralize the exhaust gases[2]. Because this specialized treatment is highly resource-intensive, commingling even a small amount of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid with non-halogenated waste forces the entire bulk volume to be processed as halogenated waste, exponentially increasing institutional disposal costs [3].

Quantitative Waste Segregation Matrix

To ensure operational efficiency and compliance, laboratory personnel must classify waste streams according to the parameters outlined below.

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream
Applicable Analytes 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid , DCM, ChloroformAcetone, Methanol, Hexanes, Toluene
EPA RCRA Codes (Typical) F001, F002 (if mixed with regulated solvents) [4]D001 (Ignitable)
Incineration Byproducts CO₂, H₂O, HCl (Requires scrubbing) CO₂, H₂O
Relative Disposal Cost High (Approx. 2x to 3x base rate) [1] [3]Baseline
Primary Containment HDPE or Glass (Compatible with acids/organics)HDPE, Glass, or Metal safety cans

Standard Operating Procedure (SOP): Laboratory Disposal

The following protocol is a self-validating system designed to prevent fugitive emissions, ensure chemical compatibility, and maintain compliance with Resource Conservation and Recovery Act (RCRA) standards [2].

Phase 1: Container Selection and Preparation

  • Select Compatible Containment: Choose an appropriately sized High-Density Polyethylene (HDPE) or glass container. Ensure the container is structurally sound with no micro-fractures.

  • Pre-Labeling (Critical Step): Before introducing any waste, affix a standard institutional "Hazardous Waste" label.

  • Nomenclature: Write the complete chemical name: "2-Chloro-7,8-dimethylquinoline-3-carboxylic acid". Do not use abbreviations, acronyms, or structural formulas, as these violate EPA labeling requirements [5].

Phase 2: Waste Transfer (Solid vs. Liquid)

  • For Solid Waste (Powder/Crystals): Collect the solid material, along with any heavily contaminated consumables (e.g., weigh boats, spatulas), into a designated solid hazardous waste container (often a double-lined pail or wide-mouth jar) [6].

  • For Liquid Waste (Dissolved in Solvent): If the compound is dissolved in a solvent (e.g., during a reaction workup or chromatography), transfer the solution into the Halogenated Solvent Waste carboy.

    • Causality Check: Conduct all transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors [3].

Phase 3: Satellite Accumulation Area (SAA) Storage

  • Seal Integrity: Cap the container tightly immediately after the transfer. Funnels must not be left in the container unless they are specialized, self-closing safety funnels [3].

  • Secondary Containment: Place the primary container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. This isolates the halogenated waste from incompatible streams (like strong bases or oxidizers) in the event of a catastrophic container failure [5].

  • EHS Surrender: Monitor the volume. Once the container reaches 75% capacity, or reaches the institutional time limit (often 60 to 150 days depending on generator status), initiate a pickup request with your institution's EHS department [6]. Under no circumstances should laboratory personnel attempt to chemically neutralize or destroy this compound independently.

Waste Classification and Disposal Workflow

WasteWorkflow Start Waste Generation: 2-Chloro-7,8-dimethylquinoline- 3-carboxylic acid State Physical State? Start->State Solid Solid Waste Collection (Double-lined, sealed) State->Solid Powder/Crystals Liquid Liquid/Solvent Mixture State->Liquid Dissolved in Solvent Label Apply Hazardous Waste Label (Full Chemical Name) Solid->Label Halogen Halogenated Solvent Waste Stream Liquid->Halogen Contains Cl Halogen->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & Professional Incineration SAA->EHS

Workflow for the classification, segregation, and EHS-compliant disposal of halogenated organic waste.

References

  • United States Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units. Retrieved from[Link]

  • Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories. Retrieved from[Link]

  • Western Kentucky University. (n.d.). EPA Hazardous Waste Codes. Retrieved from[Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from[Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from[Link]

A Senior Application Scientist's Guide to Handling 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid. As drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond mere procedural lists to provide the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Assessment: Understanding the Compound

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid is a solid organic compound. Based on its structure, we must anticipate several potential hazards. Structurally similar compounds, such as other chlorinated quinoline derivatives and carboxylic acids, are known to cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Some may be harmful if swallowed[1].

Primary Hazards Profile:

  • Skin Irritation/Corrosion: The carboxylic acid group suggests acidic properties, while chlorinated compounds can be irritants. Prolonged contact may lead to irritation or chemical burns[1].

  • Eye Damage: Chemicals of this nature are often classified as causing serious eye irritation or damage. Direct contact with the eyes could lead to significant injury[1][2][4].

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhalation may cause irritation to the respiratory tract[1][2][3].

  • Oral Toxicity: Ingestion may be harmful[1].

Given these potential hazards, a stringent set of controls and personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the procedures you will be performing. The following table outlines the minimum required PPE for handling 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid.

Protection Type Specification Rationale
Hand Protection Double-gloving: Nitrile base glove with a chemical-resistant outer glove (e.g., Polyvinyl alcohol - PVA)The inner nitrile glove provides a good baseline of protection against organic acids[5]. The outer PVA glove is recommended for its resistance to chlorinated solvents and aromatic compounds, providing robust protection against the core structure of the molecule[5]. Always inspect gloves for integrity before use[2].
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum). For splash hazards (e.g., dissolving, transferring solutions), supplement with a full-face shield over safety goggles[2][4][5].This combination protects against dust particles and potential chemical splashes to the eyes and face[5].
Body Protection Flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from minor spills and dust contamination[2].
Respiratory Protection Not required when handling small quantities inside a certified chemical fume hood. For large spills or work outside a fume hood, a full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and acid gases) is necessary[6].Engineering controls are the primary method of respiratory protection. Respirators are for non-routine and emergency situations[2][7].

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational workflow is critical to minimizing exposure and ensuring reproducible results. The following protocol should be adapted to your specific experimental needs.

Core Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase (in Fume Hood) cluster_cleanup Post-Procedure & Cleanup prep1 Verify fume hood is operational (Check certification date and airflow) prep2 Don all required PPE (Double gloves, lab coat, eye protection) prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 prep4 Ensure spill kit and waste containers are accessible prep3->prep4 handle1 Carefully weigh solid compound (Use anti-static weigh boat) prep4->handle1 handle2 Add compound to solvent slowly to avoid splashing handle1->handle2 handle3 Conduct reaction under controlled conditions (e.g., temperature, stirring) handle2->handle3 clean1 Quench reaction and work up as per protocol handle3->clean1 clean2 Segregate waste into designated chlorinated waste containers clean1->clean2 clean3 Decontaminate work surfaces and equipment clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4 cluster_eval Assess the Spill cluster_cleanup Cleanup Procedure (Small Spill) spill Spill Occurs Alert personnel in the immediate area. If safe, control the source of the spill. eval_node Is the spill large? Are you trained to handle it? Do you have the right PPE? spill->eval_node evac EVACUATE AREA Call Emergency Response eval_node->evac NO clean1 Don appropriate respiratory protection and chemical-resistant clothing. eval_node->clean1 YES report Report the incident to your Safety Officer and complete all necessary documentation. evac->report clean2 Cover spill with an inert absorbent material (e.g., vermiculite, sand). clean1->clean2 clean3 Carefully sweep or scoop material into a labeled, sealable container. clean2->clean3 clean4 Decontaminate the area with a suitable solvent, followed by soap and water. clean3->clean4 clean4->report

Caption: Emergency response workflow for a chemical spill.

Waste Disposal

Chlorinated organic compounds require special disposal procedures due to their potential toxicity and persistence in the environment.[8][9]

  • Do Not: Never dispose of 2-Chloro-7,8-dimethylquinoline-3-carboxylic acid or its waste down the drain or in regular trash. This is environmentally irresponsible and often illegal. Chlorinated wastes can disrupt wastewater treatment processes.[10]

  • Segregation: All waste containing this compound (including contaminated solids, solutions, and disposable labware) must be collected in a designated, clearly labeled "Chlorinated/Halogenated Organic Waste" container.

  • Disposal Method: The approved disposal method for chlorinated organic residues is typically high-temperature incineration by a licensed hazardous waste disposal company.[3][4][8] This process safely breaks down the compound into simpler, less harmful components like CO2 and hydrogen halides, which are then treated in a scrubber system.[8][11]

By integrating these safety protocols and operational plans into your daily work, you build a foundation of trust and reliability in your research. Your commitment to safety is a commitment to the integrity of your science.

References

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  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
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